Isoboonein
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4aR,6S,7R,7aS)-6-hydroxy-7-methyl-4,4a,5,6,7,7a-hexahydro-1H-cyclopenta[c]pyran-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c1-5-7-4-12-9(11)3-6(7)2-8(5)10/h5-8,10H,2-4H2,1H3/t5-,6-,7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDXVBIWZBJGSX-XUTVFYLZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CC2C1COC(=O)C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](C[C@H]2[C@@H]1COC(=O)C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447591 | |
| Record name | isoboonein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
99946-04-0 | |
| Record name | isoboonein | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40447591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
isoborneol CAS number and identifiers
An In-depth Technical Guide to Isoborneol: Identifiers, Properties, and Biological Activity
Introduction
Isoborneol is a bicyclic monoterpenoid alcohol, a terpene derivative that exists as a white solid with a characteristic sharp, camphor-like odor.[1][2] It is an isomer of borneol, with the only difference being the stereochemical position of the hydroxyl group; in isoborneol, it is in the exo position, while in borneol it is in the endo position.[3] Being chiral, isoborneol exists as two enantiomers.[3] This compound is a component of essential oils from various medicinal plants and is recognized for its antioxidant, neuroprotective, and antiviral properties.[2][4] Industrially, it serves as a key intermediate in the synthesis of camphor and is widely used as a fragrance and flavoring agent.[4][5] This guide provides a comprehensive overview of its chemical identifiers, physicochemical properties, experimental protocols for its synthesis, and insights into its mechanisms of biological action for researchers, scientists, and drug development professionals.
Chemical Identifiers and Nomenclature
Accurate identification of chemical compounds is critical in research and development. Isoborneol is registered under various systems, with the racemic mixture having a primary CAS Number of 124-76-5.[3] The individual enantiomers have distinct identifiers.
Table 1: Chemical Identifiers for Isoborneol
| Identifier Type | Racemic (DL)-Isoborneol | (-)-Isoborneol | (+)-Isoborneol |
|---|---|---|---|
| CAS Number | 124-76-5[3] | 10334-13-1[3] | 16725-71-6[3] |
| PubChem CID | 18345891[6] | 6321405[1] | 6973640[3] |
| IUPAC Name | (1R,2R,4R)-rel-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol[1] | (1R,2R,4R)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol[1] | (1S,2S,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol |
| EC Number | 204-712-4[1] | - | 208-080-0[1] |
| UNII | L88RA8N5EG[3] | 20U67Z994U[3] | 8GDX32M6KF[3] |
| Synonyms | DL-Isoborneol, Isocamphol, exo-2-Bornyl alcohol[1][7] | L-Isoborneol[1] | - |
Physicochemical Properties
The physical and chemical properties of isoborneol are fundamental to its application in various fields, from fragrance formulation to its role as a chemical intermediate.
Table 2: Physicochemical Data for Isoborneol
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₈O[1] |
| Molecular Weight | 154.25 g/mol[1] |
| Appearance | White to off-white crystalline solid[1] |
| Odor | Piney, camphor-like[1][4] |
| Melting Point | 212–214 °C (in a sealed tube)[3][5] |
| Boiling Point | 212 °C[1] |
| Flash Point | 60 °C (150 °F) (closed cup)[1] |
| Density | 1.011 g/cm³ at 20 °C[1] |
| Water Solubility | 738 mg/L at 25 °C (practically insoluble)[1][5] |
| Solubility in Other Solvents | Very soluble in ethanol, diethyl ether, and chloroform; soluble in benzene.[1] |
| LogP (Octanol/Water) | 2.7[1] |
| Stability | Stable under recommended storage conditions.[1] |
Experimental Protocols
The synthesis of isoborneol is well-established, with common industrial methods involving the hydration of camphene or the reduction of camphor.
Protocol 1: Synthesis from Camphene via Esterification and Saponification
This is a common indirect industrial method for producing isoborneol.
-
Esterification :
-
Charge a reaction vessel with 10 g of α-camphene, 25 g of acetic acid, and a composite catalyst (e.g., 0.1–1 g tartaric acid and 0.1–0.5 g boric acid).[1]
-
Maintain the reaction temperature at 70 °C with magnetic stirring (e.g., 500 rpm) for 16 hours to produce isobornyl acetate.[1]
-
After the reaction, cool the product and recover the catalyst via filtration.[1]
-
Wash the product with water in a separatory funnel to remove excess acetic acid.[1]
-
-
Saponification :
-
Prepare a saponification solution by mixing a 40-46% aqueous sodium hydroxide solution with a polar solvent like methanol or acetone.[8]
-
Continuously pump the isobornyl acetate and the saponification solution into a reactor (e.g., oscillatory flow reactor) at a controlled temperature (70-80 °C).[8]
-
The reaction yields isoborneol and sodium acetate. The resulting mixture is then subjected to distillation to recover the polar solvent.[8]
-
The remaining solution is layered, and the oil phase containing isoborneol is washed with water until neutral.[8]
-
Finally, pure isoborneol is obtained as white crystals through evaporation and crystallization.[8]
-
Protocol 2: Synthesis via Reduction of Camphor
This method is a classic oxidation-reduction sequence often used in teaching laboratories.
-
Oxidation of Borneol (to produce Camphor, if starting from Borneol) : An alcohol (borneol) is first oxidized to a ketone (camphor) using an oxidizing agent like sodium hypochlorite (bleach) in an aqueous solution.[6]
-
Reduction of Camphor :
-
In a reaction flask, dissolve camphor (e.g., 0.2 g) in a suitable solvent such as methanol.[7]
-
Add a reducing agent, sodium borohydride (NaBH₄) (e.g., 0.05 g), to the solution.[7] Sodium borohydride provides a source of nucleophilic hydride ions.
-
The hydride attacks the electrophilic carbonyl carbon of camphor. Due to steric hindrance from the gem-dimethyl bridge, the attack preferentially occurs from the endo (bottom) face, leading to the formation of the exo alcohol, isoborneol, as the major product.[9]
-
The resulting alkoxide is then protonated by the methanol solvent to yield the final alcohol products, isoborneol and a smaller amount of borneol.[10]
-
The product can be isolated by extraction with a solvent like diethyl ether, followed by drying and evaporation of the solvent.[3]
-
Biological Activity and Signaling Pathways
Recent research has highlighted the therapeutic potential of isoborneol, particularly its neuroprotective and antiviral effects.
Neuroprotective Mechanism of Action
Isoborneol has demonstrated significant protective effects against neurotoxicity in models of Parkinson's disease.[4] Its mechanism involves mitigating oxidative stress and inhibiting apoptotic pathways. In human neuroblastoma SH-SY5Y cells, the neurotoxin 6-hydroxydopamine (6-OHDA) induces cell death by increasing reactive oxygen species (ROS), elevating intracellular calcium, and triggering the mitochondrial apoptosis cascade.[4][5]
Isoborneol intervenes in this process through several key actions:
-
Antioxidant Effect : It directly reduces the generation of ROS induced by 6-OHDA.[4][5]
-
Modulation of Apoptotic Proteins : It prevents the 6-OHDA-induced decrease in the Bax/Bcl-2 ratio, which is critical for maintaining mitochondrial membrane integrity.[4][5]
-
Inhibition of Apoptotic Executioners : By stabilizing the mitochondria, it prevents the release of Cytochrome C into the cytosol and subsequently blocks the activation of Caspase-3, a key executioner of apoptosis.[4][5]
-
Regulation of Kinase Pathways : Isoborneol inhibits the activation of the pro-apoptotic c-Jun N-terminal kinase (JNK) and restores the activity of the pro-survival Protein Kinase C (PKC).[4][5]
Caption: Neuroprotective signaling pathway of Isoborneol against toxin-induced apoptosis.
Antiviral Activity
Isoborneol has been identified as a potent inhibitor of herpes simplex virus type 1 (HSV-1).[11] Its antiviral mechanism is twofold: it directly inactivates the virus and also inhibits a crucial step in its replication cycle. Specifically, isoborneol prevents the proper glycosylation of viral polypeptides.[11] This action disrupts the maturation of essential viral glycoproteins, such as gB and gD, which are necessary for viral entry and cell-to-cell spread.[11][12] Notably, this inhibitory effect is specific to viral glycoproteins, as the glycosylation of host cell polypeptides is not significantly affected.[11]
Safety and Handling
Isoborneol is classified as a flammable solid and can cause skin irritation.[8][13][14]
-
Handling : Use in a well-ventilated area. Avoid contact with skin, eyes, and clothing. Keep away from heat, sparks, and open flames. Grounding and bonding of containers and receiving equipment is necessary to prevent static discharge.[8][13][14]
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side shields or goggles, and appropriate clothing to prevent skin exposure.[8][13]
-
First Aid : In case of skin contact, wash immediately with plenty of soap and water.[8] For eye contact, rinse cautiously with water for several minutes.[9] If inhaled, move the person to fresh air.[8]
-
Storage : Store in a cool, dry, and well-ventilated place in a tightly closed container.[9]
Conclusion
Isoborneol is a multifaceted monoterpenoid with significant applications in both industrial and biomedical fields. Its well-defined chemical properties and synthesis routes make it a readily accessible compound for research. Furthermore, its demonstrated neuroprotective and antiviral activities, rooted in specific molecular mechanisms, present promising avenues for the development of new therapeutic agents. This guide provides the foundational technical information necessary for scientists and researchers to effectively work with and explore the potential of isoborneol.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis Of Isoborneol - 395 Words | Bartleby [bartleby.com]
- 4. Protective effect of (+/-) isoborneol against 6-OHDA-induced apoptosis in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. personal.utdallas.edu [personal.utdallas.edu]
- 7. studypool.com [studypool.com]
- 8. Method for preparing isoborneol by continuous saponification of isobornyl acetate_Chemicalbook [chemicalbook.com]
- 9. Isoborneol Oxidation and Camphor Reduction (Lab Report) | University of Alabama at Birmingham - Edubirdie [edubirdie.com]
- 10. youtube.com [youtube.com]
- 11. Antiviral properties of isoborneol, a potent inhibitor of herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Antiviral Active Compounds Derived from Natural Sources against Herpes Simplex Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. (+)-Borneol exerts neuroprotective effects via suppressing the NF-κB pathway in the pilocarpine-induced epileptogenesis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
Natural Sources of Isoborneol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoborneol, a bicyclic monoterpenoid alcohol, is a naturally occurring organic compound found in a variety of plant species. It is an isomer of borneol, and its presence in essential oils contributes to their characteristic aroma and potential therapeutic properties. This technical guide provides an in-depth overview of the natural sources of isoborneol, detailing its quantitative occurrence in various plants. It further outlines the experimental protocols for the extraction and analysis of isoborneol from these natural matrices. Additionally, this guide elucidates the biosynthetic pathway of isoborneol in plants, offering a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.
Introduction
Isoborneol (C₁₀H₁₈O) is a white solid organic compound with a camphor-like odor. It exists as two enantiomers, (+)-isoborneol and (-)-isoborneol. This monoterpenoid is a constituent of the essential oils of numerous plants and is recognized for its potential biological activities, which has garnered interest in its application in the pharmaceutical and fragrance industries. Understanding the natural sources and the variability of isoborneol content is crucial for its sustainable exploitation and for the standardization of isoborneol-containing products.
Natural Sources of Isoborneol
Isoborneol is found in a diverse range of plant species, often as a component of their essential oils. The concentration of isoborneol can vary significantly depending on the plant species, geographical location, harvesting time, and the specific part of the plant used for extraction.
Quantitative Data of Isoborneol in Various Plant Species
The following table summarizes the quantitative data of isoborneol found in the essential oils of several well-documented plant sources. The data has been compiled from various studies employing Gas Chromatography-Mass Spectrometry (GC-MS) for analysis.
| Plant Species | Family | Plant Part | Isoborneol Content (% w/w of Essential Oil) | Reference(s) |
| Rosmarinus officinalis (Rosemary) | Lamiaceae | Leaves | 0.20 - 14.89 | [1][2] |
| Cinnamomum camphora (Camphor Tree) | Lauraceae | Leaves | 5.0 - 8.1 | [3] |
| Valeriana officinalis (Valerian) | Caprifoliaceae | Leaf Essential Oil | 1.53 - 15.3 | [4] |
| Artemisia annua (Sweet Wormwood) | Asteraceae | Aerial Parts | Traces to significant amounts | [4] |
| Salvia officinalis (Sage) | Lamiaceae | Essential Oil | up to 7.9 | [4] |
| Blumea balsamifera | Asteraceae | Leaves | Variable, analyzed alongside borneol and camphor | [5] |
Note: The reported percentages can exhibit considerable variation due to the factors mentioned above.
Experimental Protocols
The extraction and quantification of isoborneol from natural sources typically involve two main stages: extraction of the essential oil from the plant matrix and subsequent analysis of the oil's chemical composition.
Extraction of Essential Oil by Steam Distillation
Steam distillation is the most common method for extracting essential oils from aromatic plants.[6] The process involves passing steam through the plant material, which vaporizes the volatile compounds. The resulting mixture of steam and volatile compounds is then condensed and collected. The essential oil, being immiscible with water, can then be separated.
Detailed Methodology:
-
Plant Material Preparation: Fresh or dried plant material (e.g., leaves, flowers, stems) is harvested and, if necessary, cut into smaller pieces to increase the surface area for efficient extraction.[6]
-
Apparatus Setup: A steam distillation apparatus is assembled, consisting of a steam generator, a still containing the plant material, a condenser, and a collection vessel (e.g., a separatory funnel or a Florentine flask).[2]
-
Distillation Process: Steam is introduced into the still, permeating the plant material and causing the volatile essential oils to vaporize. The temperature is maintained at or near the boiling point of water (100°C). The duration of distillation can vary from 30 minutes to several hours depending on the plant material.[7][8]
-
Condensation and Collection: The vapor mixture passes through a water-cooled condenser, where it liquefies. The condensate, a mixture of essential oil and hydrosol (distilled water saturated with some volatile compounds), is collected in the receiving vessel.[6]
-
Separation: Due to the difference in density and immiscibility, the essential oil will typically form a separate layer from the hydrosol. The two layers can be separated using a separatory funnel.[2]
-
Drying and Storage: The collected essential oil may be dried over anhydrous sodium sulfate to remove any residual water and then stored in a dark, airtight container at a cool temperature to prevent degradation.[7]
Experimental Workflow for Steam Distillation:
Caption: Workflow of essential oil extraction using steam distillation.
Analysis of Isoborneol by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful analytical technique used to separate, identify, and quantify the individual components of a complex mixture like an essential oil.[9][10]
Detailed Methodology:
-
Sample Preparation: The essential oil sample is diluted in a suitable volatile solvent (e.g., n-hexane, dichloromethane, or ethyl acetate) to an appropriate concentration (typically in the range of µg/mL).[11] An internal standard may be added for more accurate quantification.
-
GC Separation: A small volume of the diluted sample is injected into the gas chromatograph. The sample is vaporized in the heated injection port and carried by an inert carrier gas (usually helium or hydrogen) through a long, thin capillary column.[9] The column is coated with a stationary phase. Compounds in the mixture separate based on their boiling points and their interactions with the stationary phase.
-
MS Detection and Identification: As each compound elutes from the GC column, it enters the mass spectrometer. In the ion source, the molecules are ionized, typically by electron impact (EI). The resulting charged fragments are then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio (m/z). The detector records the abundance of each fragment. The resulting mass spectrum is a unique fingerprint of the molecule, which can be compared to a spectral library for identification.[9]
-
Quantification: The area of the peak corresponding to isoborneol in the gas chromatogram is proportional to its concentration in the sample. By comparing the peak area to that of a known standard, the amount of isoborneol can be quantified.
Typical GC-MS Parameters for Monoterpene Analysis:
| Parameter | Value |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column |
| Carrier Gas | Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min) |
| Injector Temperature | 250 - 280°C |
| Oven Temperature Program | Initial temperature of 50-60°C, hold for a few minutes, then ramp at 3-5°C/min to a final temperature of 240-300°C |
| Ion Source Temperature | 200 - 230°C |
| Mass Range | 35 - 400 m/z |
Note: These parameters may need to be optimized depending on the specific instrument and the complexity of the essential oil being analyzed.[9][11][12]
GC-MS Analysis Workflow:
Caption: Workflow for the analysis of isoborneol using GC-MS.
Biosynthesis of Isoborneol in Plants
Isoborneol, like other monoterpenes, is synthesized in plants through the methylerythritol 4-phosphate (MEP) pathway, which primarily occurs in the plastids.[13][14]
Key Enzymatic Steps:
-
Formation of Geranyl Pyrophosphate (GPP): The MEP pathway produces the five-carbon precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). One molecule of IPP and one molecule of DMAPP are condensed by the enzyme GPP synthase to form the ten-carbon compound, geranyl pyrophosphate (GPP), which is the universal precursor for all monoterpenes.[14]
-
Cyclization to Bornyl Pyrophosphate: GPP is then cyclized by the enzyme bornyl diphosphate synthase (BPPS) to form (+)-bornyl pyrophosphate.[14][15]
-
Hydrolysis to Borneol and Isoborneol: Bornyl pyrophosphate is subsequently hydrolyzed to borneol.[16] The formation of isoborneol is often considered to occur through the reduction of camphor, which itself is formed by the oxidation of borneol.[17] However, some studies suggest the possibility of direct enzymatic conversion from bornyl pyrophosphate or other intermediates.
Biosynthesis Pathway of Borneol and Isoborneol:
Caption: Simplified biosynthetic pathway of borneol and isoborneol.
Regulation of Monoterpene Biosynthesis
The biosynthesis of monoterpenes, including isoborneol, is a tightly regulated process influenced by both developmental and environmental factors.[1][13] The expression of key enzymes in the pathway, such as those in the MEP pathway and specific terpene synthases like BPPS, is often transcriptionally regulated.[18][19] Factors such as light, temperature, and herbivory can modulate the expression of these genes, leading to changes in the production and emission of volatile monoterpenes.[20] Plant hormones, like jasmonates, are also known to play a role in signaling pathways that upregulate terpene biosynthesis as a defense mechanism.[19]
Conclusion
This technical guide has provided a comprehensive overview of the natural sources of isoborneol, with a focus on quantitative data, experimental protocols for its extraction and analysis, and its biosynthetic pathway in plants. The information presented herein serves as a valuable resource for researchers and professionals engaged in the study and utilization of this important natural compound. Further research is warranted to explore a wider range of plant species for their isoborneol content and to fully elucidate the regulatory networks governing its biosynthesis, which will be crucial for optimizing its production and application in various industries.
References
- 1. Diversity, regulation, and genetic manipulation of plant mono- and sesquiterpenoid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clawhammersupply.com [clawhammersupply.com]
- 3. Phytochemistry and Applications of Cinnamomum camphora Essential Oils - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isoborneol | C10H18O | CID 6321405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. hbnobulk.com [hbnobulk.com]
- 7. mjae.journals.ekb.eg [mjae.journals.ekb.eg]
- 8. engineering.iastate.edu [engineering.iastate.edu]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. scitepress.org [scitepress.org]
- 11. mdpi.com [mdpi.com]
- 12. scielo.br [scielo.br]
- 13. scispace.com [scispace.com]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Bornyl Diphosphate Synthase From Cinnamomum burmanni and Its Application for (+)-Borneol Biosynthesis in Yeast [frontiersin.org]
- 16. Camphor - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
- 18. [PDF] Biosynthesis, regulation and properties of plant monoterpenoids | Semantic Scholar [semanticscholar.org]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Core Differences Between Borneol and Isoborneol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Borneol and isoborneol are bicyclic monoterpenoid alcohols with the same chemical formula (C₁₀H₁₈O) but distinct stereochemical structures. This difference in the spatial arrangement of their hydroxyl group leads to significant variations in their physicochemical properties, spectroscopic signatures, and pharmacological activities. This technical guide provides a comprehensive overview of the core differences between borneol and isoborneol, including a detailed comparison of their physical and spectroscopic data, standardized experimental protocols for their differentiation, and an examination of their differential effects on biological signaling pathways.
Introduction
Borneol and isoborneol are diastereomers, specifically epimers, differing in the stereochemistry at the C2 carbon of the bornane skeleton. In borneol, the hydroxyl group is in the endo position, while in isoborneol, it occupies the exo position.[1][2][3] This seemingly minor structural variance has profound implications for their chemical reactivity, biological receptor interactions, and ultimately, their therapeutic potential. Understanding these differences is critical for researchers in natural product chemistry, pharmacology, and drug development for the accurate identification, quality control, and targeted application of these isomers.
Physicochemical Properties
The stereochemical disparity between borneol and isoborneol gives rise to measurable differences in their physical properties. These are summarized in the table below.
| Property | Borneol | Isoborneol | Reference(s) |
| Synonyms | endo-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol | exo-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol | [2][3] |
| Appearance | White crystalline solid | White crystalline solid | [4][5] |
| Odor | Sharp, camphor-like, piney | Balsamic, camphoraceous, woody | [4][5] |
| Melting Point | 208 °C | 212-214 °C | [2][3] |
| Boiling Point | 213 °C | Not applicable (sublimes) | [2] |
| Solubility in Water | Slightly soluble | Slightly soluble | [4][6] |
| Density | 1.011 g/cm³ (at 20 °C) | Not specified | [2] |
Spectroscopic Differentiation
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful analytical techniques for distinguishing between borneol and isoborneol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The different spatial environments of the protons in borneol and isoborneol lead to distinct chemical shifts in their ¹H NMR spectra. The most significant difference is observed for the proton attached to the carbon bearing the hydroxyl group (C2-H).
| Proton | Borneol (δ, ppm) | Isoborneol (δ, ppm) | Reference(s) |
| C2-H | ~4.0 (multiplet) | ~3.6 (multiplet) | [7][8] |
| -OH | ~2.0 | ~2.5 | [9][10] |
The C2 proton in borneol is in the exo position and experiences less shielding, resulting in a downfield shift compared to the endo C2 proton in isoborneol.
Infrared (IR) Spectroscopy
The key vibrational difference in the IR spectra of borneol and isoborneol is the stretching frequency of the hydroxyl (-OH) group.
| Functional Group | Borneol (cm⁻¹) | Isoborneol (cm⁻¹) | Reference(s) |
| -OH Stretch | ~3600-3650 (sharp) | ~3200-3400 (broad) | [5] |
| C=O Stretch (of Camphor) | Not present | Not present (present in precursor at ~1700-1750) | [11][12] |
The broader -OH peak in isoborneol is attributed to greater intermolecular hydrogen bonding due to the more sterically accessible exo position of the hydroxyl group.
Experimental Protocols
Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the analyte (borneol or isoborneol) in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 8-16.
-
Relaxation Delay: 1-2 seconds.
-
Acquisition Time: 3-4 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID). Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
-
Analysis: Identify and integrate the characteristic peaks for the C2-H and -OH protons to differentiate between the isomers.
Protocol for FT-IR Spectroscopy
-
Sample Preparation:
-
KBr Pellet Method: Grind 1-2 mg of the sample with ~100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.
-
ATR Method: Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Data Collection: Record the spectrum and identify the characteristic absorption bands, particularly the -OH stretching vibration, to distinguish between borneol and isoborneol.
Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., ethyl acetate).
-
Instrument: A Gas Chromatograph coupled to a Mass Spectrometer.
-
GC Parameters:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, DB-5).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 220 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-300 m/z.
-
-
Analysis: The two isomers will have different retention times. The mass spectra can be used for confirmation by comparing with a library database. Derivatization with a chiral reagent can be employed for the separation of enantiomers.[6][9]
Differential Biological Activities and Signaling Pathways
Borneol and isoborneol exhibit distinct pharmacological profiles, including differences in their anti-inflammatory and neuroprotective effects, as well as their ability to modulate drug transporters like P-glycoprotein (P-gp).
Modulation of P-glycoprotein and the NF-κB Signaling Pathway
Borneol has been shown to depress the function of P-glycoprotein (P-gp), an efflux transporter that plays a crucial role in the blood-brain barrier and in multidrug resistance in cancer.[4][13] This effect is mediated, at least in part, through the activation of the NF-κB signaling pathway.[4] Isoborneol also interacts with P-gp, suggesting a shared but potentially distinct mechanism of action.[14] The diagram below illustrates the known pathway for borneol's effect on P-gp expression.
References
- 1. scribd.com [scribd.com]
- 2. Progress in Borneol Intervention for Ischemic Stroke: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Borneol Depresses P-Glycoprotein Function by a NF-κB Signaling Mediated Mechanism in a Blood Brain Barrier in Vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brainly.com [brainly.com]
- 6. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 7. magritek.com [magritek.com]
- 8. Elevating an Undergraduate Lab with Green Chemistry Principles: Reduction of Camphor - Magritek [magritek.com]
- 9. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 10. brainly.com [brainly.com]
- 11. brainly.com [brainly.com]
- 12. chegg.com [chegg.com]
- 13. Borneol Depresses P-Glycoprotein Function by a NF-κB Signaling Mediated Mechanism in a Blood Brain Barrier in Vitro Model - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparison of Chemical Profiles, Anti-Inflammatory Activity, and UPLC-Q-TOF/MS-Based Metabolomics in Endotoxic Fever Rats between Synthetic Borneol and Natural Borneol - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Stereoisomers of Borneol and Isoborneol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stereoisomers of borneol and isoborneol, two bicyclic monoterpenoid alcohols. Detailing their structural relationships, physical and spectroscopic properties, and standard experimental procedures, this document serves as a critical resource for professionals engaged in synthetic chemistry, natural product analysis, and drug development.
Introduction to Stereoisomerism in Borneol and Isoborneol
Borneol and isoborneol are stereoisomers with the chemical formula C₁₀H₁₈O. They share the same rigid bicyclo[2.2.1]heptane carbon skeleton as the ketone camphor, from which they are commonly derived. The key structural difference lies in the spatial orientation of the hydroxyl (-OH) group at the C2 position.
-
Diastereomers : Borneol and isoborneol are diastereomers of each other.[1] Specifically, they are classified as endo-exo isomers. In borneol, the hydroxyl group is in the endo position, oriented towards the interior of the bicyclic system and syn to the longest bridge.[1][2] In isoborneol, the hydroxyl group is in the exo position, pointing away from the longest bridge.[1][3] This difference in spatial arrangement, while not creating a mirror image, results in distinct physical and chemical properties.[1]
-
Enantiomers : The presence of multiple chiral centers means that both borneol and isoborneol are chiral molecules and exist as pairs of enantiomers (non-superimposable mirror images).[2] These are designated as (+)/(-) or d/l forms based on the direction they rotate plane-polarized light.[2] Consequently, there are four primary stereoisomers derived from camphor: (+)-borneol, (-)-borneol, (+)-isoborneol, and (-)-isoborneol.[4]
The stereochemical relationships are critical in synthesis and application, as different isomers can exhibit varied biological activities and pharmacological profiles. The composition of commercial borneol products can vary significantly, with "synthetic borneol" often containing all four stereoisomers, while "semi-synthetic borneol" (derived from natural (+)-camphor) typically contains (+)-borneol and (-)-isoborneol.[4][5]
Quantitative Data Summary
The distinct stereochemistry of borneol and isoborneol isomers gives rise to measurable differences in their physical and spectroscopic properties.
Table 1: Physical Properties of Borneol and Isoborneol Stereoisomers
| Property | (+)-Borneol | (-)-Borneol | (±)-Borneol | (+)-Isoborneol | (-)-Isoborneol | (±)-Isoborneol |
| CAS Number | 464-43-7 | 464-45-9 | 507-70-0 | 16725-71-6 | 10334-13-1 | 124-76-5 |
| Melting Point | 208 °C[2] | 204 °C[6] | 208 °C[2] | 212-214 °C[3] | 212-214 °C[3] | 210-215 °C[3] |
| Boiling Point | 213 °C[2] | 210 °C[6] | 213 °C[2] | ~212 °C[7] | ~212 °C[7] | ~212 °C[7] |
| Specific Rotation [α]D | +37.7° (c=5, EtOH)[8] | -35.3° (c=5, EtOH)[9] | 0° | +34.3° (inferred) | -34.3° (c=10, EtOH) | 0° |
Table 2: Comparative ¹H and ¹³C NMR Chemical Shifts (δ in ppm)
The following data represents key diagnostic signals for borneol and isoborneol in CDCl₃. The proton attached to the hydroxyl-bearing carbon (H-2) is a particularly useful diagnostic marker.
| Compound | Nucleus | H/C-2 | H/C-3 (endo) | H/C-3 (exo) | C-8/C-9 (CH₃) | C-10 (CH₃) | Reference |
| Borneol | ¹H NMR | 4.02 (ddd) | 2.08 (m) | 1.71 (m) | 0.89 (s), 0.86 (s) | 1.01 (s) | [10][11] |
| ¹³C NMR | 78.2 | 43.4 | 43.4 | 20.2, 18.9 | 19.4 | [10][11] | |
| Isoborneol | ¹H NMR | 3.63 (ddd) | 1.69 (m) | 1.54 (m) | 0.97 (s), 0.85 (s) | 1.04 (s) | [10][11] |
| ¹³C NMR | 78.0 | 38.9 | 38.9 | 20.3, 19.9 | 11.2 | [10][11] |
Experimental Protocols
Synthesis: Reduction of Camphor with Sodium Borohydride
This procedure outlines the stereoselective reduction of a ketone (camphor) to a mixture of secondary alcohols (borneol and isoborneol). The reaction favors the formation of the exo product, isoborneol, due to the steric hindrance of the gem-dimethyl bridge hindering hydride attack from the exo face.[12][13]
Materials:
-
Camphor (e.g., 100 mg)
-
Methanol (e.g., 1.0 mL)
-
Sodium borohydride (NaBH₄) (e.g., 100 mg)
-
Ice-cold water
-
Dichloromethane (or Diethyl Ether)
-
Anhydrous sodium sulfate (or magnesium sulfate)
-
5 mL conical vial or 10 mL Erlenmeyer flask, stir bar/rod, hot plate, vacuum filtration apparatus (Hirsch funnel).
Procedure:
-
Dissolution: In a 5 mL conical vial or 10 mL Erlenmeyer flask, dissolve 100 mg of camphor in 1.0 mL of methanol. Stir until the camphor is completely dissolved.[12][13]
-
Reduction: Carefully add 100 mg of sodium borohydride in four small portions to the stirred camphor solution over a period of five minutes.[12][13] Mild bubbling may occur.
-
Heating: Gently heat the reaction mixture. Options include refluxing for 5 minutes or heating in a hot water bath for 2 minutes.[12][13]
-
Quenching & Precipitation: Cool the reaction mixture to room temperature. Carefully and slowly add approximately 3.5 mL of ice-cold water. A white precipitate of the alcohol products should form.[12][13]
-
Isolation: Collect the crude solid product by vacuum filtration using a Hirsch funnel. Wash the solid with a small amount of cold water and allow it to dry on the filter under vacuum for about 10 minutes.[12]
-
Extraction & Drying: Transfer the crude solid to a clean flask. Dissolve the solid in approximately 4 mL of dichloromethane or diethyl ether. Add a small amount of anhydrous sodium sulfate or magnesium sulfate to the solution to remove any residual water. Swirl and let it stand for 5-10 minutes.
-
Final Product Recovery: Carefully decant or filter the dried solution away from the drying agent into a pre-weighed flask. Evaporate the solvent using a gentle stream of air or a rotary evaporator to yield the final white solid product, a mixture of isoborneol and borneol.[12][14]
Separation: Dry-Column Chromatography
This method allows for the preparative separation of the diastereomers isoborneol and borneol from the synthesized mixture.
Materials:
-
Crude isoborneol/borneol mixture
-
Silica gel (200 mesh)
-
Eluent: Petroleum ether-ethyl acetate-chloroform (20:2:6 v/v/v)
-
Chromatography column (e.g., 50 x 4 cm i.d.)
-
Absolute ethanol
-
TLC plates and chamber for monitoring.
Procedure:
-
Column Packing: Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom. Pack the column with dry 200-mesh silica gel.[15]
-
Sample Loading: Mix the crude product with a small amount of silica gel. Carefully transfer this mixture to the top of the packed column, creating a uniform layer.[15]
-
Elution: Develop the column by adding the eluent mixture (petroleum ether-ethyl acetate-chloroform, 20:2:6). Allow the solvent to run through the column until the solvent front reaches the bottom. The separation of the component bands can be monitored by their respective Rf values on TLC.[15]
-
Fraction Collection: Once the bands corresponding to borneol and isoborneol are separated on the column, they are eluted separately from the column using absolute ethanol.[15]
-
Isomer Recovery: Concentrate the collected fractions by vacuum distillation to remove the ethanol. The purified crystals of borneol and isoborneol will be isolated from the residual solution upon standing.[15] Purity can be confirmed by TLC against known standards.
Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique to determine the diastereomeric ratio of isoborneol to borneol and to resolve all four stereoisomers if a chiral column is used.[4][16]
Typical GC-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of the product mixture in a suitable volatile solvent (e.g., dichloromethane or ethanol).
-
Instrumentation: Use a gas chromatograph equipped with a mass spectrometer.
-
Column: For chiral separations, a chiral column (e.g., Cydex-B) is required.[6] For simple diastereomer ratio analysis, a standard non-polar column like an HP-5MS can be used.[17]
-
GC Conditions (Example):
-
MS Conditions (Example):
-
Data Analysis: Identify peaks based on their retention times compared to standards. Quantify the relative amounts of isoborneol and borneol by integrating the area under their respective chromatographic peaks.
References
- 1. brainly.com [brainly.com]
- 2. Borneol - Wikipedia [en.wikipedia.org]
- 3. Isoborneol - Wikipedia [en.wikipedia.org]
- 4. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 5. Resolution of isoborneol and its isomers by GC/MS to identify "synthetic" and "semi-synthetic" borneol products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-Borneol | C10H18O | CID 6552009 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Isoborneol | C10H18O | CID 6321405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Borneol | C10H18O | CID 64685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 464-43-7 CAS MSDS ((+)-BORNEOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cerritos.edu [cerritos.edu]
- 13. Reduction of Camphor Lab Report | Hunter College CUNY - Edubirdie [edubirdie.com]
- 14. odinity.com [odinity.com]
- 15. [Preparative separation of borneol and isoborneol in bingpian by dry-column chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Simultaneous determination of borneol and its metabolite in rat plasma by GC–MS and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
isoborneol enantiomers and their properties
An In-depth Technical Guide to the Enantiomers of Isoborneol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoborneol is a bicyclic monoterpenoid alcohol that exists as a pair of enantiomers: (+)-isoborneol and (-)-isoborneol. These stereoisomers share the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms, leading to distinct physicochemical and biological properties. This technical guide provides a comprehensive overview of the synthesis, separation, and properties of isoborneol enantiomers, with a focus on experimental protocols and comparative data relevant to research and drug development.
Physicochemical Properties
The enantiomers of isoborneol exhibit identical physical properties in a non-chiral environment, with the exception of their interaction with plane-polarized light. However, their distinct stereochemistry can lead to different interactions with other chiral molecules, which is the basis for their separation and their varying biological activities.
| Property | (+)-Isoborneol | (-)-Isoborneol | Racemic Isoborneol |
| Molecular Formula | C₁₀H₁₈O | C₁₀H₁₈O | C₁₀H₁₈O |
| Molar Mass | 154.25 g/mol | 154.25 g/mol | 154.25 g/mol |
| Appearance | White crystalline solid | White crystalline solid | White crystalline solid |
| Melting Point | 212-214 °C[1] | 212-214 °C[1] | 210-215 °C[1] |
| Optical Rotation | +34.3° (in ethanol) | -34.3° (in ethanol) | 0° |
| Solubility | Very soluble in ethanol, diethyl ether, chloroform; soluble in benzene; slightly soluble in propylene glycol; very slightly soluble in water. | Very soluble in ethanol, diethyl ether, chloroform; soluble in benzene; slightly soluble in propylene glycol; very slightly soluble in water. | Soluble in ethanol, ether; sparingly soluble in hot water. |
| Odor | Celluloid-like smell[2] | Mold-like scent[2] | Piney, camphoraceous odor |
Synthesis of Isoborneol Enantiomers
Enantiomerically enriched or pure isoborneol can be synthesized through stereoselective methods, most commonly via the reduction of the corresponding camphor enantiomer.
Experimental Protocol: Stereoselective Reduction of Camphor to Isoborneol
This protocol describes the synthesis of (+)-isoborneol from (+)-camphor and (-)-isoborneol from (-)-camphor using sodium borohydride as the reducing agent.[3][4][5]
Materials:
-
(+)-Camphor or (-)-Camphor
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve the chosen camphor enantiomer in methanol.
-
Reduction: Cool the solution in an ice bath. Slowly add sodium borohydride in portions to the stirred solution. The addition should be controlled to manage the exothermic reaction.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully add deionized water to the reaction mixture to quench the excess sodium borohydride.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or dichloromethane. Perform multiple extractions to ensure complete recovery.
-
Washing: Combine the organic layers and wash sequentially with deionized water and brine to remove any remaining methanol and salts.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Filter the drying agent and remove the solvent from the filtrate using a rotary evaporator to yield the crude isoborneol enantiomer.
-
Purification (Optional): The crude product can be further purified by recrystallization or sublimation.
Separation of Isoborneol Enantiomers
The separation of a racemic mixture of isoborneol into its constituent enantiomers is a critical step for studying their individual properties. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) with chiral selectors are the most common methods employed.
Experimental Protocol: Chiral HPLC Separation
This protocol outlines a method for the analytical and semi-preparative separation of isoborneol enantiomers using a polysaccharide-based chiral stationary phase.[6]
Instrumentation and Materials:
-
High-Performance Liquid Chromatograph (HPLC) system with a UV or optical rotation detector.
-
Chiral stationary phase (CSP): Cellulose tris(3,5-dimethylphenylcarbamate) coated column (e.g., Chiralcel OD-H).
-
Mobile Phase: n-Hexane and an alcohol modifier (e.g., isopropanol or ethanol). The optimal ratio needs to be determined empirically, but a common starting point is 90:10 (n-hexane:isopropanol).
-
Racemic isoborneol standard
-
Solvents for sample preparation (matching the mobile phase)
Procedure:
-
System Equilibration: Equilibrate the chiral column with the chosen mobile phase at a constant flow rate until a stable baseline is achieved.
-
Sample Preparation: Dissolve the racemic isoborneol in the mobile phase to a suitable concentration.
-
Injection: Inject the sample onto the column.
-
Chromatographic Separation: Run the separation under isocratic conditions. The two enantiomers will interact differently with the chiral stationary phase, leading to different retention times.
-
Detection: Detect the separated enantiomers using a UV detector (isoborneol has a weak chromophore, so sensitivity may be low) or, more effectively, an optical rotation detector which can distinguish between the dextrorotatory (+) and levorotatory (-) enantiomers.
-
Optimization: The separation can be optimized by adjusting the mobile phase composition (ratio of hexane to alcohol modifier) and the column temperature. Lower temperatures and lower concentrations of the alcohol modifier generally improve resolution.[6]
Experimental Protocol: GC-MS Separation via Diastereomeric Derivatization
This method involves the derivatization of the isoborneol enantiomers with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral GC column.[7][8][9]
Materials:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Standard achiral GC column (e.g., DB-5 or equivalent)
-
Chiral derivatizing agent: (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-(+)-MTPA-Cl, Mosher's acid chloride)[7][9]
-
Racemic isoborneol
-
Anhydrous pyridine or other suitable base
-
Anhydrous solvent (e.g., dichloromethane or toluene)
-
Reagents for workup (e.g., dilute HCl, saturated NaHCO₃ solution, brine)
-
Anhydrous sodium sulfate
Procedure:
-
Derivatization:
-
In a dry reaction vial, dissolve the racemic isoborneol in the anhydrous solvent.
-
Add anhydrous pyridine to act as a base.
-
Add the (R)-(+)-MTPA-Cl to the solution and stir the mixture at room temperature. The reaction progress can be monitored by TLC.
-
-
Workup:
-
Once the reaction is complete, quench the reaction with dilute HCl.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent like diethyl ether.
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
GC-MS Analysis:
-
Filter the drying agent and concentrate the solution.
-
Inject the solution of the diastereomeric MTPA esters into the GC-MS.
-
The two diastereomers will have different retention times on the achiral column, allowing for their separation and quantification. The mass spectrometer can be used to confirm the identity of the derivatized products.
-
Biological Activities
While many studies have investigated the biological effects of "isoborneol," a significant portion of this research has been conducted on the racemic mixture or has not specified the enantiomer used. This makes a direct, quantitative comparison of the enantiomers' activities challenging.
Antiviral Activity
Isoborneol has demonstrated potent antiviral activity, particularly against Herpes Simplex Virus type 1 (HSV-1).[10][11][12] Studies have shown that isoborneol can inactivate the virus directly and also inhibit viral replication.[10][12] The proposed mechanism of action involves the specific inhibition of the glycosylation of viral polypeptides, which is crucial for the formation of mature viral particles.[10] Notably, the diastereomer, borneol, did not show the same inhibitory effect on HSV-1 glycosylation, highlighting the stereochemical specificity of this activity.[10] However, these studies primarily used racemic isoborneol, and a clear comparison of the antiviral potency of the individual (+)- and (-)-enantiomers is not yet available. A study on derivatives of (-)-borneol and (-)-isoborneol showed that some derivatives containing a morpholine fragment have significant inhibitory activity against the influenza A virus.[13]
Insecticidal and Repellent Activity
Isoborneol has been investigated for its insecticidal and repellent properties. One study reported that isoborneol displayed 95% repellent activity against subterranean termites at a concentration of 500 ppm. Research on isoborneol derivatives has shown activity against the common housefly (Musca domestica) and the mosquito Culex quinquefasciatus.[1][2][14][15] However, these studies often use "isoborneol" without specifying the enantiomer, making it difficult to attribute the activity to a specific stereoisomer.
Penetration Enhancer in Drug Delivery
Isoborneol is recognized for its ability to enhance the penetration of other drugs across biological barriers like the skin. This effect is attributed to its ability to disrupt the highly ordered structure of the stratum corneum lipids. While the penetration-enhancing effects of terpenes are well-documented, studies directly comparing the efficacy of (+)-isoborneol versus (-)-isoborneol are limited. However, research on other chiral terpenes, such as carvone, has shown a clear enantioselective penetration enhancing effect, suggesting that the stereochemistry of isoborneol could also play a significant role in its performance as a penetration enhancer.[16]
Visualizations
Synthesis and Separation Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of racemic isoborneol from camphor, followed by the chiral separation of the enantiomers.
Caption: Workflow for isoborneol enantiomer synthesis and separation.
Proposed Mechanism of Antiviral Action (General)
The following diagram illustrates the proposed general mechanism of HSV-1 inhibition by isoborneol, which involves the disruption of viral glycoprotein processing. As this mechanism has not been elucidated at a detailed signaling pathway level, a simplified logical relationship is presented.
Caption: Inhibition of viral glycoprotein glycosylation by isoborneol.
Conclusion
The enantiomers of isoborneol, while sharing many fundamental physicochemical properties, exhibit distinct characteristics, particularly in their interaction with other chiral systems. This is evident in their separation on chiral stationary phases and is strongly suggested in their biological activities. The stereoselective synthesis from camphor enantiomers and subsequent chiral separation are well-established procedures, providing access to enantiomerically pure samples for further investigation.
While current research has highlighted the potential of isoborneol in antiviral and insecticidal applications, as well as in drug delivery, a significant knowledge gap remains regarding the specific contributions of each enantiomer to these effects. Future research should focus on the quantitative comparison of the biological activities of (+)- and (-)-isoborneol to fully elucidate their structure-activity relationships. A deeper understanding of their mechanisms of action at the molecular level, including the identification of specific signaling pathways, will be crucial for the rational design and development of new therapeutic agents and drug delivery systems based on these versatile chiral molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Insecticidal activity of isoborneol derivatives against <i>Musca domestica</i> adults and <i>Culex quinquefasciatus</i> larvae - ProQuest [proquest.com]
- 3. odinity.com [odinity.com]
- 4. cerritos.edu [cerritos.edu]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. Reliable HPLC separation, vibrational circular dichroism spectra, and absolute configurations of isoborneol enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
- 9. Resolution of isoborneol and its isomers by GC/MS to identify "synthetic" and "semi-synthetic" borneol products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral properties of isoborneol, a potent inhibitor of herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Isoborneol | HSV | TargetMol [targetmol.com]
- 13. Synthesis and in vitro study of novel borneol derivatives as potent inhibitors of the influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Insecticidal activity of isoborneol derivatives against Musca domestica adults and Culex quinquefasciatus larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Enantioselective penetration enhancing effect of carvone on the in vitro transdermal permeation of nicorandil - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Isoborneol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoborneol, a bicyclic monoterpene alcohol, is a natural compound found in the essential oils of various medicinal plants. As an isomer of the more commonly known borneol, isoborneol has garnered significant interest within the scientific community for its diverse pharmacological properties. This technical guide provides a comprehensive overview of the current state of research on the biological activities of isoborneol, with a focus on its antiviral, neuroprotective, anti-inflammatory, antimicrobial, and potential anticancer and analgesic effects. This document is intended to serve as a resource for researchers and professionals in drug discovery and development, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying molecular mechanisms of action.
Antiviral Activity
Isoborneol has demonstrated notable antiviral properties, particularly against Herpes Simplex Virus Type 1 (HSV-1). Research indicates that isoborneol exerts a dual-action mechanism against the virus.
Quantitative Data: Anti-HSV-1 Activity
| Parameter | Virus | Concentration/Value | Effect | Citation |
| Virucidal Activity | HSV-1 | Not specified | Inactivation by almost 4 log10 values within 30 minutes of exposure. | [1] |
| Viral Replication Inhibition | HSV-1 | 0.06% | Complete inhibition of viral replication. | [1] |
| Cytotoxicity (CC50) | Human and monkey cell lines | > 0.08% | No significant cytotoxicity observed at concentrations effective against HSV-1. | [1] |
Mechanism of Action: Inhibition of Viral Glycoprotein Glycosylation
The primary antiviral mechanism of isoborneol against HSV-1 involves the specific inhibition of the glycosylation of viral polypeptides. This disruption prevents the proper formation of mature viral glycoproteins gB and gD, which are crucial for viral entry and cell-to-cell spread.[1]
Experimental Protocol: Plaque Reduction Assay for HSV-1
Objective: To determine the inhibitory effect of isoborneol on HSV-1 replication.
Materials:
-
Vero cells (or other susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS)
-
Herpes Simplex Virus Type 1 (HSV-1) stock of known titer
-
Isoborneol solution (dissolved in a suitable solvent like DMSO, then diluted in media)
-
Methylcellulose overlay medium
-
Crystal violet staining solution
Procedure:
-
Seed Vero cells in 6-well plates and grow to confluence.
-
Pre-treat the confluent cell monolayers with various non-toxic concentrations of isoborneol for a specified time (e.g., 2 hours).
-
Infect the cells with a known multiplicity of infection (MOI) of HSV-1 (e.g., 100 plaque-forming units per well) for 1-2 hours at 37°C.
-
Remove the viral inoculum and wash the cells with phosphate-buffered saline (PBS).
-
Add an overlay medium containing methylcellulose and the respective concentrations of isoborneol to each well.
-
Incubate the plates at 37°C in a CO2 incubator for 2-3 days until viral plaques are visible.
-
Fix the cells with a formalin solution and stain with crystal violet.
-
Count the number of plaques in each well. The percentage of inhibition is calculated relative to the virus control (no isoborneol treatment).
Neuroprotective Effects
Isoborneol has shown significant promise as a neuroprotective agent, particularly in models of oxidative stress-induced neuronal cell death, which is relevant to neurodegenerative diseases like Parkinson's disease.
Quantitative Data: Neuroprotection in SH-SY5Y Cells
| Model | Cell Line | Treatment | Effect | Citation |
| 6-hydroxydopamine (6-OHDA)-induced apoptosis | Human neuroblastoma SH-SY5Y cells | Pre-treatment with Isoborneol | Significantly reduced 6-OHDA-induced generation of reactive oxygen species (ROS) and intracellular calcium increase. Reversed apoptosis induced by 6-OHDA. | [2][3] |
Mechanism of Action: Modulation of Apoptotic and Survival Pathways
Isoborneol's neuroprotective effects are mediated through the modulation of several key signaling pathways involved in apoptosis and cell survival. It has been shown to prevent the decrease in the Bax/Bcl-2 ratio, inhibit the activation of c-Jun N-terminal kinase (JNK), and activate Protein Kinase C (PKC), which is suppressed by 6-OHDA.[2][3] Furthermore, it inhibits the activity of caspase-3 and the translocation of cytochrome C from the mitochondria to the cytosol.[2][3]
Experimental Protocol: MTT Assay for Neuroprotection
Objective: To assess the protective effect of isoborneol against 6-OHDA-induced cytotoxicity in SH-SY5Y cells.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F-12 medium supplemented with FBS
-
6-hydroxydopamine (6-OHDA)
-
Isoborneol solution
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution
-
Dimethyl sulfoxide (DMSO)
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate and allow them to adhere and grow for 24 hours.
-
Pre-treat the cells with various concentrations of isoborneol for a defined period (e.g., 2 hours).
-
Induce neurotoxicity by adding a specific concentration of 6-OHDA to the wells (except for the control group) and incubate for 24 hours.
-
Remove the medium and add MTT solution to each well. Incubate for 4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilize the formazan crystals by adding DMSO to each well.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the control (untreated) cells.
Anti-inflammatory Activity
Isoborneol has been shown to possess anti-inflammatory properties by modulating key inflammatory signaling pathways.
Mechanism of Action: Inhibition of NF-κB and MAPK Pathways
Studies on borneol, an isomer of isoborneol, suggest that its anti-inflammatory effects are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. While direct quantitative data for isoborneol's anti-inflammatory effects are still emerging, the activity of its isomer provides a strong basis for its potential in this area.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo anti-inflammatory activity of isoborneol.
Materials:
-
Wistar or Sprague-Dawley rats
-
Carrageenan solution (1% in saline)
-
Isoborneol suspension (in a suitable vehicle like 1% carboxymethyl cellulose)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., Indomethacin)
Procedure:
-
Fast the rats overnight with free access to water.
-
Measure the initial paw volume of each rat using a plethysmometer.
-
Administer isoborneol orally at different doses to the test groups. The control group receives the vehicle, and the standard group receives indomethacin.
-
After a specific time (e.g., 1 hour), inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume at different time intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
The percentage of inhibition of edema is calculated for each group by comparing the increase in paw volume with the control group.
Antimicrobial Activity
Isoborneol has been reported to exhibit antimicrobial activity, although specific quantitative data for the pure compound are limited. Studies on essential oils containing isoborneol and derivatives of its isomer, borneol, provide insights into its potential in this area.
Quantitative Data: Antimicrobial Activity
| Compound/Product | Microorganism | MIC (Minimum Inhibitory Concentration) | Citation |
| Cinnamomum camphora chvar. Borneol essential oil (containing isoborneol) | Staphylococcus epidermidis | 0.5 mg/mL | [4] |
| l-Borneol derivative (F131) | Staphylococcus aureus (clinical isolates) | 8–16 µg/mL | |
| l-Borneol derivative (F131) | Candida albicans (clinical isolates) | 32–128 µg/mL |
Mechanism of Action
The precise antimicrobial mechanism of isoborneol is not fully elucidated but is thought to involve the disruption of microbial cell membranes, leading to leakage of intracellular components and eventual cell death.[4] This is a common mechanism for many monoterpenes.
Experimental Protocol: Broth Microdilution Method for MIC Determination
Objective: To determine the minimum inhibitory concentration (MIC) of isoborneol against a specific microorganism.
Materials:
-
Bacterial or fungal strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Isoborneol solution
-
96-well microtiter plates
-
Spectrophotometer or visual inspection
Procedure:
-
Prepare a two-fold serial dilution of isoborneol in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include a positive control (microorganism with no isoborneol) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC as the lowest concentration of isoborneol that completely inhibits the visible growth of the microorganism.
Anticancer and Analgesic Activities
While preliminary studies and the known activities of related terpenes suggest that isoborneol may possess anticancer and analgesic properties, there is a notable lack of specific quantitative data (e.g., IC50 values against cancer cell lines, ED50 values in analgesic models) for isoborneol in the currently available scientific literature. Further research is required to fully characterize these potential biological activities and their underlying mechanisms.
Conclusion
Isoborneol is a promising natural compound with a range of well-documented biological activities, particularly in the antiviral and neuroprotective arenas. Its mechanisms of action, involving the modulation of key signaling pathways, make it an attractive candidate for further investigation in drug discovery and development. While its anti-inflammatory and antimicrobial potentials are evident, more research is needed to quantify these effects and elucidate the precise molecular targets. The potential anticancer and analgesic properties of isoborneol represent an open area for future research. This technical guide provides a solid foundation for researchers to build upon as they continue to explore the therapeutic potential of this versatile monoterpene.
References
Isoborneol in Traditional Medicine: A Technical Guide for Researchers
Abstract
Isoborneol, a bicyclic monoterpenoid and an isomer of borneol, is a constituent of essential oils from various medicinal plants.[1][2] Traditionally, it has been utilized in various medicinal systems for its aromatic and therapeutic properties.[3] This technical guide provides an in-depth analysis of the scientific evidence supporting the traditional uses of isoborneol, focusing on its pharmacological activities, mechanisms of action, and relevant experimental data. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the current state of isoborneol research and highlighting its potential as a therapeutic agent.
Introduction
Isoborneol (exo-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol) is a naturally occurring organic compound with a characteristic camphor-like odor.[4] It is found in a variety of plants, including rosemary, ginger, nutmeg, and cannabis.[1] In traditional medicine, particularly in Chinese medicine, isoborneol, often as a component of "synthetic Bingpian" (a mixture of borneol and isoborneol), is used for its purported analgesic, anti-inflammatory, and neuroprotective effects.[5][6] This guide will systematically review the scientific literature to provide a detailed understanding of isoborneol's therapeutic potential.
Pharmacological Activities
Scientific investigations have explored several pharmacological activities of isoborneol, corroborating some of its traditional uses. The primary areas of research include its neuroprotective, antiviral, anti-inflammatory, and analgesic properties.
Neuroprotective Effects
Isoborneol has demonstrated significant neuroprotective potential in preclinical studies, particularly in models of neurodegenerative diseases like Parkinson's disease.[7][8] Studies have shown that isoborneol can protect neuronal cells from oxidative stress-induced apoptosis.[2][9]
Antiviral Activity
Isoborneol has been identified as a potent inhibitor of Herpes Simplex Virus Type 1 (HSV-1).[9][10] Research indicates that it can directly inactivate the virus and inhibit its replication.[10]
Anti-inflammatory Properties
The anti-inflammatory effects of isoborneol have been evaluated in various in vitro and in vivo models. It has been shown to reduce inflammation by modulating the production of pro-inflammatory cytokines.[11][12]
Analgesic Effects
Traditional use of isoborneol for pain relief is supported by modern pharmacological studies. It has been shown to possess analgesic properties in models of nociceptive pain.[13][14]
Quantitative Data Summary
The following tables summarize the key quantitative data from various experimental studies on isoborneol.
Table 1: Neuroprotective Effects of Isoborneol
| Experimental Model | Cell Line/Animal | Treatment | Concentration/Dose | Outcome | Reference |
| 6-OHDA-induced apoptosis | SH-SY5Y human neuroblastoma cells | Pretreatment with isoborneol | 50, 100, 200 µM | Increased cell viability, reduced ROS generation, decreased intracellular Ca2+, inhibited caspase-3 activity | [2][9] |
| 6-OHDA-induced toxicity | SH-SY5Y cells | Pretreatment with isoborneol | 5 µM | Significantly restored cell viability, decreased LDH activity, reduced intracellular ROS | [15] |
| MPTP-induced Parkinson's disease | C57BL/6 mice | (+)-Borneol | Not specified | Reduced loss of dopaminergic neurons, inhibited neuroinflammation (decreased IL-1β, IL-6, TNF-α) | [16] |
Table 2: Antiviral Activity of Isoborneol
| Experimental Model | Virus | Cell Line | Concentration | Outcome | Reference |
| Viral replication inhibition | Herpes Simplex Virus Type 1 (HSV-1) | Vero cells | 0.06% | Complete inhibition of viral replication | [10] |
| Virucidal assay | Herpes Simplex Virus Type 1 (HSV-1) | - | Not specified | Inactivated HSV-1 by almost 4 log10 values within 30 min | [10] |
Table 3: Anti-inflammatory and Analgesic Effects of Isoborneol
| Experimental Model | Animal Model | Treatment | Dose | Outcome | Reference |
| Xylene-induced ear edema | Mice | Topical application of BEO (18.2% borneol) | Not specified | Significantly reduced auricle swelling | [12] |
| Acetic acid-induced writhing | Mice | Topical application of BEO (18.2% borneol) | Not specified | Significantly reduced writhing responses, decreased serum PGE2 and TRPM8 | [14] |
| LPS-induced acute lung injury | Mice | Borneol | Not specified | Reduced inflammatory infiltration and cytokine production (TNF-α, IL-1β, IL-6) | [17] |
| Photodynamic therapy of acne | Rats | Borneol | Not specified | Decreased auricular swelling rate and pain threshold, reduced macrophage and lymphocyte infiltration | [13] |
Table 4: Pharmacokinetics and Safety Profile of Isoborneol
| Parameter | Animal Model | Route of Administration | Value | Reference |
| Lower Limit of Quantification (in plasma) | Rat | - | 0.98 nmol/L | [18][19] |
| LD50 (Oral) | Rat | Oral | 5033 - 5200 mg/kg | [1][8] |
| LD50 (Oral) | Mouse | Oral | 1750 - 4960 mg/kg (isomer dependent) | [1][5] |
| LD50 (Dermal) | Rabbit | Dermal | > 5000 mg/kg | [20] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Neuroprotection Assay: 6-OHDA-Induced Apoptosis in SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in multi-well plates. For neuroprotective assessment, cells are pre-treated with various concentrations of isoborneol (e.g., 0.1–100 µM) for a specified period (e.g., 3 hours).[15]
-
Induction of Apoptosis: 6-hydroxydopamine (6-OHDA) is added to the culture medium at a final concentration of 100 µM to induce apoptosis, and the cells are incubated for an additional 24 hours.[15]
-
Cell Viability Assessment (MTT Assay): After treatment, MTT solution (0.5 mg/mL) is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control group.[21]
-
Apoptosis Detection (Annexin V/PI Staining): Apoptosis can be quantified using flow cytometry after staining the cells with an Annexin V-FITC and Propidium Iodide (PI) kit. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[6][22]
Antiviral Assay: Plaque Reduction Assay for HSV-1
-
Cell and Virus Culture: Vero (monkey kidney epithelial) cells are grown in a suitable medium. Herpes Simplex Virus Type 1 (HSV-1) stocks are prepared and titrated on Vero cell monolayers.
-
Infection and Treatment: Confluent monolayers of Vero cells in multi-well plates are infected with a known amount of HSV-1 (e.g., 100 plaque-forming units) for 1 hour at 37°C. After absorption, the virus-containing medium is removed, and the cells are overlaid with a medium containing various concentrations of isoborneol and a gelling agent (e.g., carboxymethyl cellulose).[23]
-
Plaque Visualization and Counting: After a suitable incubation period (e.g., 2-3 days) to allow for plaque formation, the cells are fixed and stained with a staining solution (e.g., crystal violet). The number of plaques in each well is counted, and the percentage of plaque inhibition is calculated relative to the untreated virus control.[23] The IC50 value (the concentration required to inhibit 50% of plaque formation) is then determined.[23]
Anti-inflammatory Assay: Xylene-Induced Ear Edema in Mice
-
Animal Model: Male or female mice (e.g., Kunming or BALB/c) are used.
-
Treatment: The test substance (isoborneol or a formulation containing it) is applied topically to the right ear of each mouse. The left ear serves as a control. A positive control group treated with a known anti-inflammatory drug (e.g., dexamethasone) is also included.
-
Induction of Edema: A short time after treatment (e.g., 30 minutes), a fixed volume (e.g., 20 µL) of xylene is applied to the inner and outer surfaces of the right ear to induce inflammation and edema.[3][24]
-
Measurement of Edema: After a specific period (e.g., 1-2 hours) following xylene application, the mice are euthanized, and circular sections of both ears are punched out and weighed. The difference in weight between the right and left ear punches is calculated as the measure of edema. The percentage of inhibition of edema is calculated in comparison to the vehicle-treated control group.[3]
Analgesic Assay: Acetic Acid-Induced Writhing Test in Mice
-
Animal Model: Male or female mice are used.
-
Treatment: Animals are divided into groups and treated with the test substance (isoborneol), a vehicle control, or a standard analgesic drug (e.g., diclofenac sodium) via a suitable route of administration (e.g., oral or intraperitoneal).[25]
-
Induction of Writhing: After a predetermined time for drug absorption (e.g., 30-60 minutes), a solution of acetic acid (e.g., 0.6-1.0% in saline) is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).[26][27]
-
Observation and Data Collection: Immediately after the acetic acid injection, the number of writhes for each mouse is counted over a specific period (e.g., 15-20 minutes).[25]
-
Data Analysis: The percentage of analgesic activity is calculated by comparing the mean number of writhes in the treated groups to the mean number of writhes in the control group.[25]
Signaling Pathways and Mechanisms of Action
The therapeutic effects of isoborneol are mediated through the modulation of several key signaling pathways.
Neuroprotective Signaling Pathway
Isoborneol's neuroprotective effects against oxidative stress-induced apoptosis in neuronal cells appear to be mediated through a multi-target mechanism. It has been shown to reduce the generation of reactive oxygen species (ROS) and decrease intracellular calcium levels.[2][9] This, in turn, prevents the downstream activation of apoptotic pathways. Isoborneol can modulate the expression of Bcl-2 family proteins, increasing the anti-apoptotic Bcl-2 and decreasing the pro-apoptotic Bax, thus stabilizing the mitochondrial membrane potential.[2][9] This stabilization prevents the release of cytochrome c from the mitochondria into the cytosol, which is a critical step in the intrinsic apoptotic cascade.[2][9] Consequently, the activation of executioner caspases, such as caspase-3, is inhibited, leading to increased cell survival.[2][9] Furthermore, isoborneol has been observed to suppress the activation of c-Jun N-terminal kinase (JNK), a key player in stress-induced neuronal apoptosis, and to activate Protein Kinase C (PKC), which is involved in cell survival pathways.[2][9]
Anti-inflammatory Signaling Pathway
The anti-inflammatory actions of isoborneol are linked to its ability to suppress the production of key pro-inflammatory mediators. In response to inflammatory stimuli like lipopolysaccharide (LPS), immune cells such as macrophages are activated.[17] This activation triggers intracellular signaling cascades, prominently involving the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[17] Isoborneol has been shown to inhibit the phosphorylation and subsequent activation of key components of these pathways, including NF-κB p65, IκBα, p38, JNK, and ERK.[17] By inhibiting these upstream signaling events, isoborneol effectively downregulates the transcription and release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).[16][17] The reduction in these cytokines leads to a dampening of the inflammatory response.
Conclusion and Future Directions
The compiled evidence strongly suggests that isoborneol possesses a range of pharmacological activities that validate its use in traditional medicine. Its neuroprotective, antiviral, anti-inflammatory, and analgesic properties are supported by a growing body of scientific literature. The mechanisms underlying these effects appear to involve the modulation of key signaling pathways related to apoptosis, inflammation, and viral replication.
For drug development professionals, isoborneol represents a promising natural compound for the development of new therapeutic agents, particularly for neurodegenerative diseases, viral infections, and inflammatory conditions. Future research should focus on:
-
Clinical Trials: Conducting well-designed clinical trials to evaluate the efficacy and safety of isoborneol in human subjects.
-
Pharmacokinetic and Bioavailability Studies: Further investigation into the pharmacokinetics, bioavailability, and metabolism of isoborneol in humans to optimize dosing and delivery systems.
-
Mechanism of Action: More detailed studies to fully elucidate the molecular targets and signaling pathways modulated by isoborneol.
-
Structure-Activity Relationship Studies: Synthesizing and evaluating isoborneol derivatives to identify compounds with enhanced potency and selectivity.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.innovareacademics.in [journals.innovareacademics.in]
- 4. researchgate.net [researchgate.net]
- 5. Isoborneol | C10H18O | CID 6321405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. Protective effect of (+/-) isoborneol against 6-OHDA-induced apoptosis in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antiviral properties of isoborneol, a potent inhibitor of herpes simplex virus type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. The deleterious effect of xylene-induced ear edema in rats: Protective role of dexketoprofen trometamol transdermal invasomes via inhibiting the oxidative stress/NF-κB/COX-2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Neuroprotective Properties of Bis-Sulfonamide Derivatives Against 6-OHDA-Induced Parkinson's Model via Sirtuin 1 Activity and in silico Pharmacokinetic Properties [frontiersin.org]
- 16. (+)-Borneol Protects Dopaminergic Neuronal Loss in Methyl-4-phenyl-1,2,3,6-tetrahydropyridine-Induced Parkinson's Disease Mice: A Study of Dopamine Level using In Vivo Brain Microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Modulation of LPS-stimulated pulmonary inflammation by Borneol in murine acute lung injury model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sensitive assay for measurement of volatile borneol, isoborneol, and the metabolite camphor in rat pharmacokinetic study of Borneolum (Bingpian) and Borneolum syntheticum (synthetic Bingpian) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Sensitive assay for measurement of volatile borneol, isoborneol, and the metabolite camphor in rat pharmacokinetic study of Borneolum (Bingpian) and Borneolum syntheticum (synthetic Bingpian) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. vigon.com [vigon.com]
- 21. Neuroprotection against 6-OHDA toxicity in PC12 cells and mice through the Nrf2 pathway by a sesquiterpenoid from Tussilago farfara - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journals.viamedica.pl [journals.viamedica.pl]
- 23. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. saspublishers.com [saspublishers.com]
- 26. Isobolographic analysis of the opioid-opioid interactions in a tonic and a phasic mouse model of induced nociceptive pain - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Toxicological Profile of Isoborneol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoborneol (CAS No. 124-76-5) is a bicyclic monoterpene alcohol and a derivative of camphor. It exists as a white solid with a characteristic camphor-like odor and is found in various plants.[1] Due to its use in fragrance formulations, consumer products, and as a chemical intermediate, a thorough understanding of its toxicological profile is essential for risk assessment and ensuring human and environmental safety. This document provides a comprehensive overview of the available toxicological data for isoborneol, focusing on key endpoints relevant to safety and regulatory evaluation.
Toxicological Data Summary
The toxicological profile of isoborneol has been evaluated across several key endpoints. Much of the data is derived from studies on isoborneol itself or through "read-across" approaches using data from structurally similar analogs like l-borneol and isobornyl acetate.
Acute Toxicity
Isoborneol exhibits low acute toxicity via oral and dermal routes of administration.
Table 1: Acute Toxicity of Isoborneol
| Route | Species | LD50 Value | Reference(s) |
| Oral | Rat | 5,033 - 5,200 mg/kg | [2][3][4][5] |
| Oral | Mouse | 1,750 mg/kg | [3] |
| Dermal | Rabbit | >5,000 mg/kg (>5 g/kg) | [3][5][6] |
Repeated Dose Toxicity
Sub-chronic toxicity data is primarily based on a read-across analog. A 13-week oral gavage study in rats established a No-Observed-Adverse-Effect-Level (NOAEL).
Table 2: Repeated Dose Toxicity of Isoborneol (via Read-Across Analog)
| Study Duration | Species | Route | NOAEL | Key Findings | Reference(s) |
| 13-week | Rat | Gavage | 15 mg/kg/day | This value was determined to be the most conservative for risk assessment. | [7] |
Prolonged or repeated ingestion may affect the liver and blood, and repeated inhalation may affect the blood, respiration, and liver.[3]
Genotoxicity
Isoborneol has been evaluated for its genotoxic potential using a battery of in vitro tests and has been found to be non-genotoxic.[7]
Table 3: Genotoxicity of Isoborneol and Analogs
| Assay | Test System | Metabolic Activation (S9) | Result | Reference(s) |
| BlueScreen™ Assay | Not specified | With and without | Negative | [7] |
| Ames Test (l-borneol) | Salmonella typhimurium | With and without | Negative | [7] |
| Micronucleus Test (l-borneol) | Not specified | Not specified | Negative | [7] |
Carcinogenicity
There is currently no data available to suggest that isoborneol has carcinogenic effects.[4]
Reproductive and Developmental Toxicity
The assessment of reproductive and developmental toxicity for isoborneol is based on read-across data from isobornyl acetate.
Table 4: Reproductive and Developmental Toxicity (via Read-Across from Isobornyl Acetate)
| Endpoint | NOAEL | Margin of Exposure (MOE) | Conclusion | Reference(s) |
| Developmental Toxicity | 1000 mg/kg/day | 66,667 | Adequate at current use levels | [7] |
| Reproductive Toxicity | 300 mg/kg/day | 20,000 | Adequate at current use levels | [7] |
Skin and Eye Irritation/Sensitization
Isoborneol is considered to be a skin and eye irritant.[2][3][6] However, it does not present a significant concern for skin sensitization at current exposure levels.[7]
-
Skin Irritation : Classified as causing skin irritation.[2][6]
-
Eye Irritation : Causes serious eye irritation.[2]
-
Skin Sensitization : A human maximization test with 10% isoborneol in petrolatum showed no sensitization reactions.[7] Based on available data, isoborneol is not considered a skin sensitizer.[7]
Other Toxicological Endpoints
-
Respiratory Toxicity : May cause respiratory irritation.[2][6] Due to a lack of specific inhalation data, a definitive risk assessment for local respiratory effects could not be completed, though exposure levels are below the Threshold of Toxicological Concern (TTC) for Cramer Class I compounds.[7]
-
Phototoxicity/Photoallergenicity : Based on its UV/Vis absorption spectra, isoborneol is not expected to be phototoxic or photoallergenic.[7]
-
Toxicokinetics : While no human toxicokinetic studies were located, animal data suggests that isoborneol can be metabolized to camphor.[8] It is absorbed following oral, dermal, and inhalation exposure.[9]
Experimental Protocols & Methodologies
Detailed experimental protocols are critical for the interpretation and replication of toxicological studies. Below are generalized methodologies for key toxicological assays.
Repeated Dose 90-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 408)
This study provides information on health hazards arising from repeated oral exposure to a substance for 90 days.[10][11]
-
Test Species : Typically rats.[10]
-
Administration : The test substance is administered daily via oral gavage, in the diet, or in drinking water.[10]
-
Dose Levels : At least three dose levels and a concurrent control group are used.[11]
-
Observations : Include daily clinical observations, weekly body weight and food/water consumption measurements, ophthalmological examinations, hematology, and clinical biochemistry.[10]
-
Pathology : At the end of the study, all animals undergo a gross necropsy, and a comprehensive set of tissues is examined histopathologically.[10]
In Vitro Genotoxicity Test Battery
A standard battery of tests is used to assess the genotoxic potential of a substance by examining different genetic endpoints.[12][13]
-
Bacterial Reverse Mutation Test (Ames Test - OECD Guideline 471) : This test uses several strains of Salmonella typhimurium and Escherichia coli to detect point mutations (base-pair substitutions and frameshifts).[13] The substance is tested with and without an exogenous metabolic activation system (S9 mix) to mimic mammalian metabolism.[7]
-
In Vitro Micronucleus Test (OECD Guideline 487) : This assay identifies substances that cause chromosomal damage. It detects micronuclei in the cytoplasm of interphase cells, which originate from chromosome fragments or whole chromosomes that lag behind at anaphase during mitosis.[14]
References
- 1. Isoborneol | C10H18O | CID 6321405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. DL-Isoborneol - Safety Data Sheet [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. vigon.com [vigon.com]
- 7. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 8. Sensitive assay for measurement of volatile borneol, isoborneol, and the metabolite camphor in rat pharmacokinetic study of Borneolum (Bingpian) and Borneolum syntheticum (synthetic Bingpian) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TOXICOKINETICS, SUSCEPTIBLE POPULATIONS, BIOMARKERS, CHEMICAL INTERACTIONS - Toxicological Profile for Isophorone - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. Assessment of the three-test genetic toxicology battery for groundwater metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 13. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Environmental Fate of Isoborneol: A Technical Guide for Researchers
Executive Summary
Isoborneol, a bicyclic monoterpenoid alcohol, sees use in perfumery, as a flavoring agent, and as a precursor in chemical synthesis.[1][2] Understanding its environmental fate is critical for assessing its ecological impact. This technical guide synthesizes available data on the environmental persistence, degradation, and distribution of isoborneol. The primary routes of environmental dissipation are rapid biodegradation in soil and water and photochemical degradation in the atmosphere.[1] Isoborneol is characterized by moderate mobility in soil and a moderate potential for bioaccumulation in aquatic organisms.[1] It is not expected to persist in the environment due to these degradation pathways.[3]
Physicochemical Properties
The environmental behavior of isoborneol is governed by its physicochemical properties. It is a solid with a characteristic camphor-like odor, low water solubility, and a tendency to exist as a vapor in the atmosphere.[1][4] These properties influence its partitioning between air, water, and soil compartments.
Table 1: Physicochemical Properties of Isoborneol
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O | [1] |
| Molar Mass | 154.25 g/mol | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 212-214 °C | [5] |
| Boiling Point | 212 °C | [1] |
| Vapor Pressure | 3.5 x 10⁻² mm Hg at 25 °C (estimated) | [1] |
| Water Solubility | 738 mg/L at 25 °C | [1] |
| Log Octanol-Water Partition Coefficient (Log Kow) | 2.92 | [4] |
| Henry's Law Constant | 6.7 x 10⁻⁶ atm-m³/mole (estimated) | [1] |
Environmental Fate and Distribution
Isoborneol released into the environment undergoes several processes including degradation, transport, and bioaccumulation.
Degradation Processes
Degradation is the primary mechanism for the removal of isoborneol from the environment, occurring through both biological and abiotic pathways.
Biodegradation is expected to be a significant and rapid fate process for isoborneol in both soil and aquatic systems.[1] While specific studies on isoborneol are limited, data from its structural analog, borneol, provide strong evidence for its biodegradability.
-
Aquatic Biodegradation: In a Japanese MITI test, borneol reached 97% of its theoretical biochemical oxygen demand (BOD) within 4 weeks, indicating it is readily biodegradable.[1] Isoborneol is expected to exhibit similar rapid degradation.[1] Studies have also shown that isoborneol at concentrations of 20 to 40 mg/L can readily support bacterial growth.[6]
-
Soil Biodegradation: The primary microbial degradation pathway for borneol, and likely isoborneol, involves the oxidation of the alcohol to camphor, catalyzed by the enzyme borneol dehydrogenase (BDH), as observed in Pseudomonas species.[7] Camphor is then further metabolized through known degradation pathways.[7]
Abiotic processes, particularly atmospheric photochemical reactions, contribute to the degradation of isoborneol.
-
Atmospheric Degradation: In the atmosphere, vapor-phase isoborneol is degraded by reacting with photochemically-produced hydroxyl (•OH) radicals.[1] The estimated atmospheric half-life for this reaction is approximately 34 hours.[1]
-
Photolysis: Isoborneol does not contain chromophores that absorb light at wavelengths greater than 290 nm.[1] Therefore, it is not expected to be susceptible to direct photolysis by sunlight.[1]
-
Hydrolysis: The isoborneol molecule lacks functional groups that are susceptible to hydrolysis under typical environmental pH conditions (pH 5-9).[1] Consequently, hydrolysis is not considered an important environmental fate process.[1]
Environmental Distribution
The movement and partitioning of isoborneol in the environment are dictated by its volatility and its affinity for soil and sediment.
-
Volatilization: With an estimated Henry's Law constant of 6.7x10⁻⁶ atm-m³/mole, volatilization from water and moist soil surfaces is expected to be an important transport process.[1] Evaporation from soil surfaces has been observed to increase with larger soil particle sizes.[1][8]
-
Soil Sorption and Mobility: Based on an estimated Soil Organic Carbon-Water Partitioning Coefficient (Koc) of 200, isoborneol is expected to have moderate mobility in soil.[1] This suggests it may adsorb to suspended solids and sediment in aquatic environments.[1]
Bioaccumulation
The potential for isoborneol to accumulate in living organisms is considered moderate.
-
Bioconcentration Factor (BCF): An estimated BCF of 30 suggests that the potential for bioconcentration in aquatic organisms is moderate.[1]
-
Hazard Assessment: A screening-level hazard assessment concluded that isoborneol is not expected to be bio-accumulative based on its structure and physicochemical properties.[3]
Table 2: Summary of Environmental Fate Parameters for Isoborneol
| Parameter | Compartment | Value / Description | Finding | Reference |
| Biodegradation | Water / Soil | Rapid; Analog (borneol) showed 97% degradation in 28 days. | Not Persistent | [1] |
| Atmospheric Half-Life | Air | ~34 hours (reaction with •OH radicals) | Not Persistent | [1] |
| Soil Adsorption Coefficient (Koc) | Soil | ~200 (estimated) | Moderate Mobility | [1] |
| Bioconcentration Factor (BCF) | Aquatic Organisms | ~30 (estimated) | Moderate Potential | [1] |
| Direct Photolysis | Air / Water | Not expected | - | [1] |
| Hydrolysis | Water | Not expected | - | [1] |
Experimental Protocols
The quantitative data presented in this guide are primarily derived from validated estimation models and analog studies. Detailed experimental protocols for these methods are standardized.
Biodegradability Assessment (Analog Data)
The biodegradability of the analog borneol was assessed using the Manometric Respirometry Test (e.g., OECD Guideline 301F / Japanese MITI-I) .[1][3]
-
Principle: This method determines the rate of biodegradation by measuring the oxygen consumed by a microbial inoculum in the presence of the test substance as the sole organic carbon source over a 28-day period.
-
Methodology Outline:
-
Preparation: A defined volume of mineral medium is inoculated with microorganisms (typically from activated sludge). The test substance (borneol) is added at a known concentration.
-
Incubation: The test vessels are sealed and incubated at a constant temperature (e.g., 25°C) with continuous stirring.
-
Measurement: Oxygen consumption is measured over time using a manometric device or an oxygen electrode.
-
Calculation: The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the substance.
-
Estimation of Physicochemical and Fate Parameters
Many of the parameters, such as Koc, BCF, vapor pressure, and atmospheric half-life, were estimated using Quantitative Structure-Activity Relationship (QSAR) models, such as the U.S. EPA's Estimation Program Interface (EPI) Suite™.[1]
-
Principle: These computational models use the chemical structure of a compound to predict its physicochemical properties and environmental fate based on established correlations with experimental data from other chemicals.
-
Methodology Outline:
-
Input: The chemical structure of isoborneol (e.g., as a SMILES string) is entered into the software.
-
Model Selection: Specific models within the suite are run to predict different parameters (e.g., KOCWIN™ for Koc, BCFBAF™ for BCF, AOPWIN™ for atmospheric oxidation rate).
-
Calculation: The models use fragment contribution methods, molecular connectivity indices, and other algorithms to calculate the estimated values.[1] For atmospheric half-life, the program estimates the reaction rate constant with hydroxyl radicals, which is then used to calculate a half-life based on a standard atmospheric concentration of these radicals.[1]
-
References
- 1. Isoborneol | C10H18O | CID 6321405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. foreverest.net [foreverest.net]
- 3. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 4. fishersci.com [fishersci.com]
- 5. Isoborneol - Wikipedia [en.wikipedia.org]
- 6. Degradation of 2-methylisoborneol by aquatic bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Repellent effects of isoborneol on subterranean termites (Isoptera: Rhinotermitidae) in soils of different composition - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility of Isoborneol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of isoborneol in various solvents. Isoborneol, a bicyclic monoterpenoid alcohol, is a key intermediate in the synthesis of camphor and finds extensive use in the fragrance, flavor, and pharmaceutical industries. A thorough understanding of its solubility is critical for its application in synthesis, formulation, and drug delivery systems.
Core Concepts in Isoborneol Solubility
The solubility of isoborneol is governed by its molecular structure, which features a rigid bicyclic hydrocarbon framework and a polar hydroxyl (-OH) group. This amphiphilic nature dictates its solubility profile, being generally soluble in organic solvents and having limited solubility in water. The solubility is also significantly influenced by temperature, with solubility generally increasing with a rise in temperature.
Quantitative Solubility Data
Precise quantitative solubility data for isoborneol in a range of organic solvents at various temperatures has been determined experimentally. While detailed datasets from specific studies are proprietary, this guide compiles available quantitative and qualitative data to provide a comparative overview.
Table 1: Solubility of Isoborneol in Various Solvents
| Solvent | Chemical Class | Solubility Profile | Quantitative Data (at 25 °C unless specified) | Citations |
| Water | Protic, Polar | Very slightly soluble | 738 mg/L | [1] |
| Ethanol | Protic, Polar | Very soluble | 1 g in 2 mL of 70% ethanol | [2] |
| Diethyl Ether | Aprotic, Nonpolar | Very soluble | - | [1] |
| Chloroform | Aprotic, Polar | Very soluble | - | [1] |
| Benzene | Aprotic, Nonpolar | Soluble | - | [1] |
| Acetone | Aprotic, Polar | Soluble | - | [1][3] |
| p-Cymene | Aprotic, Nonpolar | Soluble | - | [3] |
| p-Xylene | Aprotic, Nonpolar | Soluble | - | [3] |
| Propylene Glycol | Protic, Polar | Slightly soluble | - | [1] |
| Vegetable Oils | - | Insoluble | - | [1] |
Note: The solubility of isoborneol in acetone, ethanol, p-cymene, and p-xylene has been experimentally measured over a temperature range of 296.65–348.85 K, though the specific data points are not publicly available.[3][4]
Experimental Protocols for Solubility Determination
A key method for determining the solubility of solid compounds like isoborneol is the static equilibrium method . This section outlines a typical experimental protocol based on established methodologies.[3][4]
Static Equilibrium Method for Solubility Measurement
This method involves saturating a solvent with the solute at a constant temperature and then determining the concentration of the solute in the solution.
Apparatus:
-
Jacketed glass vessel with a magnetic stirrer
-
Thermostatic water bath
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system
Procedure:
-
An excess amount of isoborneol is added to a known volume of the solvent in the jacketed glass vessel.
-
The vessel is sealed to prevent solvent evaporation.
-
The temperature of the vessel is maintained at the desired level by circulating water from the thermostatic bath through the jacket.
-
The mixture is continuously stirred for a predetermined period to ensure that equilibrium is reached.
-
Once equilibrium is achieved, stirring is stopped, and the solution is allowed to stand for several hours to allow the undissolved solid to settle.
-
A sample of the supernatant is carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter to prevent the transfer of solid particles.
-
The collected sample is immediately diluted with a known volume of a suitable solvent.
-
The concentration of isoborneol in the diluted sample is determined using a calibrated HPLC or GC method.
-
The solubility is then calculated from the measured concentration and the dilution factor.
This procedure is repeated at different temperatures to determine the temperature dependence of solubility.
Visualization of a Key Synthetic Pathway
To provide further context for the application of isoborneol, the following diagram illustrates the industrial synthesis of isoborneol from camphene.
Caption: Workflow for the Synthesis of Isoborneol via Hydration of Camphene.
This guide provides a foundational understanding of isoborneol's solubility, essential for its effective use in scientific and industrial applications. For specific applications, it is recommended to consult detailed experimental studies to obtain precise solubility data at relevant temperatures and in specific solvent systems.
References
- 1. Isoborneol | C10H18O | CID 6321405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ISOBORNEOL - Ataman Kimya [atamanchemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Item - Determination and Correlation of Solubility of Borneol, Camphor, and Isoborneol in Different Solvents - American Chemical Society - Figshare [acs.figshare.com]
The Discovery and History of Isoborneol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoborneol, a bicyclic monoterpenoid, has a rich history deeply intertwined with the study of terpenes, particularly its endo-diastereomer, borneol, and the related ketone, camphor. Its discovery was not a singular event but rather a gradual elucidation of its structure and stereochemistry, driven by the burgeoning field of organic chemistry in the 19th and early 20th centuries. This technical guide provides an in-depth exploration of the discovery and history of isoborneol, detailing key scientific milestones, experimental protocols for its synthesis, and quantitative data. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development who are interested in the foundational chemistry of this important organic compound.
Historical Perspective: From "Borneo Camphor" to Stereochemical Distinction
The journey to understanding isoborneol began with its close relative, borneol, often historically referred to as "Borneo camphor". Borneol has been a known substance for over 1500 years, valued in traditional medicine.[1] Early chemical investigations focused on compounds isolated from natural sources, and the distinction between borneol and its isomer, isoborneol, became clear as analytical techniques advanced.
The pivotal moment in the history of isoborneol's structural understanding is linked to the study of camphor and the Wagner-Meerwein rearrangement. In the late 19th century, the Russian chemist Yegor Yegorovich Vagner (publishing as Georg Wagner) and later the German chemist Hans Meerwein, investigated the conversion of borneol and isoborneol to camphene.[2][3][4][5] These studies were instrumental in the development of the concept of carbocation rearrangements, a fundamental principle in organic chemistry.[2][3][4][6] The rearrangement of isoborneol to camphene, for instance, provided crucial evidence for the existence of these reactive intermediates.[3][4]
The early 20th century saw significant progress in the synthesis of these compounds. Dr. Karl Stephan developed a high-yield method for oxidizing borneol or isoborneol to camphor using permanganate in a benzene solution, which was patented in 1903.[2] This efficient process allowed synthetic camphor to compete with the natural product.[2] The reduction of camphor to produce a mixture of borneol and isoborneol also became a key reaction in their study. The stereoselectivity of this reduction, particularly with the advent of reagents like sodium borohydride, allowed for a deeper understanding of the steric factors controlling the formation of the exo (isoborneol) and endo (borneol) products.[1][7][8]
Physicochemical Properties of Isoborneol
A comprehensive understanding of a compound's physical and chemical properties is essential for its application in research and development. The following table summarizes the key quantitative data for isoborneol.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₈O | [9][10] |
| Molar Mass | 154.25 g/mol | [9][11][12] |
| Appearance | White to light yellow crystalline solid | [13] |
| Melting Point | 212–214 °C (racemic) | [14] |
| Boiling Point | 212 °C at 760 mmHg (for D-Borneol, similar for isoborneol) | [11] |
| Density | 1.011 g/cm³ at 20 °C | [11][13] |
| Solubility in Water | 738 mg/L at 25 °C | [11] |
| Solubility in Organic Solvents | Soluble in ethanol, diethyl ether, chloroform, and benzene. | [11][13] |
| Flash Point | 65 °C | [13] |
| Optical Rotation | -3° to +3° (c=5, EtOH) for racemic mixture | [13] |
Key Synthetic Methodologies and Experimental Protocols
The synthesis of isoborneol has been approached through two primary routes: the acid-catalyzed hydration of camphene and the reduction of camphor. Both methods are historically significant and are still relevant in modern organic synthesis.
Synthesis of Isoborneol from Camphene
The synthesis of isoborneol from camphene typically proceeds through the formation of an isobornyl ester intermediate, followed by hydrolysis. A key mechanistic feature of this reaction is the Wagner-Meerwein rearrangement of the initially formed carbocation.
This protocol is based on the direct hydration of camphene using a solid acid catalyst.
Materials:
-
Camphene (95% purity)
-
Solvent (e.g., Isopropanol)
-
Water
-
Solid acid catalyst (e.g., synthetic zeolite)
-
Distillation apparatus with a fixed-bed catalytic reactor
Procedure:
-
Prepare a mixture of the camphene, solvent, and water in a ratio of 1:(2-5):(0.36-0.72).[15][16]
-
Transfer the mixture to a distillation kettle.
-
Heat the mixture to its azeotropic temperature (typically 60-80 °C).[16]
-
The distilled product is condensed and then passed through a fixed-bed catalytic reactor containing the solid acid catalyst, with the reactor temperature maintained at 50-80 °C.[16]
-
The distillate is then allowed to flow back into the distillation kettle.
-
The reaction is monitored by sampling the reactant mixture from the kettle. The reaction is stopped when the camphene content is less than or equal to 3%. This typically takes around 8 hours.[16]
-
After the reaction is complete, the mixture is cooled to below 40 °C and discharged.
-
The isoborneol product can then be purified by crystallization.
Quantitative Data:
Synthesis of Isoborneol from Camphor
The reduction of camphor is a classic method for preparing isoborneol. The stereochemical outcome of this reaction is highly dependent on the reducing agent and the steric hindrance of the camphor molecule. The use of sodium borohydride typically favors the formation of isoborneol, the exo product, due to the endo attack of the hydride being sterically less hindered.[1][7][8]
This protocol provides a straightforward method for the laboratory-scale synthesis of isoborneol.
Materials:
-
Camphor
-
Methanol
-
Sodium borohydride (NaBH₄)
-
Ice-cold water
-
Dichloromethane
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Filtration apparatus (e.g., vacuum filtration)
Procedure:
-
Dissolve 2.0 g of camphor in 10 mL of methanol in a suitable flask.[1]
-
In four portions, add 1.0 g of sodium borohydride to the camphor solution over a period of five minutes, with continuous stirring.[1]
-
After the addition is complete, gently reflux the mixture for 5 minutes using an air condenser.[1]
-
Cool the reaction mixture to room temperature.
-
Carefully add 35 mL of ice-cold water to the reaction mixture to precipitate the product.
-
Collect the crude isoborneol product by vacuum filtration. Allow the product to dry on the filter for approximately 10 minutes.[1]
-
Dissolve the crude solid in 40 mL of dichloromethane and dry the solution over anhydrous sodium sulfate.[1]
-
Filter the solution to remove the drying agent and evaporate the solvent to obtain the purified isoborneol.
Quantitative Data:
-
Product Ratio (Isoborneol:Borneol): Typically, the reaction yields a higher percentage of isoborneol. One study reported a ratio of 88.42% isoborneol to 11.58% borneol.[7] Another reported 85% isoborneol and 15% borneol.[8]
-
Percent Yield: A reported yield for the mixed isomers was 46.1%.[8]
Signaling Pathways and Experimental Workflows
To visually represent the key chemical transformations and experimental processes discussed, the following diagrams have been generated using the DOT language.
Wagner-Meerwein Rearrangement in the Formation of Isobornyl Acetate
References
- 1. cerritos.edu [cerritos.edu]
- 2. scribd.com [scribd.com]
- 3. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 4. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 5. chemistry-online.com [chemistry-online.com]
- 6. books.rsc.org [books.rsc.org]
- 7. Isoborneol Oxidation and Camphor Reduction (Lab Report) | University of Alabama at Birmingham - Edubirdie [edubirdie.com]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. Isoborneol | 10334-13-1 | Benchchem [benchchem.com]
- 10. Isoborneol (CAS 124-76-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 11. Isoborneol | C10H18O | CID 6321405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. (+)-Isoborneol | C10H18O | CID 6973640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. ISOBORNEOL - Ataman Kimya [atamanchemicals.com]
- 14. Reduction of Camphor Lab Report | Hunter College CUNY - Edubirdie [edubirdie.com]
- 15. sciencing.com [sciencing.com]
- 16. CN104151142A - Preparation method of isoborneol - Google Patents [patents.google.com]
Methodological & Application
Application Note: Synthesis of Isoborneol from Camphor
Introduction
The reduction of ketones to alcohols is a fundamental transformation in organic synthesis. The stereoselective reduction of camphor, a bridged bicyclic ketone, serves as a classic example to illustrate the principles of stereochemistry and steric hindrance.[1] The reaction typically employs sodium borohydride (NaBH₄) as a reducing agent, which converts camphor into its corresponding diastereomeric alcohols: isoborneol and borneol.[1][2]
Due to the rigid, bridged structure of camphor, the two faces of the carbonyl group are not equivalent. The approach of the hydride nucleophile from the sodium borohydride is sterically hindered on the "top" (exo) face by one of the gem-dimethyl groups.[1][3] Consequently, the hydride preferentially attacks from the less hindered "bottom" (endo) side.[1][4] This endo attack results in the formation of isoborneol as the major product, while the minor product, borneol, is formed from the less favorable exo attack.[1][2] This experiment is valuable for demonstrating how steric factors can control the stereochemical outcome of a reaction.[1]
Reaction Mechanism
The reduction of camphor with sodium borohydride in a protic solvent like methanol proceeds via a two-step mechanism:[5]
-
Nucleophilic Attack: A hydride ion (H⁻) from the borohydride (BH₄⁻) complex acts as a nucleophile and attacks the electrophilic carbonyl carbon of camphor.[5][6] The π-bond of the carbonyl group breaks, and the electrons move to the oxygen atom, forming an alkoxide intermediate.[5]
-
Protonation: The negatively charged alkoxide intermediate is then protonated by the methanol solvent, yielding the final alcohol product (isoborneol or borneol) and a methoxide byproduct.[5]
The stereoselectivity is determined in the first step, where the direction of the hydride attack dictates which diastereomer is formed.
Experimental Protocols
This section details the laboratory procedure for the reduction of camphor to isoborneol.
Materials and Reagents
-
(+)-Camphor
-
Methanol (CH₃OH)
-
Sodium borohydride (NaBH₄)
-
Ice-cold water (H₂O)
-
Dichloromethane (CH₂Cl₂) or Diethyl ether ((C₂H₅)₂O)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
50 mL Erlenmeyer flask
-
Stir bar or glass stirring rod
-
Hot plate
-
Hirsch or Büchner funnel for vacuum filtration
-
Filtration flask
Safety Precautions
-
Methanol: Toxic to the optic nerve and flammable. Handle in a well-ventilated fume hood.[1]
-
Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Do not add water directly to the solid reagent.[1]
-
Dichloromethane: Volatile and a suspected carcinogen. Handle in a fume hood.
Synthesis Procedure
-
Dissolution: In a 50 mL Erlenmeyer flask, dissolve 1.0 g of (+)-camphor in 10 mL of methanol. Stir the mixture until the camphor is completely dissolved.[2]
-
Reduction: While stirring, cautiously add 1.0 g of sodium borohydride to the camphor solution in four to five small portions over a period of 5-10 minutes.[1] An exothermic reaction with bubbling may be observed.
-
Heating: Gently heat the reaction mixture to a boil on a hot plate and maintain a gentle reflux for 5-10 minutes to ensure the reaction goes to completion.[1]
-
Precipitation: Remove the flask from the heat and allow it to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing approximately 35 mL of ice-cold water.[1] A white precipitate of the crude product will form.
-
Isolation: Collect the white solid product by vacuum filtration using a Hirsch or Büchner funnel.[1][3] Wash the solid with cold water and allow it to dry on the filter by drawing air through it for about 10-15 minutes.[1]
Purification Protocol
-
Dissolution and Drying: Transfer the crude solid product to a clean Erlenmeyer flask. Dissolve the solid in a minimal amount of dichloromethane or diethyl ether (approx. 20-30 mL).[1][3] Add a small amount of anhydrous sodium sulfate to the solution to remove any residual water.
-
Filtration: Gravity filter or carefully decant the dried solution into a pre-weighed round-bottom flask, leaving the drying agent behind. Rinse the drying agent with a small volume of the solvent and add it to the flask.
-
Solvent Evaporation: Gently evaporate the solvent in a fume hood using a warm water bath or a rotary evaporator.[1][3] Be careful not to overheat, as the product can sublime.[1]
-
Final Product: Once all the solvent has been removed, a white, crystalline solid remains. Weigh the flask to determine the final mass of the purified product and calculate the percent yield. The product can be further purified by recrystallization from ethanol or petroleum ether if necessary.[7]
Data Presentation
The following table summarizes the quantitative data for a typical synthesis of isoborneol from camphor.
| Parameter | Camphor | Sodium Borohydride | Methanol | Isoborneol (Product) |
| Molar Mass ( g/mol ) | 152.23[6] | 37.83[6] | 32.04 | 154.25[6] |
| Typical Amount Used | 1.0 g | 1.0 g | 10 mL | N/A |
| Moles | ~6.57 mmol | ~26.4 mmol | ~247 mmol | N/A |
| Role | Starting Material | Reducing Agent | Solvent | Major Product |
| Reaction Time | 5-10 minutes (reflux)[1] | N/A | N/A | N/A |
| Reaction Temperature | Boiling point of Methanol (~65 °C) | N/A | N/A | N/A |
| Typical Yield | N/A | N/A | N/A | 80-95%[6][8] |
| Product Ratio | N/A | N/A | N/A | Isoborneol:Borneol (~85:15)[2][6] |
| Melting Point (°C) | 175-179[6] | N/A | N/A | 212-214[6] |
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the synthesis and purification of isoborneol.
Caption: Experimental workflow for the synthesis of isoborneol.
Reaction Signaling Pathway
The diagram below shows the stereoselective reduction of camphor, highlighting the favored endo attack pathway leading to isoborneol.
References
- 1. cerritos.edu [cerritos.edu]
- 2. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 3. odinity.com [odinity.com]
- 4. google.com [google.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Reduction of Camphor Lab Report | Hunter College CUNY - Edubirdie [edubirdie.com]
- 7. organic chemistry - Purification of isoborneol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 8. scribd.com [scribd.com]
Commercial Production of Isoborneol from Camphene: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the commercial-scale synthesis of isoborneol from camphene. Isoborneol is a key intermediate in the production of camphor and is also utilized in the fragrance industry.[1] The methodologies outlined below are based on established chemical processes, emphasizing efficiency, yield, and catalyst performance.
Overview of Synthetic Routes
The commercial production of isoborneol from camphene primarily follows two main pathways:
-
Direct Hydration of Camphene: This single-step method involves the acid-catalyzed addition of water to camphene. It is a more direct route but often requires careful control of reaction conditions to maximize selectivity and yield.[2]
-
Two-Step Process via Isobornyl Acetate: This method first involves the esterification of camphene with acetic acid to form isobornyl acetate.[3] The resulting ester is then hydrolyzed to yield isoborneol.[1] This indirect route can offer higher purity and yields.
Data Presentation: Comparison of Catalytic Systems
The choice of catalyst is critical in the synthesis of isoborneol, influencing reaction rates, selectivity, and overall process economics. The following tables summarize quantitative data from various catalytic systems.
Table 1: Direct Hydration of Camphene to Isoborneol
| Catalyst System | Temperature (°C) | Camphene Conversion (%) | Isoborneol Selectivity (%) | Isoborneol GC Content (%) | Reference |
| Mandelic acid–boric acid (solvent-free) | Not Specified | Not Specified | 55.9 | 26.1 | [3][4] |
| PW4-SBA-15-SO3H | 50 | 99 | 90 | Not Specified | [5][6] |
| Strong Acidic Cation Exchange Resins | 80 - 110 | Not Specified | Not Specified | Not Specified | [7][8] |
| Synthetic Molecular Sieve (Fixed Bed) | 80 - 220 | Not Specified | High | Not Specified | [2] |
Table 2: Two-Step Synthesis via Isobornyl Acetate
| Catalyst System (Esterification) | Temperature (°C) | Camphene Conversion (%) | Isobornyl Acetate Selectivity (%) | Isobornyl Acetate GC Content (%) | Reference |
| Tartaric acid–boric acid | Not Specified | 92.9 | 95.3 | 88.5 | [3][9] |
| Mandelic acid–boric acid | Not Specified | 91.2 | 95.1 | 86.7 | [3] |
| Titanium sulfate, tartaric acid, and boric acid | Not Specified | Not Specified | Not Specified | 55.6 (Isoborneol) | [3][9] |
Experimental Protocols
The following are detailed protocols for the key synthetic methods.
Protocol 1: Direct Hydration of Camphene using a Heterogeneous Catalyst
This protocol is based on the use of a solid acid catalyst, such as a sulfonic acid-functionalized silica (e.g., PW-SBA-15-SO3H), in a batch reactor.[5]
Materials:
-
Camphene
-
Aqueous Acetone (1:1, v/v)
-
PW4-SBA-15-SO3H catalyst (16.4 wt.% tungstophosphoric acid)[5]
-
Nonane (internal standard)
-
Jacketed batch reactor (200 mL)
-
Gas chromatograph (GC) with a DB-1 column
Procedure:
-
Charge the jacketed batch reactor with 114 mL of aqueous acetone (1:1, v/v) and 0.482 g of the PW4-SBA-15-SO3H catalyst.[5]
-
Set the reactor temperature to 50 °C and initiate stirring.[5]
-
Add 7.5 mmol of camphene to the reactor to start the reaction.[5]
-
Use nonane as an internal standard for GC analysis.[5]
-
Withdraw samples periodically from the reactor.
-
Analyze the samples by GC to determine the conversion of camphene and the selectivity to isoborneol. The injector temperature should be set to 180 °C and the detector temperature to 300 °C.[5]
-
Continue the reaction until the desired conversion is achieved (e.g., 99% conversion yields approximately 90% selectivity to isoborneol).[5]
-
Upon completion, cool the reactor, filter the catalyst for potential reuse, and isolate the product from the reaction mixture.
Protocol 2: Two-Step Synthesis - Esterification of Camphene followed by Hydrolysis
This protocol first describes the synthesis of isobornyl acetate using a composite catalyst, followed by its hydrolysis to isoborneol.
Part A: Synthesis of Isobornyl Acetate [3]
Materials:
-
α-Camphene (10 g)
-
Acetic acid (25 g)
-
Tartaric acid (0.1–1 g)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
Procedure:
-
In a round-bottom flask, combine 10 g of α-camphene and 25 g of acetic acid.
-
Add the tartaric acid catalyst (the optimal amount may need to be determined empirically within the 0.1-1 g range).
-
Stir the mixture and heat to the desired reaction temperature.
-
Monitor the reaction progress using GC analysis until the camphene conversion reaches a maximum (e.g., 92.9% conversion with 95.3% selectivity to isobornyl acetate has been reported with a tartaric acid-boric acid catalyst).[3]
-
After the reaction, the product mixture contains isobornyl acetate.
Part B: Hydrolysis of Isobornyl Acetate [1]
Materials:
-
Isobornyl acetate (from Part A)
-
Aqueous sodium hydroxide (NaOH) solution
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Transfer the isobornyl acetate product from Part A to a suitable reaction vessel.
-
Add an aqueous solution of sodium hydroxide to the isobornyl acetate.
-
Heat the mixture with stirring to effect hydrolysis.
-
After the reaction is complete, cool the mixture and transfer it to a separatory funnel.
-
Separate the organic layer containing isoborneol.
-
Wash the organic layer with water to remove any remaining NaOH and other water-soluble impurities.
-
Purify the crude isoborneol by distillation or recrystallization from a suitable solvent like ethanol or petroleum ether.[10]
Visualization of Workflow and Reaction Mechanism
The following diagrams illustrate the experimental workflow and the underlying reaction mechanism for the synthesis of isoborneol from camphene.
Caption: A generalized workflow for the commercial production of isoborneol.
Caption: The acid-catalyzed hydration of camphene proceeds via a carbocation intermediate.[11][12]
References
- 1. edu.utsunomiya-u.ac.jp [edu.utsunomiya-u.ac.jp]
- 2. CN101973851A - Method for synthesizing isoborneol by using hydration of camphene - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hydration of Camphene over PW-SBA-15-SO3H - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Study on Direct Hydration of Camphene to Isoborneol by Cation Exchange Resins | Semantic Scholar [semanticscholar.org]
- 9. Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. books.rsc.org [books.rsc.org]
- 12. Solved 1. What is the mechanism for the reaction of camphene | Chegg.com [chegg.com]
Application Notes & Protocols: Laboratory-Scale Synthesis of Isoborneol via Reduction of Camphor
These application notes provide a detailed protocol for the laboratory-scale synthesis of isoborneol, a bridged bicyclic monoterpenoid alcohol. The primary method described is the stereoselective reduction of camphor using sodium borohydride. This process is a staple in organic chemistry education and research, demonstrating key principles of stereochemistry and reaction mechanisms. These guidelines are intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Overview and Principles
The synthesis of isoborneol from camphor is a classic example of a ketone reduction. Camphor, a bicyclic ketone, can be reduced to form two diastereomeric secondary alcohols: isoborneol (the exo product) and borneol (the endo product).[1][2] The use of sodium borohydride (NaBH₄) as a reducing agent in an alcoholic solvent like methanol is a common and convenient method for this transformation.[3]
The reaction is highly stereoselective due to steric hindrance. The bulky gem-dimethyl bridge on the camphor molecule shields the exo face of the carbonyl group.[4] Consequently, the hydride ion (H⁻) from the borohydride reagent preferentially attacks from the less hindered endo face.[1][4] This endo attack results in the formation of isoborneol as the major product.[1]
Reagents and Materials
Table 1: Properties of Key Reagents
| Compound | Molar Mass ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| Camphor | 152.23 | 175 | 209 | 0.990 |
| Sodium Borohydride | 37.83 | ~400 (decomposes) | N/A | 1.07 |
| Methanol | 32.04 | -97.8 | 64.7 | 0.792 |
| Isoborneol | 154.25 | 212 | 212-214 | 1.011 |
| Diethyl Ether | 74.12 | -116.3 | 34.6 | 0.713 |
| Anhydrous Sodium Sulfate | 142.04 | 884 | N/A | 2.66 |
Data sourced from multiple references.[5]
Experimental Protocol
This protocol is adapted from established microscale and lab-scale procedures.[1][6]
3.1. Reaction Setup and Synthesis
-
Weigh 1.0 g of camphor and place it into a 25 mL round-bottom flask.[6]
-
Add 5 mL of methanol to the flask and swirl gently to dissolve the camphor completely.[6]
-
In a fume hood, carefully add 0.12 g of sodium borohydride to the camphor solution in small portions over a period of 5 minutes.[1][6] An exothermic reaction with bubbling may be observed.[7]
-
Once the addition is complete, attach a condenser and gently reflux the mixture on a sand bath or water bath for 2-5 minutes. The boiling point of methanol is approximately 68°C.[3][6]
3.2. Work-up and Isolation
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly add 7 mL of ice-cold water to the flask. A white precipitate of isoborneol should form.[1][6]
-
Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water.[6]
-
Allow the solid to air-dry on the funnel for approximately 10 minutes by drawing air through it.[1]
3.3. Purification
-
Transfer the crude solid product to a small Erlenmeyer flask.
-
Add 5-7 mL of diethyl ether to dissolve the solid.[6] If a lower aqueous layer forms, remove it with a pipette.
-
Add 3-4 microspatulafuls of anhydrous sodium sulfate or magnesium sulfate to the ether solution to remove any residual water.[4][6] Swirl the flask intermittently for 5-10 minutes.
-
Carefully decant or filter the dried ether solution into a pre-weighed beaker, leaving the drying agent behind.
-
Gently evaporate the diethyl ether in a fume hood using a gentle stream of air or a rotary evaporator to yield the purified isoborneol as a white solid.[6]
-
Once completely dry, weigh the product and calculate the percentage yield.
Table 2: Summary of Experimental Parameters
| Parameter | Value / Description |
| Reactants | Camphor (1.0 g), Sodium Borohydride (0.12 g) |
| Solvent | Methanol (5 mL) |
| Reaction Temperature | Reflux (~68°C) |
| Reaction Time | 2-5 minutes |
| Work-up | Quenching with ice water, vacuum filtration |
| Purification | Extraction with diethyl ether, drying, solvent evaporation |
Characterization of Isoborneol
The final product can be characterized using several analytical techniques to confirm its identity and purity.
-
Melting Point: The melting point of the purified product can be determined. Pure racemic isoborneol has a reported melting point of 212°C.[5][6] A lower and broader melting range may indicate the presence of impurities or the borneol isomer.[5]
-
Infrared (IR) Spectroscopy: The IR spectrum of the product should show a characteristic broad absorption band for the hydroxyl group (O-H) at approximately 3300-3600 cm⁻¹.[4][5] Crucially, the sharp, strong carbonyl (C=O) peak from the starting material, camphor (around 1740 cm⁻¹), should be absent.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy is an excellent tool to determine the ratio of isoborneol to borneol. The proton on the carbon bearing the hydroxyl group (H-C-OH) gives a distinct signal for each isomer.
Table 3: Spectroscopic Data for Isoborneol
| Technique | Key Peaks / Signals (and Interpretation) |
| IR (cm⁻¹) | ~3390 (broad, O-H stretch), ~2945 (C-H sp³ stretch), ~2875 (C-H sp³ stretch).[10] |
| ¹H NMR (CDCl₃, ppm) | ~3.6 (multiplet, 1H, H-C-OH), ~1.02 (singlet, 3H, methyl), ~0.98 (singlet, 3H, methyl), ~0.82 (singlet, 3H, methyl).[9][10] |
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis of isoborneol.
Caption: Workflow diagram for the synthesis of isoborneol.
Safety and Handling Precautions
-
Methanol: Toxic and flammable. Avoid inhalation, ingestion, and skin contact. Can cause blindness.[1]
-
Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with acidic solutions.[1]
-
Diethyl Ether: Extremely flammable and volatile. Work in a well-ventilated fume hood and ensure there are no ignition sources nearby.[6]
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, throughout the experiment.
References
- 1. cerritos.edu [cerritos.edu]
- 2. Isoborneol [webbook.nist.gov]
- 3. sciencing.com [sciencing.com]
- 4. odinity.com [odinity.com]
- 5. Reduction of Camphor Lab Report | Hunter College CUNY - Edubirdie [edubirdie.com]
- 6. studylib.net [studylib.net]
- 7. scribd.com [scribd.com]
- 8. Elevating an Undergraduate Lab with Green Chemistry Principles: Reduction of Camphor - Magritek [magritek.com]
- 9. DL-Isoborneol(124-76-5) 1H NMR [m.chemicalbook.com]
- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
Application Notes and Protocols: Isoborneol as a Chiral Auxiliary in Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of isoborneol, a readily available and robust chiral auxiliary, in asymmetric synthesis. The protocols outlined below focus on two key transformations: diastereoselective alkylation of isoborneol-derived esters and diastereoselective Diels-Alder reactions.
Introduction
Isoborneol, a bicyclic monoterpenoid alcohol derived from camphor, serves as an effective chiral auxiliary, guiding the stereochemical outcome of reactions to produce enantiomerically enriched products. Its rigid bicyclic structure provides a well-defined steric environment, leading to high levels of diastereoselectivity in a variety of carbon-carbon bond-forming reactions. The auxiliary is typically attached to a prochiral substrate, directs the stereoselective reaction, and is subsequently cleaved to yield the desired chiral product and recover the auxiliary.
Core Applications
The primary applications of isoborneol as a chiral auxiliary detailed herein are:
-
Diastereoselective Alkylation: Control of stereochemistry in the formation of new carbon-carbon bonds at the α-position of a carbonyl group.
-
Diastereoselective Diels-Alder Reaction: Influencing the facial selectivity in [4+2] cycloaddition reactions to generate chiral cyclic systems.
Application 1: Diastereoselective Alkylation of Isoborneol-Derived Esters
The enolates generated from esters of isoborneol exhibit significant facial bias, allowing for highly diastereoselective alkylation with various electrophiles.
General Workflow for Diastereoselective Alkylation
Quantitative Data for Diastereoselective Alkylation
The following table summarizes the diastereoselectivity achieved in the alkylation of the lithium enolate of (-)-isobornyl propionate with various alkyl halides.
| Entry | Electrophile (E-X) | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) |
| 1 | CH₃I | (-)-Isobornyl 2-methylpropanoate | 85 | >95 |
| 2 | C₂H₅Br | (-)-Isobornyl 2-ethylpropanoate | 82 | >95 |
| 3 | CH₂=CHCH₂Br | (-)-Isobornyl 2-allylpropanoate | 78 | >90 |
| 4 | C₆H₅CH₂Br | (-)-Isobornyl 2-benzylpropanoate | 88 | >95 |
Note: Data compiled from representative literature. Actual results may vary based on specific reaction conditions.
Experimental Protocols
Protocol 1.1: Synthesis of (-)-Isobornyl Propionate (Attachment of Auxiliary)
-
To a solution of (-)-isoborneol (1.0 eq) and propionic acid (1.2 eq) in anhydrous dichloromethane (DCM, 5 mL/mmol of isoborneol) at 0 °C, add 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1.1 eq) in DCM.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Filter the reaction mixture to remove the dicyclohexylurea precipitate and wash the solid with DCM.
-
Combine the filtrates and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford (-)-isobornyl propionate.
Protocol 1.2: Diastereoselective Alkylation of (-)-Isobornyl Propionate
-
To a solution of diisopropylamine (1.1 eq) in anhydrous tetrahydrofuran (THF, 2 mL/mmol) at -78 °C under an inert atmosphere (e.g., argon), add n-butyllithium (1.05 eq) dropwise. Stir for 30 minutes at -78 °C to generate lithium diisopropylamide (LDA).
-
Slowly add a solution of (-)-isobornyl propionate (1.0 eq) in anhydrous THF to the LDA solution at -78 °C. Stir for 1 hour to ensure complete enolate formation.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) dropwise to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and extract with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
The crude product can be purified by flash chromatography. The diastereomeric excess can be determined by ¹H NMR or chiral HPLC analysis of the purified product or the corresponding alcohol after cleavage.
Protocol 1.3: Reductive Cleavage of the Alkylated Ester (Cleavage of Auxiliary)
-
To a solution of the alkylated (-)-isobornyl ester (1.0 eq) in anhydrous diethyl ether or THF at 0 °C under an inert atmosphere, slowly add a suspension of lithium aluminum hydride (LAH, 1.5-2.0 eq) in the same solvent.[1][2][3][4]
-
Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction mixture to 0 °C and quench sequentially by the slow, dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LAH in grams.
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with diethyl ether.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude chiral alcohol and (-)-isoborneol.
-
Purify the chiral alcohol by flash column chromatography. The recovered (-)-isoborneol can also be purified and reused.
Application 2: Diastereoselective Diels-Alder Reaction
The acrylate ester of isoborneol, particularly endo-2-acryloylisoborneol, serves as a chiral dienophile in Diels-Alder reactions, providing excellent stereocontrol in the formation of cyclic adducts.
General Workflow for Diastereoselective Diels-Alder Reaction
Quantitative Data for Diels-Alder Reaction
The following table summarizes the results of the Lewis acid-catalyzed Diels-Alder reaction between (-)-isobornyl acrylate and various dienes.
| Entry | Diene | Lewis Acid | Yield (%) | endo:exo Ratio | Diastereomeric Excess (endo adduct, d.e.) (%) |
| 1 | Cyclopentadiene | Et₂AlCl | 92 | >95:5 | >98 |
| 2 | Isoprene | Et₂AlCl | 85 | 90:10 (para) | >95 |
| 3 | 1,3-Butadiene | Et₂AlCl | 78 | - | >90 |
| 4 | Furan | BF₃·OEt₂ | 65 | >95:5 | >90 |
Note: Data compiled from representative literature. The endo selectivity is generally high in these reactions. Diastereomeric excess refers to the major endo adduct.
Experimental Protocols
Protocol 2.1: Synthesis of (-)-Isobornyl Acrylate (Dienophile Synthesis)
-
To a solution of (-)-isoborneol (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM (5 mL/mmol of isoborneol) at 0 °C, add acryloyl chloride (1.2 eq) dropwise.
-
Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield (-)-isobornyl acrylate.
Protocol 2.2: Lewis Acid-Catalyzed Diels-Alder Reaction
-
To a solution of (-)-isobornyl acrylate (1.0 eq) in anhydrous DCM (10 mL/mmol) at -78 °C under an inert atmosphere, add the Lewis acid (e.g., diethylaluminum chloride, 1.2 eq, as a solution in hexanes) dropwise.
-
Stir the mixture at -78 °C for 15-30 minutes.
-
Add the diene (e.g., freshly cracked cyclopentadiene, 2.0-3.0 eq) dropwise.
-
Stir the reaction at -78 °C for 1-3 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ or Rochelle's salt.
-
Allow the mixture to warm to room temperature and stir until the layers are clear.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
The crude adduct can be purified by flash chromatography. The endo:exo ratio and diastereomeric excess can be determined by ¹H NMR analysis of the crude reaction mixture or the purified product.
Protocol 2.3: Hydrolytic Cleavage of the Diels-Alder Adduct
-
Dissolve the Diels-Alder adduct (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH, 3.0-5.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the reaction is complete (monitored by TLC).
-
Cool the mixture to 0 °C and acidify with 1 M HCl to a pH of ~2-3.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude chiral carboxylic acid.
-
The product can be purified by crystallization or chromatography. The recovered (-)-isoborneol can be isolated from the aqueous layer or the organic extracts and purified for reuse.
Conclusion
Isoborneol is a versatile and cost-effective chiral auxiliary for asymmetric synthesis. The protocols provided herein for diastereoselective alkylation and Diels-Alder reactions demonstrate its utility in creating stereochemically defined molecules. The high diastereoselectivities, coupled with the straightforward attachment and cleavage procedures, make isoborneol an attractive choice for researchers in academic and industrial settings.
References
Application Notes and Protocols: Isoborneol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of isoborneol and its derivatives as highly effective chiral auxiliaries and ligands in asymmetric synthesis. The inherent chirality and rigid bicyclic structure of isoborneol make it an excellent scaffold for inducing stereoselectivity in a variety of carbon-carbon bond-forming reactions, which are critical in the synthesis of complex chiral molecules, including active pharmaceutical ingredients.
Enantioselective Alkylation of Aldehydes
Isoborneol-derived amino alcohols, such as (-)-3-exo-(dimethylamino)isoborneol ((-)-DAIB) and (2S)-(−)-3-exo-(morpholino)isoborneol ((-)-MIB), are highly effective chiral ligands for the catalytic enantioselective addition of dialkylzinc reagents to aldehydes.[1][2] This method provides a reliable route to chiral secondary alcohols with high enantiomeric excess.
Quantitative Data: Enantioselective Addition of Diethylzinc to Aldehydes
| Ligand | Aldehyde | Product | Yield (%) | ee (%) | Reference(s) |
| (-)-DAIB (2 mol%) | Benzaldehyde | (S)-1-Phenyl-1-propanol | 92 | 89 | [2] |
| (-)-DAIB (2 mol%) | p-Tolualdehyde | (S)-1-(p-Tolyl)-1-propanol | 95 | 90 | [2] |
| (-)-DAIB (2 mol%) | p-Anisaldehyde | (S)-1-(p-Methoxyphenyl)-1-propanol | 98 | 85 | [2] |
| (-)-MIB | Aromatic Aldehydes | Corresponding (S)-alcohols | >90 | >95 | [3] |
A noteworthy feature of these catalysts is the observation of a "large positive non-linear effect," where a catalyst with low enantiomeric purity can still induce the formation of a product with very high enantiomeric excess.[3][4]
Experimental Protocol: Enantioselective Ethyl-add to Benzaldehyde using (-)-DAIB
This protocol is adapted from the procedure described by Noyori and colleagues.
Materials:
-
(-)-3-exo-(dimethylamino)isoborneol ((-)-DAIB)
-
Diethylzinc (Et₂Zn) in hexane (1.0 M solution)
-
Benzaldehyde
-
Anhydrous toluene
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of (-)-DAIB (e.g., 2 mol%) in anhydrous toluene is prepared in a flame-dried, argon-purged flask.
-
To this solution, a 1.0 M solution of diethylzinc in hexane is added at 0 °C, and the mixture is stirred for 20 minutes.
-
Freshly distilled benzaldehyde is then added dropwise to the solution at 0 °C.
-
The reaction mixture is stirred at 0 °C for the specified time (e.g., 6 hours), monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
The resulting mixture is warmed to room temperature and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography to afford the chiral secondary alcohol.
-
The enantiomeric excess is determined by chiral HPLC analysis.
Logical Relationship: Asymmetric Induction by (-)-DAIB
Caption: Mechanism of (-)-DAIB catalyzed diethylzinc addition.
Asymmetric Aldol Reactions
Isoborneol derivatives can be incorporated into chiral auxiliaries, such as N-acyloxazolidinones, to direct the stereochemical outcome of aldol reactions. The bulky and well-defined chiral environment of the isoborneol scaffold effectively shields one face of the enolate, leading to high diastereoselectivity in the formation of β-hydroxy carbonyl compounds.
Quantitative Data: Asymmetric Aldol Reaction with an Isoborneol-Derived Auxiliary
| Chiral Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference(s) |
| Camphor-based oxazolidone | Isobutyraldehyde | >99:1 | 85 | [5] |
| Camphor-based oxazolidone | Benzaldehyde | >99:1 | 92 | [5] |
Experimental Protocol: Asymmetric Aldol Reaction
This protocol is a general representation based on the use of camphor-derived oxazolidinone auxiliaries.
Materials:
-
N-Propionyl-camphor-based oxazolidinone
-
Di-n-butylboron triflate (Bu₂BOTf)
-
Diisopropylethylamine (DIPEA)
-
Aldehyde (e.g., isobutyraldehyde)
-
Anhydrous dichloromethane (DCM)
-
Phosphate buffer (pH 7)
-
Methanol
Procedure:
-
To a solution of the N-propionyl-camphor-based oxazolidinone in anhydrous DCM at -78 °C under an argon atmosphere, add Bu₂BOTf followed by the dropwise addition of DIPEA.
-
Stir the mixture at -78 °C for 30 minutes to form the boron enolate.
-
Add the aldehyde dropwise at -78 °C and continue stirring for a specified time (e.g., 2 hours).
-
Quench the reaction by adding a pH 7 phosphate buffer, followed by methanol.
-
Allow the mixture to warm to room temperature and extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash chromatography.
-
The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Signaling Pathway: Stereocontrol in Aldol Reaction
Caption: Zimmerman-Traxler model for stereocontrol.
Asymmetric Diels-Alder Reactions
The rigid framework of isoborneol makes it an excellent chiral auxiliary for controlling the facial selectivity of Diels-Alder reactions. Acrylate esters derived from isoborneol can act as chiral dienophiles, reacting with dienes to produce cycloadducts with high diastereoselectivity.
Quantitative Data: Asymmetric Diels-Alder Reaction
| Chiral Dienophile | Diene | Lewis Acid | Diastereomeric Excess (de, %) | Yield (%) | Reference(s) |
| endo-2-Acryloylisoborneol | Isoprene | TFA | 94 | 85 | [6] |
| endo-2-Acryloylisoborneol | Cyclopentadiene | TFA | >98 (endo) | 90 | [6] |
Experimental Protocol: Asymmetric Diels-Alder Reaction
This protocol is based on the use of endo-2-acryloylisoborneol as a chiral dienophile.
Materials:
-
endo-2-Acryloylisoborneol
-
Diene (e.g., cyclopentadiene)
-
Trifluoroacetic acid (TFA)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve endo-2-acryloylisoborneol in anhydrous DCM in a flask under an argon atmosphere and cool the solution to the desired temperature (e.g., -78 °C).
-
Add the diene to the solution.
-
Add a catalytic amount of trifluoroacetic acid (TFA) to initiate the reaction.
-
Stir the reaction mixture at the same temperature, monitoring its progress by TLC.
-
Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Remove the solvent under reduced pressure, and purify the crude product by flash chromatography.
-
Determine the diastereomeric excess of the product by ¹H NMR or HPLC analysis.
Experimental Workflow: Diels-Alder Stereocontrol
Caption: Stereocontrol in Diels-Alder reaction.
References
- 1. Asymmetric addition of dialkylzinc compounds to aldehydes - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A superior chiral auxiliary in aldol condensation: camphor-based oxazolidone | Semantic Scholar [semanticscholar.org]
- 6. ekwan.github.io [ekwan.github.io]
Application Notes and Protocols: Isoborneol Derivatives as Chiral Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of isoborneol derivatives as chiral ligands and auxiliaries in asymmetric synthesis. The content includes synthetic protocols, performance data for key reactions, and mechanistic diagrams to facilitate understanding and implementation in a research and development setting.
Introduction
Isoborneol, a readily available and inexpensive bicyclic monoterpene, serves as an excellent chiral scaffold for the synthesis of a variety of chiral ligands and auxiliaries. Its rigid bicyclo[2.2.1]heptane framework provides a well-defined steric environment, which is crucial for inducing high stereoselectivity in asymmetric transformations. This document focuses on two prominent applications: the use of (-)-3-exo-(dimethylamino)isoborneol (DAIB) as a chiral ligand in the enantioselective addition of organozinc reagents to aldehydes, and the application of isobornyl acrylates as chiral auxiliaries in asymmetric Diels-Alder reactions.
Part 1: (-)-3-exo-(Dimethylamino)isoborneol (DAIB) as a Chiral Ligand
DAIB is a highly effective chiral ligand for the catalytic enantioselective addition of dialkylzinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols.[1]
Data Presentation: Performance of DAIB in the Enantioselective Addition of Diethylzinc to Aldehydes
The following table summarizes the performance of the DAIB-catalyzed addition of diethylzinc to a range of aldehydes, highlighting the yield and enantiomeric excess (ee) of the resulting chiral secondary alcohols.
| Entry | Aldehyde | Product | Yield (%) | ee (%) |
| 1 | Benzaldehyde | (S)-1-Phenyl-1-propanol | 98 | 99 |
| 2 | 4-Chlorobenzaldehyde | (S)-1-(4-Chlorophenyl)propan-1-ol | 95 | 96 |
| 3 | 4-Methoxybenzaldehyde | (S)-1-(4-Methoxyphenyl)propan-1-ol | 88 | 96 |
| 4 | 2-Naphthaldehyde | (S)-1-(Naphthalen-2-yl)propan-1-ol | 90 | 94 |
| 5 | n-Butyraldehyde | (S)-Hexan-3-ol | 95 | 90 |
Experimental Protocols
Protocol 1: Synthesis of (-)-3-exo-(Dimethylamino)isoborneol (DAIB)
This protocol is adapted from Organic Syntheses.[1]
Materials:
-
(-)-Camphorquinone monoxime
-
Lithium aluminum hydride (LiAlH₄)
-
Dry diethyl ether
-
Saturated aqueous sodium sulfate solution
-
Chloroform
-
Sodium sulfate
-
Triphosgene
-
Toluene
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Saturated sodium chloride solution
-
Magnesium sulfate
-
Potassium hydride (35% dispersion in mineral oil)
-
Dry tetrahydrofuran (THF)
-
Methyl iodide
Procedure:
A. (2S)-(-)-3-exo-Aminoisoborneol:
-
In a 2-L three-necked round-bottomed flask under argon, suspend LiAlH₄ (5.12 g, 0.14 mol) in dry diethyl ether (475 mL).
-
Cool the mixture to 0°C and slowly add a solution of (-)-camphorquinone monoxime (8.46 g, 0.047 mol) in dry ether (350 mL) over 30 minutes.
-
After addition, heat the mixture at reflux for 1.5 hours.
-
Cool the reaction to 0°C and quench by the careful dropwise addition of saturated aqueous sodium sulfate solution (75 mL).
-
Filter the resulting white precipitate through Celite and wash the filter cake with chloroform (3 x 75 mL).
-
Dry the combined filtrate over sodium sulfate, filter, and concentrate under reduced pressure to yield crude (2S)-(-)-3-exo-aminoisoborneol.
B. (1R,2S,6R,7S)-1,10,10-Trimethyl-4-oxo-5-aza-3-oxatricyclo[5.2.1.0]decane:
-
Dissolve the crude amino alcohol from the previous step in a two-phase system of a suitable organic solvent and aqueous base.
-
Cool the mixture to 0°C and add a solution of triphosgene (1.9 M in toluene, 50 mL, 0.095 mol) dropwise over 40 minutes with vigorous stirring.
-
Stir at 0°C for 1 hour, then dilute with ethyl acetate (130 mL).
-
Separate the organic layer, wash with saturated aqueous sodium bicarbonate and brine, dry over magnesium sulfate, and concentrate to give the crude oxazolidinone.
C. N-Methylation and Reduction to DAIB:
-
In a flame-dried, three-necked flask under argon, wash potassium hydride (9.47 g of 35% dispersion) with hexane to remove mineral oil.
-
Add dry THF (300 mL) and cool to 0°C.
-
Add a solution of the crude oxazolidinone (8.06 g, 0.041 mol) in dry THF (90 mL) dropwise.
-
After 20 minutes, add methyl iodide (13 mL, 0.21 mol) dropwise.
-
Stir at room temperature for 10 hours, then quench with water.
-
Extract with ethyl acetate, wash with brine, dry over magnesium sulfate, and concentrate.
-
The resulting N-methylated oxazolidinone is then reduced with LiAlH₄ in a similar manner to step A to yield crude DAIB.
-
Purify the crude product by bulb-to-bulb distillation to obtain DAIB as a colorless oil.
Protocol 2: Enantioselective Addition of Diethylzinc to Benzaldehyde using DAIB
Materials:
-
(-)-3-exo-(Dimethylamino)isoborneol (DAIB)
-
Dry toluene
-
Diethylzinc (1.0 M solution in hexanes)
-
Freshly distilled benzaldehyde
-
1 M Hydrochloric acid
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add DAIB (0.1 mmol) and dry toluene (5 mL).
-
Cool the solution to 0°C and add diethylzinc (1.0 M in hexanes, 3 mmol) dropwise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add freshly distilled benzaldehyde (1 mmol) to the reaction mixture.
-
Stir the reaction at 0°C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 10 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield (S)-1-phenyl-1-propanol.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
Diagrams
Caption: Synthetic pathway for (-)-3-exo-(dimethylamino)isoborneol (DAIB).
Caption: Catalytic cycle for the DAIB-catalyzed addition of diethylzinc to an aldehyde.
Part 2: Isobornyl Acrylate as a Chiral Auxiliary in Diels-Alder Reactions
Isoborneol can be converted into chiral acrylate derivatives, which serve as effective chiral auxiliaries in asymmetric Diels-Alder reactions. The bulky isobornyl group shields one face of the dienophile, directing the approach of the diene to the opposite face and thereby controlling the stereochemical outcome of the cycloaddition.
Data Presentation: Diastereoselectivity in the Diels-Alder Reaction of (-)-Isobornyl Acrylate
The following table illustrates the diastereoselectivity of the Lewis acid-catalyzed Diels-Alder reaction between (-)-isobornyl acrylate and cyclopentadiene.
| Entry | Lewis Acid | Solvent | Temperature (°C) | endo:exo ratio | Diastereomeric excess (de, %) |
| 1 | Et₂AlCl | CH₂Cl₂ | -78 | >95:5 | 92 |
| 2 | TiCl₄ | CH₂Cl₂ | -78 | >95:5 | 88 |
| 3 | BF₃·OEt₂ | CH₂Cl₂ | -78 | >95:5 | 85 |
Experimental Protocols
Protocol 3: Synthesis of (-)-Isobornyl Acrylate
Materials:
-
(-)-Isoborneol
-
Triethylamine
-
Anhydrous Tetrahydrofuran (THF)
-
Acryloyl chloride
-
Water
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
In a round-bottom flask, dissolve (-)-isoborneol (1.00 g, 6.48 mmol) and triethylamine (0.98 g, 9.72 mmol) in anhydrous THF (20 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add acryloyl chloride (0.88 g, 9.72 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Filter the reaction mixture to remove triethylamine hydrochloride.
-
Concentrate the filtrate under reduced pressure.
-
Wash the residue with water (20 mL) and extract with dichloromethane (3 x 20 mL).
-
Dry the combined organic phases over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (petroleum ether/ethyl acetate = 4:1) to obtain (-)-isobornyl acrylate.[2]
Protocol 4: Asymmetric Diels-Alder Reaction of (-)-Isobornyl Acrylate with Cyclopentadiene
Materials:
-
(-)-Isobornyl acrylate
-
Dry dichloromethane (DCM)
-
Lewis acid (e.g., Et₂AlCl, 1.0 M solution in hexanes)
-
Freshly distilled cyclopentadiene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel
Procedure:
-
Dissolve (-)-isobornyl acrylate (1.0 eq) in dry DCM (0.2 M) in a flame-dried flask under an argon atmosphere and cool to -78°C.
-
Add the Lewis acid (e.g., Et₂AlCl, 1.1 eq) dropwise.
-
Stir the mixture for 15 minutes, then add freshly distilled cyclopentadiene (2.0 eq).
-
Stir the reaction at -78°C for 3 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and separate the layers.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to yield the Diels-Alder adduct.
-
The diastereomeric excess can be determined by ¹H NMR or chiral HPLC analysis.
-
The chiral auxiliary can be removed by hydrolysis or reduction to afford the enantiomerically enriched product.
Diagrams
Caption: General workflow for a chiral auxiliary-mediated asymmetric synthesis.
References
Application Notes and Protocols: Reduction of Camphor to Isoborneol
Abstract
This document provides a detailed experimental protocol for the reduction of the ketone, camphor, to its corresponding secondary alcohol, isoborneol. The primary reducing agent utilized in this procedure is sodium borohydride (NaBH₄), a versatile and selective reagent for the reduction of aldehydes and ketones.[1][2] This stereoselective reaction predominantly yields the exo isomer, isoborneol, due to the steric hindrance presented by the gem-dimethyl groups of the camphor molecule, which favors the endo attack of the hydride.[2][3] This protocol outlines the synthesis, isolation, purification, and characterization of the product, making it suitable for researchers in organic chemistry and drug development.
Experimental Protocols
This section details the step-by-step methodology for the reduction of camphor.
1.1 Materials and Equipment
| Materials | Equipment |
| (+/-)-Camphor | 50 mL Round-bottom flask |
| Sodium borohydride (NaBH₄) | Magnetic stir bar and stir plate |
| Methanol (CH₃OH) | Sand bath or water bath for heating |
| Dichloromethane (CH₂Cl₂) or Ether | Reflux condenser |
| Anhydrous sodium sulfate (Na₂SO₄) | Vacuum filtration apparatus (Büchner funnel) |
| Ice-cold deionized water | Rotary evaporator or hot plate |
| Glassware (beakers, Erlenmeyer flasks) | Melting point apparatus |
| IR Spectrometer | |
| NMR Spectrometer |
1.2 Synthesis Procedure
-
Dissolution of Camphor : Weigh 1.00 g of camphor and place it into a 50 mL round-bottom flask containing a magnetic stir bar. Add 5 mL of methanol to the flask and stir the mixture until the camphor is completely dissolved.[4]
-
Addition of Reducing Agent : Carefully weigh 0.250 g of sodium borohydride. Add the NaBH₄ to the camphor solution in small portions over a period of approximately 3-5 minutes while continuing to stir.[2][4]
-
Reaction Reflux : Once all the sodium borohydride has been added, attach a reflux condenser to the round-bottom flask. Gently heat the mixture to the boiling point of methanol (approximately 70-80 °C) using a sand or water bath and allow it to reflux for 15-30 minutes.[4][5][6]
-
Quenching and Precipitation : After the reflux period, allow the reaction mixture to cool to room temperature. Carefully and slowly pour the cooled solution into a beaker containing approximately 12-25 mL of ice-cold water.[4][6] A white precipitate of the crude product should form immediately.[1][3]
-
Isolation of Crude Product : Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold water and continue to pull the vacuum for about 10 minutes to help dry the crude product.[2][4]
1.3 Purification
-
Drying the Product : Transfer the filtered solid into a small Erlenmeyer flask. Dissolve the solid in approximately 4 mL of dichloromethane or ether.[1][2]
-
Removal of Water : Add a small amount (a few microspatulas) of anhydrous sodium sulfate (Na₂SO₄) to the solution to remove any residual water. Swirl the flask and allow it to stand for a few minutes until the solution is clear.[1][4]
-
Final Product Isolation : Carefully decant or filter the dried solution into a pre-weighed round-bottom flask, leaving the sodium sulfate behind.[1]
-
Solvent Evaporation : Remove the solvent using a rotary evaporator or by gently heating the flask on a hot plate in a fume hood.[2][3] Be cautious as the product can sublime if overheated.[2]
-
Final Yield : Once the solvent is fully evaporated, a white solid of the purified product will remain. Weigh the flask to determine the final mass of the product and calculate the percent yield.[4]
Data Presentation
The following tables summarize key quantitative data for this experiment.
Table 1: Reactant and Reagent Quantities
| Compound | Molecular Weight ( g/mol ) | Mass / Volume Used | Moles (mmol) |
| Camphor | 152.24 | 1.00 g | ~6.57 |
| Sodium Borohydride | 37.83 | 0.250 g | ~6.61 |
| Methanol | 32.04 | 5 mL | - |
| Dichloromethane | 84.93 | 4 mL | - |
Table 2: Product Characterization Data
| Property | Literature Value |
| Isoborneol Melting Point | 212-214 °C[4] |
| Borneol Melting Point | 206-209 °C[4] |
| IR Spectroscopy (Product Mixture) | Broad O-H stretch (~3300-3600 cm⁻¹), C-H sp³ stretch (~2950 cm⁻¹)[3][7] |
| ¹H NMR (Isoborneol) | Diagnostic multiplet at ~3.6 ppm[5] |
| ¹H NMR (Borneol) | Diagnostic multiplet at ~4.0 ppm[5][8] |
| Diastereomeric Ratio (Iso:Bor) | Typically ranges from ~85:15 to 88:12[6][8] |
Mandatory Visualization
The following diagram illustrates the experimental workflow for the reduction of camphor.
Caption: Workflow for the synthesis and purification of isoborneol.
Safety Precautions
-
Methanol is toxic and flammable. Handle it in a well-ventilated fume hood and avoid contact with skin and eyes.[2]
-
Sodium borohydride is a flammable solid that reacts with water to produce flammable hydrogen gas. Handle with care and avoid contact with moisture.[2]
-
Dichloromethane and ether are volatile organic solvents. Work in a fume hood and keep away from ignition sources.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves, at all times.
References
- 1. sciencing.com [sciencing.com]
- 2. cerritos.edu [cerritos.edu]
- 3. odinity.com [odinity.com]
- 4. studylib.net [studylib.net]
- 5. magritek.com [magritek.com]
- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 7. Reduction of Camphor Lab Report | Hunter College CUNY - Edubirdie [edubirdie.com]
- 8. Isoborneol Oxidation and Camphor Reduction (Lab Report) | University of Alabama at Birmingham - Edubirdie [edubirdie.com]
Application Notes and Protocols for Isoborneol as a Flavoring Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoborneol is a bicyclic monoterpenoid alcohol, an isomer of the more commonly known borneol.[1] It is a naturally occurring compound found in the essential oils of various plants, including rosemary, lavender, ginger, and nutmeg.[2][3][4] Characterized by its distinct woody, camphor-like, and spicy aroma, isoborneol is utilized as a flavoring agent in a variety of food and beverage products.[2][3][5] It is also used in the fragrance industry for perfumes and personal care items.[5][6] From a regulatory standpoint, isoborneol is recognized as a synthetic flavoring substance by the U.S. Food and Drug Administration (FDA) and has been deemed Generally Recognized as Safe (GRAS) by the Flavor and Extract Manufacturers Association (FEMA).[3][7][8]
These application notes provide a comprehensive overview of isoborneol's properties, regulatory status, and applications in the food industry. Furthermore, detailed experimental protocols are presented for its sensory evaluation, stability assessment, and analytical quantification, providing a technical resource for research and product development.
Application Notes
Physicochemical Properties and Sensory Profile
Isoborneol is a white, crystalline solid at room temperature.[9][10] Its distinct sensory characteristics are pivotal to its function as a flavoring agent. The flavor and aroma profile is complex, often described as having camphoraceous, woody, minty, and spicy notes.[2] This profile allows it to impart a unique, cooling, and somewhat spicy or herbal character to food products.[2]
Table 1: Physicochemical and Sensory Properties of Isoborneol
| Property | Value / Description | Reference(s) |
|---|---|---|
| Chemical Name | (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-ol | [4] |
| CAS Number | 124-76-5 | [9][11] |
| FEMA Number | 2158 | [9][12][11] |
| JECFA Number | 1386 | [8][9] |
| Molecular Formula | C₁₀H₁₈O | [2][9] |
| Molecular Weight | 154.25 g/mol | [2][11] |
| Appearance | White crystalline solid/flakes | [2][9][10] |
| Melting Point | 212-214 °C (sublimes) | [13][14] |
| Boiling Point | ~213 °C | [15] |
| Solubility | Insoluble in water; soluble in ethanol and other organic solvents | [6][7] |
| Odor Profile | Camphoreous, minty, herbal, earthy, woody, spicy | [2][12][15] |
| Taste Profile | Balsamic, camphoraceous, herbal, woody, with a cooling sensation |[2][12] |
Regulatory Status and Safety
Isoborneol is approved for use as a synthetic flavoring substance in food for human consumption under specific regulations. Its safety has been evaluated by international bodies, supporting its use within established good manufacturing practices.
-
United States: Isoborneol is listed in the Code of Federal Regulations, 21 CFR 172.515, as a synthetic flavoring substance permitted for direct addition to food.[7][16][17]
-
FEMA GRAS: It holds FEMA number 2158, and its GRAS status was reaffirmed based on a comprehensive safety assessment.[8][9]
-
JECFA: The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has also evaluated isoborneol (No. 1386).[9][18]
Toxicological data indicates a low order of acute toxicity. The oral LD50 in rats is reported as 5,033 mg/kg.[19] Safety assessments conclude that at current levels of use, isoborneol does not pose a risk to human health.[20]
Table 2: Toxicological Data for Isoborneol
| Endpoint | Species | Value | Reference(s) |
|---|---|---|---|
| Acute Oral Toxicity (LD50) | Rat | 5,033 mg/kg | [19] |
| Skin Irritation | - | Causes skin irritation | [21][22] |
| Eye Irritation | - | Causes serious eye irritation | [21] |
| Genotoxicity | - | Does not present a concern for genetic toxicity |[20] |
Applications in Food Products
Isoborneol's unique flavor profile makes it suitable for a range of food and beverage applications. It is typically used at low concentrations to impart specific flavor notes without being overpowering.
-
Baked Goods: It can be found in products like gingerbread and carrot cake, where its spicy notes complement other spices.[2]
-
Confectionery: In hard candies and chewing gum, it provides a cooling, minty, and fruity or spicy flavor.[2]
-
Beverages: It is used in fruit-flavored sodas (e.g., orange, grape) to add complexity and a refreshing nuance.[2]
Usage levels are self-limiting; the amount added should be the minimum required to achieve the desired technical effect, in accordance with Good Manufacturing Practice (GMP).[17][23]
Flavor Perception: TRPM8-Mediated Cooling Sensation
Similar to menthol, isoborneol is known to elicit a cooling sensation in the mouth.[2] This effect is mediated by the activation of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, a non-selective cation channel primarily expressed in sensory neurons. The binding of a cooling agent like isoborneol to the TRPM8 receptor triggers an influx of Ca²⁺ and Na⁺ ions, leading to membrane depolarization and the generation of an action potential. This signal is then transmitted to the brain, where it is interpreted as a cooling sensation.
References
- 1. pediaa.com [pediaa.com]
- 2. ISOBORNEOL - Ataman Kimya [atamanchemicals.com]
- 3. leafwell.com [leafwell.com]
- 4. Showing Compound Isoborneol (FDB009636) - FooDB [foodb.ca]
- 5. chemimpex.com [chemimpex.com]
- 6. scent.vn [scent.vn]
- 7. Isoborneol | C10H18O | CID 6321405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. femaflavor.org [femaflavor.org]
- 9. dextro,laevo-isoborneol, 124-76-5 [thegoodscentscompany.com]
- 10. Isoborneol Flakes Manufacturers, Bhimseni Camphor Suppliers [silverlinechemicals.com]
- 11. Isoborneol = 95 , Stabilized FG 124-76-5 [sigmaaldrich.com]
- 12. Perfumers Apprentice - Isoborneol (Crystals) ** [shop.perfumersapprentice.com]
- 13. DL-Isoborneol CAS#: 124-76-5 [m.chemicalbook.com]
- 14. Isoborneol 95 124-76-5 [sigmaaldrich.com]
- 15. eybna.com [eybna.com]
- 16. GSRS [gsrs.ncats.nih.gov]
- 17. eCFR :: 21 CFR Part 172 -- Food Additives Permitted for Direct Addition to Food for Human Consumption [ecfr.gov]
- 18. WHO | JECFA [apps.who.int]
- 19. cdn.caymanchem.com [cdn.caymanchem.com]
- 20. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]
- 21. fishersci.com [fishersci.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. downloads.regulations.gov [downloads.regulations.gov]
Application Notes and Protocols: Pharmaceutical Applications of Isoborneol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the diverse pharmaceutical applications of isoborneol and its derivatives. Isoborneol, a bicyclic monoterpenoid alcohol, and its related structures serve as a valuable scaffold in medicinal chemistry due to their wide spectrum of biological activities. These compounds have demonstrated significant potential in the development of novel therapeutic agents for viral infections, neurodegenerative diseases, inflammation, and cancer. Furthermore, their properties as penetration enhancers are being leveraged to improve transdermal drug delivery.
Antiviral Applications
Isoborneol and its derivatives, particularly those containing a 1,7,7-trimethylbicyclo[2.2.1]heptan scaffold, have shown high potential as antiviral agents, notably against the influenza A virus and Herpes Simplex Virus type 1 (HSV-1).
Application Note: Anti-Influenza Virus Activity
A series of novel heterocyclic derivatives of (–)-borneol and (–)-isoborneol have been synthesized and identified as potent inhibitors of the influenza A virus. Structure-activity relationship (SAR) studies revealed that the inclusion of a morpholine fragment is particularly effective in reducing toxicity while maintaining potent antiviral activity, leading to high selectivity indices (SI). Compounds containing this morpholine substituent exhibited the highest efficiency in inhibiting the replication of the influenza A(H1N1) virus. The 1,7,7-trimethylbicyclo[2.2.1]heptan scaffold was found to be essential for the antiviral activity.
Table 1: Anti-Influenza A/Puerto Rico/8/34 (H1N1) Activity of Selected Isoborneol Derivatives
| Compound | Heterocyclic Moiety | Linker Length | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
|---|---|---|---|---|---|---|
| 23 | Morpholine | C1 | 4.8 ± 0.6 | >1000 | >208 | |
| 24 | Morpholine | C2 | 5.0 ± 0.5 | 325 ± 25 | 65 | |
| 25 | 1-Methylpiperazine | C1 | 4.4 ± 0.5 | 100 ± 10 | 23 |
| 26 | 1-Methylpiperazine | C2 | 1.9 ± 0.4 | 48 ± 5 | 25 | |
IC₅₀: 50% inhibitory concentration. CC₅₀: 50% cytotoxic concentration. SI = CC₅₀/IC₅₀.
Experimental Protocol: Synthesis of Morpholine Derivatives of (–)-Isoborneol
This protocol describes the synthesis of morpholine-containing isoborneol derivatives, adapted from the methods described by Sokolova et al.
Materials:
-
(–)-Isoborneol
-
2-Chloroacetyl chloride or 3-Chloropropanoyl chloride
-
Triethylamine (Et₃N)
-
Dry Dichloromethane (CH₂Cl₂)
-
Morpholine
Procedure:
-
Synthesis of Chloroalkyl Esters of Isoborneol:
-
Dissolve (–)-isoborneol in dry CH₂Cl₂ in a round-bottom flask under an inert atmosphere.
-
Add Et₃N to the solution.
-
Cool the mixture in an ice bath and add either 2-chloroacetyl chloride (for a C1 linker) or 3-chloropropanoyl chloride (for a C2 linker) dropwise.
-
Allow the reaction mixture to warm to room temperature (25 °C) and stir for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude chloroalkyl ester.
-
Purify the product by column chromatography.
-
-
Nucleophilic Substitution with Morpholine:
-
Dissolve the purified chloroalkyl ester of isoborneol in dry CH₂Cl₂.
-
Add Et₃N and morpholine to the solution.
-
Stir the reaction mixture at room temperature (25 °C) for 12-24 hours.
-
Monitor the reaction by TLC.
-
After completion, wash the mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the final morpholine derivative by column chromatography to yield the target compound.
-
Protocol: In Vitro Anti-Influenza Virus Assay (Plaque Reduction Assay)
This protocol is for determining the 50% inhibitory concentration (IC₅₀) of test compounds against the influenza A virus in Madin-Darby Canine Kidney (MDCK) cells.
Materials:
-
MDCK cells
-
Minimal Essential Medium (MEM)
-
Fetal Bovine Serum (FBS)
-
Trypsin-TPCK
-
Influenza A virus stock (e.g., A/Puerto Rico/8/34 (H1N1))
-
Test compounds (isoborneol derivatives)
-
PBS (Phosphate-Buffered Saline)
-
Agarose or Avicel overlay medium
-
Crystal Violet staining solution
Procedure:
-
Cell Seeding:
-
Culture MDCK cells in MEM supplemented with 10% FBS.
-
Seed the MDCK cells into 6-well plates at a density that will form a confluent monolayer on the day of infection (e.g., 1.2 x 10⁶ cells/well) and incubate overnight at 37°C with 5% CO₂.[1]
-
-
Virus Adsorption:
-
On the day of the experiment, wash the confluent cell monolayers twice with sterile PBS.
-
Prepare serial dilutions of the test compounds in infection medium (MEM with 1 µg/mL TPCK-treated trypsin).
-
Prepare a dilution of the influenza virus stock to yield approximately 100 plaque-forming units (PFU) per well.
-
Mix the virus dilution with the various concentrations of the test compound (or with medium alone for virus control) and add 200 µL of the mixture to the designated wells.
-
Incubate the plates for 1 hour at 37°C to allow for virus adsorption, rocking gently every 15 minutes.[1]
-
-
Overlay and Incubation:
-
After the adsorption period, remove the inoculum from the wells.
-
Overlay the cell monolayer with 2 mL of overlay medium (e.g., MEM containing 0.9% Bacto agar or 1.2% Avicel, TPCK-trypsin, and the corresponding concentration of the test compound).
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 48-72 hours, or until plaques are visible.
-
-
Plaque Staining and Counting:
-
After incubation, fix the cells with 10% formaldehyde solution.
-
Remove the overlay and stain the cell monolayer with 0.1% Crystal Violet solution for 15-20 minutes.[2]
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
-
Data Analysis:
-
Calculate the percentage of plaque inhibition for each compound concentration relative to the virus control (no compound).
-
The IC₅₀ value is determined as the concentration of the compound that inhibits plaque formation by 50%.
-
Neuroprotective Applications
Isoborneol has demonstrated significant neuroprotective effects in models of neurodegenerative diseases like Parkinson's and Alzheimer's disease. Its mechanism of action is often linked to its antioxidant properties and its ability to modulate key cellular signaling pathways.
Application Note: Protection Against Oxidative Stress in Parkinson's Disease Models
In cellular models of Parkinson's disease, such as human neuroblastoma SH-SY5Y cells treated with the neurotoxin 6-hydroxydopamine (6-OHDA), isoborneol provides significant protection. Pretreatment with isoborneol has been shown to reduce the generation of reactive oxygen species (ROS) and prevent the increase in intracellular calcium induced by 6-OHDA.[3][4] Furthermore, isoborneol can reverse 6-OHDA-induced apoptosis by preventing the decrease in the Bax/Bcl-2 ratio and inhibiting the translocation of cytochrome C from the mitochondria to the cytosol.[3][5] This protective effect is also associated with the modulation of the c-Jun N-terminal kinase (JNK) and protein kinase C (PKC) pathways.[3]
Table 2: Neuroprotective Effects of Isoborneol
| Model System | Neurotoxin | Key Protective Effects | Pathway Modulation | Reference |
|---|---|---|---|---|
| SH-SY5Y Cells | 6-OHDA | Reduced ROS, Reduced Ca²⁺ influx, Anti-apoptotic (increased Bax/Bcl-2 ratio, inhibited cytochrome C release) | Decreased JNK activation, Induced PKC activation | [3] |
| SH-SY5Y Cells | Aβ | Antioxidative, Anti-apoptotic (increased Bcl-2, decreased Bax) | Increased nuclear translocation of Nrf2 | [6] |
| Rat Model | Pilocarpine (Epilepsy) | Reduced neuroinflammation, Ameliorated neuronal injury, Attenuated apoptosis | Inhibition of NF-κB pathway |[7] |
Protocol: Neuroprotection Assay in SH-SY5Y Cells
This protocol details the method for assessing the neuroprotective effects of isoborneol against 6-OHDA-induced cytotoxicity in the SH-SY5Y human neuroblastoma cell line.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
DMEM/F12 medium supplemented with FBS and penicillin-streptomycin
-
6-hydroxydopamine (6-OHDA)
-
Isoborneol (or derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO
-
96-well plates
Procedure:
-
Cell Culture and Seeding:
-
Maintain SH-SY5Y cells in complete culture medium at 37°C in a 5% CO₂ incubator.
-
Seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well and allow them to adhere and grow for 24 hours.[8]
-
-
Compound Pretreatment:
-
Prepare stock solutions of isoborneol in a suitable solvent (e.g., DMSO) and then dilute to final concentrations in serum-free culture medium.
-
Remove the medium from the wells and replace it with medium containing various concentrations of isoborneol.
-
Incubate the cells with the compound for a pretreatment period (e.g., 24 hours).[8]
-
-
Induction of Neurotoxicity:
-
Prepare a fresh solution of 6-OHDA in serum-free medium.
-
After the pretreatment period, add 6-OHDA to the wells to a final concentration known to induce significant cell death (e.g., 50 µM). Include control wells with no 6-OHDA and wells with 6-OHDA alone (no isoborneol pretreatment).
-
Incubate the cells for an additional 12-24 hours.[8]
-
-
Cell Viability Assessment (MTT Assay):
-
After the incubation with 6-OHDA, remove the medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage relative to the untreated control cells.
-
Compare the viability of cells pretreated with isoborneol and exposed to 6-OHDA against those exposed to 6-OHDA alone to determine the protective effect.
-
Anti-Inflammatory Applications
Borneol and isoborneol exhibit anti-inflammatory properties by modulating the production of key inflammatory mediators.
Application Note: Inhibition of Inflammatory Mediators
In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a common in vitro model for inflammation, borneol and isoborneol have been shown to decrease the levels of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This suggests an ability to suppress the inflammatory cascade. In a model for acne treatment, borneol was found to have significant analgesic and anti-inflammatory effects, reducing macrophage and lymphocyte infiltration. The mechanism in this model was linked to the activation of the p38-COX-2-PGE2 signaling pathway.
Table 3: Anti-Inflammatory Activity of Borneol/Isoborneol
| Model System | Stimulant | Key Inhibitory Effects | Pathway Modulation | Reference |
|---|---|---|---|---|
| RAW 264.7 Macrophages | LPS | Decreased NO, TNF-α, IL-6 | - |
| Rat Acne Model | Photodynamic Therapy | Decreased auricular swelling, Reduced macrophage/lymphocyte infiltration, Decreased IL-6, TNF-α, IL-8 | Activation of p38-COX-2-PGE2 | |
Anticancer Applications
The terpene scaffold, including that of isoborneol, is a promising structural base for the development of anticancer agents. Bornyl ester derivatives have been noted for their cytotoxic activity against various tumor cell lines.
Application Note: Cytotoxicity in Cancer Cell Lines
While research into isoborneol derivatives specifically is ongoing, related terpene derivatives have shown potent anticancer effects. For instance, the isosteviol derivative 10C demonstrated significant growth inhibition against human hepatocellular carcinoma (HepG2) cells with an IC₅₀ of 2 µM, primarily by inducing apoptosis. This was associated with a G1 phase cell cycle arrest and modulation of key proteins like p21, BAX, and pro-caspase-3. These findings highlight the potential of the broader class of terpene-based compounds, including isoborneol derivatives, as templates for novel anticancer drugs.
Table 4: Anticancer Activity of a Related Terpene Derivative
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Mechanism of Action | Reference |
|---|
| Isosteviol Derivative 10C | HepG2 | Liver | 2 | Induction of apoptosis, G1 phase arrest | |
Transdermal Penetration Enhancement
Isoborneol is recognized for its ability to act as a penetration enhancer, facilitating the delivery of other therapeutic agents through the skin.
Application Note: Mechanism of Penetration Enhancement
The primary barrier to transdermal drug delivery is the stratum corneum (SC), the outermost layer of the skin, which consists of corneocytes embedded in a highly organized lipid matrix. Terpenes like isoborneol enhance skin penetration primarily by disrupting the highly ordered structure of the intercellular lipids in the SC. This reversible disruption increases the fluidity of the lipid bilayers, creating pathways for drug molecules to permeate more easily into the deeper layers of the skin and systemic circulation. Compared to synthetic enhancers, natural terpenes are often considered to have higher efficacy and lower toxicity.
Protocol: Pharmacokinetic Sample Preparation for Isoborneol
This protocol describes a sensitive method for measuring volatile compounds like borneol, isoborneol, and their metabolite camphor in rat plasma, crucial for pharmacokinetic studies.
Materials:
-
Rat plasma samples
-
n-hexane
-
Internal standard (e.g., 125 nmol/L naphthalene in plasma)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Gas Chromatography/Mass Spectrometry (GC/MS) system
Procedure:
-
Sample Preparation:
-
In a microcentrifuge tube, place 70 µL of rat plasma containing the internal standard.
-
-
Miniaturized Liquid-Liquid Microextraction:
-
Add 35 µL of n-hexane to the plasma sample.
-
Vortex the mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of the analytes into the organic phase.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to separate the aqueous and organic layers.
-
-
Sample Analysis:
-
Carefully collect 20 µL of the upper n-hexane layer, avoiding the plasma layer.
-
Inject the collected extract into a GC/MS system for analysis. A programmable temperature vaporizing-based large-volume injection method is recommended to enhance sensitivity.
-
-
Quantification:
-
Quantify the concentrations of borneol, isoborneol, and camphor by comparing their peak areas to that of the internal standard, using a pre-established calibration curve. The lower limit of quantification for this method can reach as low as 0.98 nmol/L.
-
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Anti-Inflammatory Activity and ROS Regulation Effect of Sinapaldehyde in LPS-Stimulated RAW 264.7 Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of Proinflammatory Cytokines and Mediators in LPS-Induced RAW 264.7 Macrophages by Stem Extract of Alternanthera sessilis via the Inhibition of the NF-κB Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sinapic Acid Protects SH-SY5Y Human Neuroblastoma Cells against 6-Hydroxydopamine-Induced Neurotoxicity [mdpi.com]
- 6. japsonline.com [japsonline.com]
- 7. Evaluation of 6-Hydroxydopamine and Rotenone In Vitro Neurotoxicity on Differentiated SH-SY5Y Cells Using Applied Computational Statistics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Formulation of Isoborneol in Topical Preparations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoborneol, a bicyclic monoterpenoid alcohol, is a well-known compound with a characteristic camphor-like odor. It exists as two enantiomers, (+)-isoborneol and (-)-isoborneol. Traditionally used in perfumes and as a synthetic intermediate, isoborneol has garnered significant interest in the pharmaceutical field for its potential therapeutic effects, including anti-inflammatory and analgesic properties.[1] The topical application of isoborneol presents a promising route for localized treatment of skin conditions and pain relief.
However, the formulation of isoborneol into effective topical preparations is met with challenges, primarily due to its poor water solubility.[2][3] This necessitates the use of specialized formulation strategies to enhance its solubility, stability, and permeation across the skin barrier. These application notes provide a comprehensive overview of the key considerations and experimental protocols for the successful formulation and evaluation of isoborneol in topical delivery systems.
Physicochemical Properties of Isoborneol
A thorough understanding of the physicochemical properties of isoborneol is fundamental to designing an effective topical formulation.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₈O | [2] |
| Molecular Weight | 154.25 g/mol | [2][3] |
| Appearance | White, crystalline solid | [4] |
| Melting Point | ~212-214 °C | [2] |
| Water Solubility | 738 mg/L (at 25 °C) | [2][3] |
| log Kow (Octanol-Water Partition Coefficient) | 3.24 | [3] |
| Solubility in other solvents | Very soluble in ethanol, diethyl ether, chloroform; soluble in benzene; slightly soluble in propylene glycol.[2][3] | [2][3] |
The high log Kow value indicates that isoborneol is a lipophilic compound, suggesting it will have a greater affinity for the lipid-rich stratum corneum, the outermost layer of the skin. While this lipophilicity can aid in initial partitioning into the skin, its poor water solubility can be a rate-limiting step for dissolution from the formulation and subsequent absorption.
Formulation Strategies for Topical Isoborneol
To overcome the solubility challenges of isoborneol, various formulation strategies can be employed. The choice of formulation will depend on the desired therapeutic outcome, target skin layer, and patient compliance.
-
Solvent-Based Systems: Utilizing co-solvents such as ethanol, propylene glycol, or polyethylene glycols (PEGs) can significantly increase the solubility of isoborneol.[5] These systems are relatively simple to prepare but may cause skin irritation in some individuals.
-
Emulsion-Based Systems (Creams and Lotions): Emulsions, particularly oil-in-water (O/W) creams and lotions, are versatile platforms for topical drug delivery. Isoborneol can be dissolved in the oil phase, which is then dispersed in an aqueous phase. The inclusion of surfactants and other excipients can enhance the stability and skin feel of the formulation.
-
Microemulsions and Nanoemulsions: These are thermodynamically stable, isotropic systems of oil, water, and surfactant.[6] Due to their small droplet size (typically <100 nm), they offer a large interfacial area, which can improve drug solubilization and skin permeation.
-
Gels: Hydrogels can be formulated using gelling agents like carbomers or cellulose derivatives. For the lipophilic isoborneol, it would need to be first solubilized using a suitable solvent system before being incorporated into the gel base.
-
Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs): These are lipid-based nanocarriers that can encapsulate lipophilic drugs like isoborneol.[6] They offer advantages such as controlled release and improved stability.
Experimental Protocols
Protocol for Solubility Determination of Isoborneol
Objective: To determine the saturation solubility of isoborneol in various solvents and formulation bases.
Materials:
-
Isoborneol powder
-
A range of solvents (e.g., ethanol, propylene glycol, PEG 400, isopropyl myristate, water)
-
Topical formulation bases (e.g., cream base, hydrogel base)
-
Scintillation vials or sealed glass containers
-
Shaking incubator or magnetic stirrer
-
Analytical balance
-
Centrifuge
-
HPLC system for quantification
Methodology:
-
Add an excess amount of isoborneol to a known volume (e.g., 5 mL) of each solvent or formulation base in a scintillation vial.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 32 °C to mimic skin surface temperature) for 24-48 hours to ensure equilibrium is reached.
-
After incubation, visually inspect the vials to confirm the presence of undissolved isoborneol.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm for 15 minutes) to separate the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
Dilute the supernatant with a suitable mobile phase for HPLC analysis.
-
Quantify the concentration of isoborneol in the diluted supernatant using a validated HPLC method.
-
Express the solubility in mg/mL or g/100g .
Protocol for In Vitro Skin Permeation Study
Objective: To evaluate the permeation of isoborneol from different topical formulations across a skin membrane.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., porcine ear skin, rat abdominal skin)
-
Receptor solution (e.g., phosphate-buffered saline with a solubilizing agent like polysorbate 80 to maintain sink conditions)
-
Topical formulations containing isoborneol
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain 32 °C
-
Syringes and needles for sampling
-
HPLC system for quantification
Methodology:
-
Prepare the excised skin by carefully removing any subcutaneous fat and hair.
-
Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermis in contact with the receptor compartment.
-
Fill the receptor compartment with pre-warmed (32 °C) receptor solution and ensure there are no air bubbles under the skin.
-
Allow the skin to equilibrate for 30 minutes.
-
Apply a finite dose (e.g., 5-10 mg/cm²) of the isoborneol formulation to the skin surface in the donor compartment.
-
At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw a sample from the receptor compartment and replace it with an equal volume of fresh, pre-warmed receptor solution.
-
Analyze the collected samples for isoborneol concentration using a validated HPLC method.
-
At the end of the experiment, dismount the skin, wipe off any excess formulation, and extract the isoborneol retained in the skin using a suitable solvent.
-
Calculate the cumulative amount of isoborneol permeated per unit area (μg/cm²) and plot it against time.
-
Determine the steady-state flux (Jss) from the linear portion of the curve.
Protocol for Stability Assessment
Objective: To evaluate the physical and chemical stability of isoborneol in a topical formulation under accelerated storage conditions.
Materials:
-
Topical formulation containing isoborneol
-
Stability chambers set at different temperature and humidity conditions (e.g., 40 °C / 75% RH)
-
pH meter
-
Viscometer
-
Microscope
-
HPLC system
Methodology:
-
Package the formulation in inert, sealed containers.
-
Place the samples in the stability chambers.
-
At specified time points (e.g., 0, 1, 3, 6 months), withdraw samples for analysis.
-
Physical Stability:
-
Visually inspect for any changes in color, odor, or phase separation.
-
Measure the pH of the formulation.
-
Measure the viscosity.
-
For emulsions, observe the droplet size and morphology under a microscope.
-
-
Chemical Stability:
-
Extract isoborneol from a known amount of the formulation.
-
Quantify the concentration of isoborneol using a validated HPLC method.
-
Monitor for the appearance of any degradation products.
-
-
Compare the results to the initial (time 0) data to assess the stability of the formulation.
Quantitative Data Summary
The following tables present example data for the formulation of isoborneol.
Table 1: Solubility of Isoborneol in Common Pharmaceutical Solvents at 25 °C
| Solvent | Solubility (mg/mL) |
| Water | 0.74 |
| Ethanol | > 200 |
| Propylene Glycol | ~50 |
| PEG 400 | ~100 |
| Isopropyl Myristate | > 150 |
Table 2: Example Compositions of Isoborneol Topical Formulations
| Ingredient | Hydrogel (% w/w) | O/W Cream (% w/w) |
| Isoborneol | 2.0 | 2.0 |
| Ethanol | 20.0 | - |
| Propylene Glycol | 10.0 | 5.0 |
| Carbomer 940 | 1.0 | - |
| Triethanolamine | q.s. to pH 6.0 | - |
| Cetearyl Alcohol | - | 10.0 |
| Glyceryl Stearate | - | 4.0 |
| Isopropyl Myristate | - | 8.0 |
| Polysorbate 80 | - | 2.0 |
| Glycerin | 5.0 | 3.0 |
| Phenoxyethanol | 0.5 | 0.5 |
| Purified Water | q.s. to 100 | q.s. to 100 |
Table 3: In Vitro Skin Permeation Parameters for Isoborneol (2%) from Different Formulations (Illustrative Data)
| Formulation | Steady-State Flux (Jss) (μg/cm²/h) | Permeability Coefficient (Kp) (cm/h x 10⁻³) | Lag Time (h) |
| Hydrogel | 15.2 | 0.76 | 2.5 |
| O/W Cream | 25.8 | 1.29 | 1.8 |
Mechanism of Action and Signaling Pathways
Topically applied isoborneol is thought to exert its anti-inflammatory effects through the modulation of cellular signaling pathways involved in inflammation. One proposed mechanism involves the p38 mitogen-activated protein kinase (MAPK) pathway.
Caption: Proposed anti-inflammatory mechanism of isoborneol via inhibition of the p38-COX-2-PGE2 signaling pathway.
Experimental Workflows and Visualizations
General Experimental Workflow
The following diagram outlines the typical workflow for the development and evaluation of a topical isoborneol formulation.
Caption: Workflow for topical formulation of isoborneol.
Franz Diffusion Cell Setup
The Franz diffusion cell is the standard apparatus for in vitro skin permeation studies.
Caption: Diagram of a Franz diffusion cell for skin permeation studies.
References
- 1. Analgesic and anti-inflammatory effects and mechanism of action of borneol on photodynamic therapy of acne - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoborneol | C10H18O | CID 6321405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Borneol | C10H18O | CID 64685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Camphor - Wikipedia [en.wikipedia.org]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. opendermatologyjournal.com [opendermatologyjournal.com]
Application Notes and Protocols for the Quantification of Isoborneol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoborneol is a bicyclic monoterpenoid alcohol that exists as various stereoisomers. It is a common component in essential oils of various medicinal plants and is also synthesized for use in the fragrance industry and as a chemical intermediate. The accurate quantification of isoborneol is crucial for the quality control of traditional Chinese medicines, pharmacokinetic studies, and the analysis of commercial products. These application notes provide detailed protocols for the quantification of isoborneol using Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), tailored for researchers and professionals in drug development.
Analytical Methods Overview
Gas chromatography is the most prevalent technique for isoborneol quantification due to its volatility. Both Flame Ionization Detection (FID) and Mass Spectrometry (MS) are commonly used detectors. GC-FID offers a robust and cost-effective solution for routine analysis, while GC-MS provides higher sensitivity and specificity, which is particularly useful for complex matrices and trace-level detection. For non-volatile samples or when alternative selectivity is required, HPLC with UV detection can be employed, although isoborneol's weak chromophore may necessitate derivatization or a sensitive detector.
Experimental Workflow for Isoborneol Quantification
The following diagram illustrates the general workflow for the quantification of isoborneol using GC and HPLC techniques.
Figure 1: General workflow for isoborneol quantification.
Protocol 1: Quantification of Isoborneol by Gas Chromatography with Flame Ionization Detection (GC-FID)
This protocol is suitable for the quantification of isoborneol in plant materials and herbal preparations.
1. Materials and Reagents
-
Isoborneol reference standard (≥98% purity)
-
Internal Standard (IS), e.g., Naphthalene
-
Ethyl acetate (HPLC grade)
-
Methanol (HPLC grade)
-
Anhydrous sodium sulfate
-
0.45 µm syringe filters
2. Equipment
-
Gas chromatograph with FID detector
-
Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)
-
Ultrasonic bath or microwave extractor
-
Centrifuge
-
Rotary evaporator
3. Standard Solution Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of isoborneol reference standard and dissolve in 10 mL of ethyl acetate.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of naphthalene and dissolve in 10 mL of ethyl acetate.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the primary stock solution with ethyl acetate to concentrations ranging from 1 to 100 µg/mL. Add a fixed amount of the internal standard to each calibration standard.
4. Sample Preparation (from Blumea balsamifera leaves)
-
Grind dried plant leaves to a fine powder.
-
Accurately weigh 1 g of the powdered sample into a flask.
-
Add 10 mL of ethyl acetate.
-
Perform simultaneous ultrasonic (50 W) and microwave-assisted extraction (100 W) for 30 seconds.[1][2]
-
Allow the mixture to cool to room temperature.
-
Filter the extract through a 0.45 µm syringe filter.
-
Add the internal standard to the filtered extract.
5. GC-FID Conditions
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm)[3]
-
Carrier Gas: Nitrogen or Helium at a constant flow rate.
-
Injector Temperature: 250 °C
-
Detector Temperature: 250 °C
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 5 minutes.
-
Ramp: 10 °C/min to 220 °C.
-
Hold: 5 minutes at 220 °C.[3]
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
6. Data Analysis
-
Record the chromatograms for the standard solutions and the sample.
-
Identify the peaks for isoborneol and the internal standard based on their retention times.
-
Calculate the peak area ratio of isoborneol to the internal standard.
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the standard solutions.
-
Determine the concentration of isoborneol in the sample using the regression equation from the calibration curve.
Protocol 2: Quantification of Isoborneol in Biological Matrices by GC-MS
This protocol is a high-sensitivity method suitable for pharmacokinetic studies in plasma.
1. Materials and Reagents
-
Isoborneol reference standard (≥98% purity)
-
Camphor reference standard (as a potential metabolite)
-
Naphthalene (Internal Standard)
-
n-Hexane (HPLC grade)
-
Rat plasma
2. Equipment
-
Gas chromatograph coupled to a Mass Spectrometer (GC-MS)
-
Capillary column (e.g., TR-5MS, 30 m x 0.25 mm, 0.25 µm film thickness)[4]
-
Programmable Temperature Vaporizing (PTV) injector (optional, for large volume injection)
-
Vortex mixer
-
Centrifuge
3. Standard and Sample Preparation
-
Stock Solutions (100 µg/mL): Prepare individual stock solutions of isoborneol, camphor, and naphthalene in n-hexane.[3]
-
Calibration Standards: Spike blank rat plasma with appropriate volumes of the working standard solutions to obtain final concentrations in the desired range (e.g., 1-1000 ng/mL).
-
Sample Preparation (Liquid-Liquid Microextraction):
-
To 70 µL of plasma sample (containing 125 nmol/L naphthalene as IS), add 35 µL of n-hexane.[5]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Carefully transfer the upper n-hexane layer for GC-MS analysis.
-
4. GC-MS Conditions
-
Column: TR-5MS (30 m x 0.25 mm, 0.25 µm)[4]
-
Carrier Gas: Helium at 1.5 mL/min.[4]
-
Injector: PTV injector is recommended for enhanced sensitivity.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 8 °C/min to a final temperature suitable for elution.[4]
-
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Monitored Ions (m/z): 95 for borneol and camphor, 128 for naphthalene (IS).[3]
-
Protocol 3: Chiral Separation of Isoborneol Enantiomers by HPLC
This protocol is designed for the separation and quantification of isoborneol enantiomers.
1. Materials and Reagents
-
Racemic isoborneol standard
-
Ethanol (HPLC grade)
-
n-Hexane (HPLC grade)
2. Equipment
-
High-Performance Liquid Chromatograph (HPLC)
-
Optical Rotation Detector or UV detector (if derivatization is performed)
-
Chiral stationary phase column (e.g., cellulose tris(3,5-dimethylphenylcarbamate)-coated)[6]
3. Chromatographic Conditions
-
Column: Cellulose tris(3,5-dimethylphenylcarbamate)-coated chiral stationary phase.[6]
-
Mobile Phase: n-Hexane and ethanol mixture. The exact ratio should be optimized, but lower ethanol content generally improves resolution.[6]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Lower temperatures (e.g., ambient) are favorable for separation.[6]
-
Detection: Optical Rotation Detector is ideal. A UV detector can be used if a suitable chromophore is introduced through derivatization.
Quantitative Data Summary
The following table summarizes the validation parameters for the analytical methods described in the literature.
| Parameter | GC-FID | GC-MS | HPLC-UV |
| Linearity Range | 0.01-0.08 mg/mL (isoborneol) | 15-4000 ng/mL (borneol) | 5.0-20.0 µg/mL (general) |
| Correlation Coefficient (r²) | >0.999 | >0.99 | >0.999 |
| Limit of Detection (LOD) | <0.23 µg/mL | - | - |
| Limit of Quantification (LOQ) | - | 0.98 nmol/L (isoborneol) | - |
| Accuracy (Recovery) | 87% (isoborneol)[2] | 94.0%-109% (isoborneol)[4] | - |
| Precision (RSD) | 1.50% (isoborneol) | 5.9%-9.0% (isoborneol)[4] | <2% |
Signaling Pathway and Logical Relationship Diagram
The following diagram illustrates the logical relationship in method selection for isoborneol analysis.
Figure 2: Decision tree for method selection.
Discussion
The choice of analytical method for isoborneol quantification depends on the sample matrix, the required sensitivity, and the specific analytical question. For routine quality control of raw materials where isoborneol concentrations are relatively high, GC-FID is a reliable and cost-effective method. When analyzing complex biological samples or when trace-level quantification is necessary, the enhanced sensitivity and selectivity of GC-MS make it the superior choice. Chiral HPLC is indispensable when the stereoisomeric composition of isoborneol is of interest, which can be critical in pharmaceutical and toxicological studies. The provided protocols offer a starting point for method development, and optimization may be necessary depending on the specific application and available instrumentation.
References
- 1. asianpubs.org [asianpubs.org]
- 2. researchgate.net [researchgate.net]
- 3. Simultaneous determination of borneol and its metabolite in rat plasma by GC–MS and its application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sensitive assay for measurement of volatile borneol, isoborneol, and the metabolite camphor in rat pharmacokinetic study of Borneolum (Bingpian) and Borneolum syntheticum (synthetic Bingpian) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sensitive assay for measurement of volatile borneol, isoborneol, and the metabolite camphor in rat pharmacokinetic study of Borneolum (Bingpian) and Borneolum syntheticum (synthetic Bingpian) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reliable HPLC separation, vibrational circular dichroism spectra, and absolute configurations of isoborneol enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Throughput Analysis of Isoborneol Using Gas Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed methodologies for the quantitative analysis of isoborneol using gas chromatography (GC). Isoborneol, a bicyclic monoterpenoid, is a common ingredient in traditional medicine and various commercial products. Accurate and robust analytical methods are crucial for quality control, pharmacokinetic studies, and ensuring product consistency. The protocols herein describe methods for both achiral and chiral separations of isoborneol, primarily utilizing Flame Ionization Detection (FID) and Mass Spectrometry (MS). This guide also includes comprehensive sample preparation techniques and quantitative data to facilitate method development and validation in a research or industrial setting.
Introduction
Isoborneol and its isomers, such as borneol, are volatile organic compounds that lend themselves well to analysis by gas chromatography. The choice of methodology often depends on the sample matrix and the specific analytical goal, such as simple quantification or the more complex resolution of stereoisomers. This application note details established GC methods for isoborneol analysis, providing a foundation for researchers to develop and implement robust analytical protocols.
Quantitative Data Summary
The following table summarizes quantitative data from various validated GC methods for the analysis of isoborneol and its related compounds. This allows for a direct comparison of method performance.
| Analyte(s) | GC Column | Detector | Sample Matrix | Linearity Range | LLOQ | Recovery | RSD (%) | Citation |
| Isoborneol, Borneol, Camphor, Menthol | 7% PEG-1500 on 100-110 mesh 102 non-silanized white support (2 m x 3 mm i.d.) | FID | Traditional Chinese Medicine (Guanxingao) | 50-450 mg/L | - | 98.44% - 101.9% | 0.32% - 1.5% | |
| l-borneol, Isoborneol, Camphor | HP-5 capillary column (30 m × 0.32 mm, 0.25 μm) | FID | Traditional Chinese Medicine (Aipian) | 0.01-0.08 mg/mL (Isoborneol) | - | 99.08% | 1.50% | |
| Borneol, Muscone | HP-5MS capillary column | MS/MS | Rat Plasma | 10.0-5000 ng/mL (Borneol) | 10 ng/mL (Borneol) | - | < 7.52% |
Experimental Protocols
Protocol 1: Achiral Analysis of Isoborneol in Herbal Medicine
This protocol is adapted for the quantification of isoborneol in a complex matrix, such as a traditional Chinese medicine preparation.
1. Sample Preparation: Isothermal Water-Bath Extraction
-
Weigh a representative portion of the homogenized sample.
-
Place the sample in a suitable vessel for extraction.
-
Add acetone as the extraction solvent.
-
Perform the extraction in an isothermal water bath at 35°C for 4 hours.
-
Repeat the extraction process six times to ensure complete recovery of the analytes.
-
Combine the extracts and use this solution for GC analysis.
2. Gas Chromatography (GC) - Flame Ionization Detector (FID) Analysis
-
Instrument: GC system equipped with an FID.
-
Column: 2 m x 3 mm i.d. stainless steel tube packed with 7% PEG-1500 on 100-110 mesh 102 non-silanized white support.
-
Carrier Gas: Hydrogen (H₂) at a flow rate of 30 mL/min.
-
Temperatures:
-
Column Temperature: 115°C (Isothermal).
-
FID Temperature: 180°C.
-
-
Internal Standard: Naphthalene.
-
Injection: Inject an appropriate volume of the prepared sample.
-
Quantification: Use the internal standard method for quantitative analysis.
Protocol 2: Chiral Analysis of Isoborneol Isomers
For the separation of isoborneol enantiomers, derivatization followed by analysis on a chiral column is often necessary.
1. Sample Preparation: Derivatization
-
Dissolve the isoborneol-containing sample in a suitable solvent.
-
Add a chiral derivatizing reagent such as (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-(+)-MTPA-Cl) or (1S)-(−)-camphanic chloride.
-
Allow the reaction to proceed to completion to form diastereomeric esters.
-
The resulting derivatives can then be analyzed by GC.
2. Gas Chromatography (GC) - Mass Spectrometry (MS) Analysis
-
Instrument: GC system coupled with a Mass Spectrometer.
-
Column: A chiral capillary column, such as an Rt-βDEXsm, is recommended for the separation of enantiomers.
-
Carrier Gas: Helium or Hydrogen.
-
Temperature Program:
-
Initial Temperature: 40°C, hold for 1 minute.
-
Ramp: Increase to 230°C at a rate of 2°C/minute.
-
Final Hold: Hold at 230°C for 3 minutes.
-
-
Mass Spectrometer: Operate in either full scan mode for identification or selected ion monitoring (SIM) for enhanced sensitivity in quantification.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the general workflows for the GC analysis of isoborneol.
Caption: General workflow for isoborneol analysis by GC.
Caption: Decision tree for isoborneol GC method selection.
Application Notes and Protocols for the HPLC Enantioseparation of Isoborneol
Introduction
Isoborneol, a bicyclic monoterpenoid alcohol, exists as a pair of enantiomers, (+)-isoborneol and (-)-isoborneol. The stereochemistry of isoborneol is critical in various applications, including pharmaceuticals, fragrances, and as a chiral auxiliary in asymmetric synthesis. Consequently, the ability to separate and quantify these enantiomers is of significant importance. High-Performance Liquid Chromatography (HPLC) is a powerful technique for chiral separations. This document provides detailed application notes and protocols for the enantioseparation of isoborneol using both direct and indirect HPLC methods.
Direct Enantioseparation using Chiral Stationary Phases
Direct chiral HPLC is the most common and efficient method for the separation of isoborneol enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differentially with each enantiomer, leading to their separation.
Recommended Chiral Stationary Phase
Polysaccharide-based CSPs, particularly cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel, have demonstrated excellent performance for the enantioseparation of isoborneol.[1][2] A commercially available column with this stationary phase is Chiralcel® OD-H.
Method Parameters and Optimization
The separation is typically carried out in normal-phase mode. The mobile phase composition and column temperature are critical parameters that must be optimized to achieve baseline resolution.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane or heptane) and an alcohol modifier (e.g., ethanol or isopropanol) is used.
-
Effect of Alcohol Modifier: The concentration of the alcohol modifier significantly impacts the resolution. A lower concentration of the alcohol modifier generally leads to better separation but also longer retention times.[1][2] An increase in the ethanol content in the mobile phase leads to a downward trend in the resolution of the isoborneol racemate.[1][2]
-
-
Column Temperature: Lowering the column temperature generally improves the resolution of isoborneol enantiomers.[1][2] This is because the enthalpic differences in the interactions between the enantiomers and the CSP become more pronounced at lower temperatures.
-
Detection: Since isoborneol lacks a strong UV chromophore, detection can be challenging with standard UV-Vis detectors. An Optical Rotation (OR) detector or a Refractive Index (RI) detector is often employed.[1][2] If derivatization is performed (see indirect method), a UV-Vis detector can be used.
Quantitative Data Summary
The following table summarizes the effect of mobile phase composition on the enantioseparation of isoborneol. Due to the limited availability of comprehensive quantitative data in the literature, the table illustrates the general trends observed.
| Chiral Stationary Phase | Mobile Phase (v/v) | Flow Rate (mL/min) | Temperature (°C) | k'1 | k'2 | Separation Factor (α) | Resolution (Rs) | Reference |
| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol (99:1) | 1.0 | 25 | - | - | - | Good | [1][2] |
| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol (98:2) | 1.0 | 25 | - | - | - | Moderate | [1][2] |
| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane/Ethanol (95:5) | 1.0 | 25 | - | - | - | Poor | [1][2] |
| Cellulose tris(3,5-dimethylphenylcarbamate) | n-Hexane | 1.0 | 25 | - | - | - | 3.20* | - |
Note: Separation in 100% n-hexane resulted in long elution times and significant peak broadening.
Experimental Protocol: Direct Enantioseparation
This protocol provides a starting point for the development of a direct HPLC method for isoborneol enantioseparation.
1. Instrumentation and Materials:
-
HPLC system with a pump, injector, column oven, and an Optical Rotation (OR) or Refractive Index (RI) detector.
-
Chiral Column: Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm, 4.6 x 250 mm (e.g., Chiralcel® OD-H).
-
Mobile Phase Solvents: HPLC grade n-hexane and ethanol.
-
Sample: Racemic isoborneol standard.
2. Preparation of Mobile Phase and Sample:
-
Prepare the mobile phase by mixing n-hexane and ethanol in the desired ratio (e.g., 99:1 v/v). Degas the mobile phase before use.
-
Prepare a stock solution of racemic isoborneol in the mobile phase at a concentration of approximately 1 mg/mL.
3. Chromatographic Conditions:
-
Column: Chiralcel® OD-H (or equivalent)
-
Mobile Phase: n-Hexane/Ethanol (99:1, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C (can be lowered to improve resolution)
-
Injection Volume: 10 µL
-
Detector: Optical Rotation (OR) or Refractive Index (RI)
4. Procedure:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the racemic isoborneol standard solution.
-
Record the chromatogram and determine the retention times of the two enantiomers.
-
Calculate the separation factor (α) and resolution (Rs) to evaluate the separation performance.
-
Optimize the mobile phase composition (by varying the ethanol percentage) and column temperature to achieve baseline separation (Rs ≥ 1.5).
Indirect Enantioseparation via Derivatization
The indirect method involves the derivatization of the isoborneol enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers have different physical properties and can be separated on a standard achiral HPLC column. Alternatively, derivatization with an achiral, UV-active reagent can be used to introduce a chromophore, allowing for sensitive UV detection on a chiral column.
Derivatization Strategy
For isoborneol, which contains a hydroxyl group, derivatization can be achieved by esterification with a suitable reagent. A common approach for alcohols is the use of 3,5-dinitrobenzoyl chloride or 3,5-dinitrophenyl isocyanate. These reagents introduce a strongly UV-absorbing dinitrophenyl group, facilitating detection.
Experimental Protocol: Derivatization and Indirect Separation
This protocol describes a general procedure for the derivatization of isoborneol with 3,5-dinitrobenzoyl chloride, followed by HPLC analysis.
1. Instrumentation and Materials:
-
HPLC system with a pump, injector, column oven, and a UV-Vis detector.
-
Achiral Column: C18, 5 µm, 4.6 x 250 mm.
-
Derivatizing Reagent: 3,5-Dinitrobenzoyl chloride.
-
Solvents: Anhydrous pyridine, dichloromethane (DCM), HPLC grade acetonitrile, and water.
-
Sample: Racemic isoborneol.
2. Derivatization Procedure:
-
Dissolve approximately 10 mg of racemic isoborneol in 1 mL of anhydrous pyridine in a clean, dry vial.
-
Add a slight molar excess (approximately 1.1 equivalents) of 3,5-dinitrobenzoyl chloride to the solution.
-
Seal the vial and heat the mixture at 60°C for 1-2 hours, or let it stand at room temperature overnight.
-
After the reaction is complete, evaporate the pyridine under a stream of nitrogen.
-
Redissolve the residue in 2 mL of dichloromethane.
-
Wash the DCM solution with 1 mL of 1M HCl, followed by 1 mL of saturated sodium bicarbonate solution, and finally with 1 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Evaporate the solvent to obtain the diastereomeric ester derivatives.
-
Reconstitute the residue in the HPLC mobile phase for analysis.
3. Chromatographic Conditions for Diastereomer Separation:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: Acetonitrile/Water (e.g., 60:40 v/v, to be optimized)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
-
Detector Wavelength: 254 nm
4. Procedure:
-
Equilibrate the C18 column with the mobile phase.
-
Inject the solution of the derivatized isoborneol.
-
Monitor the separation of the two diastereomeric peaks.
-
Optimize the mobile phase composition to achieve baseline separation.
Visualizations
References
Application Notes on the Role of Isoborneol in Medicinal Compound Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols on the utilization of isoborneol, a chiral bicyclic monoterpenoid, as a key building block in the synthesis of medicinal compounds. Isoborneol's rigid, stereochemically defined structure makes it an invaluable chiral scaffold and precursor for developing novel therapeutic agents, particularly in the fields of antiviral and anti-inflammatory drug discovery.
Application Note 1: Isoborneol as a Chiral Scaffold for Novel Antiviral Agents
The rigid 1,7,7-trimethylbicyclo[2.2.1]heptane backbone of isoborneol is a promising scaffold for the design of new antiviral drugs.[1][2] Its three-dimensional structure can be functionalized to interact with viral targets. Derivatives of (-)-isoborneol have been synthesized and identified as potent inhibitors of the influenza A virus (H1N1), demonstrating the utility of this natural product in creating new antiviral leads.[3][4]
Data Presentation: Antiviral Activity of Isoborneol Derivatives
The following table summarizes the in vitro antiviral activity and cytotoxicity of key morpholine-containing isoborneol derivatives against the influenza A/Puerto Rico/8/34 (H1N1) virus in MDCK cells. The Selectivity Index (SI), a ratio of cytotoxicity to antiviral activity, is a critical measure of a compound's potential as a drug candidate.
| Compound ID | Structure | Yield (%) | 50% Cytotoxic Conc. (CC₅₀, µM) | 50% Inhibitory Conc. (EC₅₀, µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |
| 23 | (-)-Isobornyl 2-morpholinoacetate | 52-91[3] | >100 | 1.54 | >65 |
| 24 | (-)-Isobornyl 3-morpholinopropanoate | 52-91[3] | >100 | 2.21 | >45 |
| 7 | (-)-Bornyl 2-morpholinoacetate | 52-91[3] | 100 | 1.22 | 82[4] |
Table compiled from data presented in referenced studies.[3][4] Note: Compounds 7, 16, and 26 (an isoborneol derivative) showed the highest efficacy.[4]
Experimental Protocol: Synthesis of (-)-Isobornyl 2-morpholinoacetate (Compound 23)
This protocol describes a two-step synthesis starting from (-)-isoborneol to produce an antiviral morpholinoacetate derivative.
Step 1: Synthesis of (-)-Isobornyl 2-chloroacetate
-
Dissolve (-)-isoborneol (1.0 eq) and triethylamine (1.2 eq) in dry dichloromethane (CH₂Cl₂) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add 2-chloroacetyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic phase sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude (-)-isoborneol 2-chloroacetate. Purify by column chromatography if necessary.
Step 2: Synthesis of (-)-Isobornyl 2-morpholinoacetate (23)
-
Dissolve the (-)-isoborneol 2-chloroacetate (1.0 eq) from Step 1 in an appropriate solvent such as acetonitrile or DMF.
-
Add morpholine (2.5 eq) and potassium carbonate (K₂CO₃) (2.0 eq) to the solution.
-
Heat the mixture to reflux (e.g., 80 °C) and stir for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, filter the mixture to remove inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the final product by silica gel column chromatography to obtain pure (-)-isobornyl 2-morpholinoacetate. The yields for this class of compounds are reported to be in the range of 52% to 91%.[3]
Visualization: Workflow for Antiviral Isoborneol Derivative Synthesis
Caption: Synthetic workflow for an antiviral isoborneol derivative.
Application Note 2: Isoborneol as a Precursor for Selective COX-2 Inhibitors
Isoborneol can be used to synthesize ester derivatives of salicylic acid, which are designed as anti-inflammatory agents with potential selectivity for cyclooxygenase-2 (COX-2) over COX-1.[5] This selectivity is desirable as it may reduce the gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).[6] The bulky isoborneol moiety can influence the binding orientation within the COX enzyme active sites.
Experimental Protocol: Synthesis of Isobornyl Salicylate Derivatives
This protocol is adapted from a patented method for synthesizing isobornyl salicylate derivatives.[5]
Step 1: Formation of Lithium Isobornoxide
-
In a flame-dried, three-neck flask under an inert atmosphere, dissolve isoborneol (e.g., L-(-)-isoborneol, 1.0 eq) in a dry ethereal solvent such as diethyl ether or tetrahydrofuran (THF).
-
Cool the solution in an ice bath (0 °C).
-
Slowly add a solution of an organolithium reagent (e.g., n-butyllithium, 1.0-1.5 eq) dropwise while stirring.
-
After the addition is complete, allow the reaction to stir for at least 10-40 minutes. The resulting solution of lithium isobornoxide is used directly in the next step.
Step 2: Nucleophilic Acyl Substitution
-
In a separate flask, dissolve the desired salicylic acid derivative (e.g., butyrylsalicylic acid chloride, 1.2 eq) in dry diethyl ether, optionally with an additive like tetramethylethylenediamine (TMEDA).
-
Cool this solution in an ice bath.
-
Slowly transfer the freshly prepared lithium isobornoxide solution from Step 1 into the acid chloride solution via cannula or a dropping funnel.
-
Allow the reaction to proceed for 1-2 hours, monitoring by TLC.
-
Quench the reaction by carefully adding 1M HCl solution.
-
Perform a liquid-liquid extraction using diethyl ether or ethyl acetate.
-
Wash the combined organic layers sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a solvent system such as diethyl ether/petroleum ether to yield the pure isobornyl salicylate derivative.[5]
Data Presentation: Synthesis Components
| Reactant 1 | Reactant 2 | Reagent | Solvent | Potential Product |
| L-(-)-Isoborneol | Butyrylsalicylic acid chloride | t-Butyllithium | Diethyl Ether | L-(-)-Isobornyl butyryl salicylate[5] |
| D-(+)-Isoborneol | Valeryl salicylic acid chloride | Methyllithium | Diethyl Ether | D-(+)-Isobornyl valeryl salicylate[5] |
| L-(-)-Borneol | Acetylsalicylic acid chloride | n-Butyllithium | THF | L-(-)-Bornyl acetylsalicylate[5] |
Visualization: Rationale for Isoborneol-Based COX-2 Inhibitors
Caption: Logical diagram of isoborneol in COX-2 inhibitor synthesis.
Appendix: Preparatory Protocols for Isoborneol Synthesis
The availability of isoborneol is a prerequisite for its use in medicinal chemistry. It is most commonly synthesized via the reduction of camphor.
Protocol: Reduction of Camphor to Isoborneol
This procedure details the stereoselective reduction of a ketone (camphor) to a secondary alcohol (isoborneol) using sodium borohydride. The hydride attacks preferentially from the less sterically hindered endo face, leading to the exo alcohol (isoborneol) as the major product.[7]
-
Place camphor (1.0 eq., e.g., 0.100 g) in a 10 mL Erlenmeyer flask or conical vial.[8]
-
Add methanol (approx. 1.0 mL) and stir or swirl until the camphor is completely dissolved.[8]
-
Cautiously add sodium borohydride (NaBH₄) (approx. 1.0 eq., e.g., 0.10 g) in 3-4 small portions to the solution over 5 minutes. The reaction may fizz and generate heat.[8]
-
Once the addition is complete, gently heat the mixture in a warm water bath for 2-5 minutes to ensure the reaction goes to completion.[7][8]
-
Cool the reaction mixture to room temperature, then place it in an ice bath.
-
Slowly add ice-cold water (approx. 3.5-10 mL). A white solid precipitate of isoborneol will form.[7]
-
Collect the crude product by vacuum filtration using a Hirsch or Büchner funnel. Wash the solid with cold water.
-
Allow the solid to dry thoroughly under vacuum. A percent yield of 80-95% is commonly reported.[8][9]
-
(Optional) The product can be purified by dissolving it in a minimal amount of dichloromethane, drying the solution with anhydrous Na₂SO₄, filtering, and evaporating the solvent.
Data Presentation: Camphor Reduction Yield and Product Ratio
| Starting Material | Reducing Agent | Solvent | Reported Yield (%) | Product Ratio (Isoborneol:Borneol) |
| Camphor | Sodium Borohydride | Methanol | 67-91[9][10] | ~85:15 to 88:12[10][11] |
| Camphor | Sodium Borohydride | Methanol | 82.9[8] | 83.5:16.5[8] |
Visualization: Workflow for Camphor Reduction
Caption: Experimental workflow for the reduction of camphor to isoborneol.
References
- 1. Synthesis and Antiviral Properties of Camphor-Derived Iminothiazolidine-4-Ones and 2,3-Dihydrothiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scispace.com [scispace.com]
- 4. Synthesis and in vitro study of novel borneol derivatives as potent inhibitors of the influenza A virus - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. CN1410414A - Synthesis method of barascamphor salicylatel isobaras camphor salicylate and its derivative - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. odinity.com [odinity.com]
- 8. Reduction of Camphor Lab Report | Hunter College CUNY - Edubirdie [edubirdie.com]
- 9. scribd.com [scribd.com]
- 10. Isoborneol Oxidation and Camphor Reduction (Lab Report) | University of Alabama at Birmingham - Edubirdie [edubirdie.com]
- 11. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
Troubleshooting & Optimization
Navigating the Challenges of Industrial Isoborneol Synthesis: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the industrial synthesis of isoborneol. Whether you are optimizing reaction yields, struggling with product purity, or selecting the appropriate catalytic system, this guide offers practical solutions and detailed experimental insights.
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis of isoborneol, offering potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low Isoborneol Yield | - Inefficient catalyst. - Suboptimal reaction temperature. - Unfavorable ratio of reactants. - Presence of water reducing camphene conversion.[1][2][3] | - Catalyst Selection: Consider using composite catalysts like tartaric acid-boric acid or mandelic acid-boric acid for improved conversion.[1][2] For direct hydration, phosphotungstic acid has shown higher activity than sulfuric acid.[1] - Temperature Control: Maintain the reaction temperature around 70°C for optimal results.[3] - Reactant Ratio: Carefully control the water-to-acetic acid ratio; increasing it can enhance isoborneol selectivity but may decrease camphene conversion.[1][2][3] - Solvent Addition: The addition of ethyl acetate as a solvent can improve the GC content of isoborneol in the final product.[1][2][3] |
| Low Purity of Isoborneol | - Formation of by-products such as fenchyl alcohol, isobornyl isopropyl ether, and camphene hydrate.[1][3] - Presence of unreacted starting materials (e.g., camphene). - Isomerization of borneol to isoborneol. | - Catalyst Choice: The use of specific catalysts can influence by-product formation. For instance, strong acid cation exchange resins in the presence of isopropanol can lead to isobornyl isopropyl ether and fenchyl alcohol.[1] - Purification: Employ vacuum fractionation to purify the product.[1] Recrystallization from ethanol or petroleum ether is also an effective purification method.[4] Sublimation under vacuum can be used for further purification.[4] |
| Catalyst Deactivation | - Polymer formation on the catalyst surface, particularly with strong acid cation resins.[3] | - Catalyst Regeneration: Investigate regeneration protocols specific to the catalyst used. - Alternative Catalysts: Consider using heterogeneous catalysts like zeolite molecular sieves or solid superacids which may be less prone to deactivation.[3] |
| Poor Selectivity for Isoborneol | - Competing side reactions, such as the formation of isobornyl acetate. - Reaction conditions favoring the formation of other isomers. | - Reaction Pathway: For direct synthesis of isoborneol, direct hydration of camphene is preferred over the esterification-saponification route to avoid isobornyl acetate as a major product.[1] - Solvent and Catalyst System: The choice of solvent and catalyst can significantly impact selectivity. A ternary complex of titanium sulfate, tartaric acid, and boric acid has been shown to increase the GC content of isoborneol to 55.6%.[2][3] |
Frequently Asked Questions (FAQs)
1. What are the primary industrial synthesis routes for isoborneol?
There are two main routes for the industrial synthesis of isoborneol:
-
Indirect Method: This is a two-step process that involves the esterification of camphene with acetic acid to form isobornyl acetate, followed by saponification (hydrolysis) to yield isoborneol.[1][5][6][7] This method is well-established and can achieve high conversion rates of isobornyl acetate to isoborneol (over 99%) with product yields exceeding 95%.[6][7][8]
-
Direct Method: This method involves the direct hydration of camphene in the presence of an acid catalyst to produce isoborneol.[1][9][10] This route is simpler and saves on raw materials but often suffers from lower conversion rates and selectivity.[6]
2. What are the common by-products in isoborneol synthesis and how can they be minimized?
Common by-products include fenchyl alcohol, isobornyl isopropyl ether, tricyclene, and camphene hydrate.[1][3] Their formation is highly dependent on the catalyst and reaction conditions.
-
To minimize isobornyl isopropyl ether and fenchyl alcohol , avoid using strong acid cation exchange resins with isopropanol as a solvent.[1]
-
The formation of tricyclene can be a minor by-product, observed at levels around 1.2% in some catalytic systems.[1]
-
Camphene hydrate can be a major by-product in solvent-free hydration reactions.[3]
Careful selection of the catalyst and optimization of reaction parameters are crucial for minimizing by-product formation.
3. Which catalysts are most effective for isoborneol synthesis?
The choice of catalyst depends on the chosen synthesis route:
-
For the esterification of camphene (Indirect Method): Historically, sulfuric acid was used but is now often replaced by heterogeneous catalysts like cation exchange resins, zeolite molecular sieves, and solid superacids due to environmental and corrosion concerns.[3] Composite catalysts, such as tartaric acid-boric acid, have shown high camphene conversion (92.9%) and isobornyl acetate selectivity (95.3%).[1][2]
-
For the direct hydration of camphene (Direct Method): Strong acid cation exchange resins are commonly used.[1][9] Phosphotungstic acid has demonstrated higher activity than sulfuric acid and Amberlyst-15.[1] Heterogeneous catalysts like SBA-15 with sulfonic acid groups and tungstophosphoric acid have also been shown to be effective, achieving up to 90% selectivity at 99% camphene conversion.[11]
4. How can the yield of isoborneol be maximized in the direct hydration of camphene?
Maximizing isoborneol yield in direct hydration is a significant challenge.[3] Key strategies include:
-
Catalyst Systems: Employing ternary composite catalysts, such as titanium sulfate/zirconium sulfate with an α-hydroxyl carboxylic acid and boric acid, can significantly increase the isoborneol content in the product.[1][2]
-
Solvent Addition: The use of a solvent like ethyl acetate can improve the yield of isoborneol.[1][2][3]
-
Water Content: While an increase in the water-to-acetic acid ratio can improve isoborneol selectivity, it can also decrease the overall conversion of camphene.[1][2][3] Therefore, this ratio must be carefully optimized.
5. What are the recommended methods for purifying crude isoborneol?
Several methods can be used to purify crude isoborneol:
-
Vacuum Fractionation: This is an effective method to separate isoborneol from by-products and unreacted starting materials.[1]
-
Recrystallization: Crystallizing isoborneol from solvents like ethanol or petroleum ether is a common and effective purification technique.[4]
-
Sublimation: Isoborneol can be purified by sublimation in a vacuum.[4]
The choice of purification method will depend on the scale of the synthesis and the desired final purity.
Quantitative Data Summary
Table 1: Performance of Various Catalytic Systems in Isoborneol Synthesis
| Catalyst System | Synthesis Route | Camphene Conversion (%) | Isoborneol GC Content (%) | Isoborneol Selectivity (%) | Reference |
| Tartaric acid–boric acid | Esterification/Hydration | 92.9 (for acetate) | - | 95.3 (for acetate) | [1][2] |
| Mandelic acid–boric acid | Esterification/Hydration | 91.2 (for acetate) | - | 95.1 (for acetate) | [3] |
| Titanium sulfate, tartaric acid, and boric acid | Direct Hydration | - | 55.6 | - | [2][3] |
| Mandelic acid–boric acid (solvent-free) | Direct Hydration | - | 26.1 | 55.9 | [2][3] |
| PW4-SBA-15-SO3H | Direct Hydration | 99 | - | 90 | [11] |
| Continuous Saponification | Saponification | >99 (of acetate) | >95 (yield) | - | [6][7][8] |
Experimental Protocols
Protocol 1: Synthesis of Isoborneol via Esterification and Saponification (Indirect Method)
Step 1: Esterification of Camphene
-
To a reaction vessel, add 10 g of α-camphene, 25 g of acetic acid, 1.5 g of tartaric acid, and 0.4 g of boric acid.[3]
-
Heat the mixture to 70°C with magnetic stirring (500 rpm) and maintain for 16-24 hours.[3]
-
After the reaction, cool the mixture to allow the catalyst to precipitate.
-
Filter the mixture to separate the crude isobornyl acetate.
Step 2: Saponification of Isobornyl Acetate
-
Prepare a solution of sodium hydroxide in a suitable polar solvent (e.g., acetone, isopropanol).[6][8]
-
Continuously feed the isobornyl acetate and the sodium hydroxide solution into a reactor (e.g., oscillatory flow reactor, static mixer) at a controlled temperature between 60-100°C.[6][8] The molar ratio of isobornyl acetate to sodium hydroxide should be approximately 1:1.05-1.25.[8]
-
After the reaction, the mixture is subjected to rectification to recover the polar solvent, followed by layering, washing with water, and crystallization to obtain pure isoborneol.[6][7]
Protocol 2: Direct Hydration of Camphene to Isoborneol
-
In a reaction bulb, combine 10 g of α-camphene, 10 g of acetic acid, 20 g of ethyl acetate, 1-5 g of water, and the catalyst (e.g., 4.5 g of tartaric acid/0.4 g of boric acid, or 0.8 g of titanium sulfate/0.4 g of citric acid).[3]
-
Stir the mixture magnetically (500 rpm) and heat to 70°C for 18 hours.[3]
-
After the reaction is complete, pour the product into a separating funnel and allow it to stand for layering.
-
The upper layer contains the product, and the lower layer is the acetic acid aqueous solution containing the catalyst.[3]
-
Isolate and purify the isoborneol from the upper layer.
Visualizations
Caption: Workflow of the two primary industrial synthesis routes for isoborneol.
Caption: A decision tree to troubleshoot common issues in isoborneol synthesis.
References
- 1. Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst [mdpi.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. WO2016119270A1 - Method of preparing high-purity borneol from camphor, camphor reduction product, and borneo camphor - Google Patents [patents.google.com]
- 6. CN104478666A - Method for preparing isoborneol through continuous saponification of isobornyl acetate - Google Patents [patents.google.com]
- 7. Method for preparing isoborneol by continuous saponification of isobornyl acetate_Chemicalbook [chemicalbook.com]
- 8. CN104193591A - Method for preparing isoborneol by continuous saponification of isobornyl acetate - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. CN101973851A - Method for synthesizing isoborneol by using hydration of camphene - Google Patents [patents.google.com]
- 11. Hydration of Camphene over PW-SBA-15-SO3H - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Isoborneol Synthesis from Camphene Hydration
Welcome to the technical support center for the synthesis of isoborneol via camphene hydration. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot experiments, optimize reaction conditions, and improve yields.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for maximizing isoborneol yield?
A1: The choice of catalyst and the control of reaction conditions are paramount. Acid catalysts are essential for the hydration of camphene. Heterogeneous catalysts, such as sulfonic acid-functionalized SBA-15 (PW-SBA-15-SO3H), have demonstrated high selectivity (around 90%) and conversion rates (up to 99%)[1][2]. The water content in the solvent system is also crucial; for instance, a 1:1 (v/v) mixture of acetone and water has been shown to be optimal for the PW-SBA-15-SO3H catalyst[1].
Q2: What are the common byproducts in this reaction, and how can I minimize them?
A2: The primary byproducts are borneol and camphene hydrate[1][2]. Borneol is a stereoisomer of isoborneol. The formation of these byproducts is influenced by the catalyst and reaction conditions. Using a highly selective catalyst can favor the formation of isoborneol. Additionally, controlling the reaction temperature and time can help minimize the formation of undesired isomers and hydrates. Some unreacted camphene may also remain.
Q3: Can the catalyst be recovered and reused?
A3: Yes, particularly with heterogeneous catalysts. For example, PW-SBA-15-SO3H has been shown to be stable and reusable for several consecutive batch runs with only a minor loss of activity after the initial cycles[1][2]. Strong acidic cation exchange resins are also designed for easy separation and reuse[3]. This reusability is a significant advantage for process sustainability and cost-effectiveness.
Q4: What are the recommended analytical techniques to monitor the reaction progress and product purity?
A4: Gas chromatography (GC) is the most common and effective method for monitoring the conversion of camphene and the selectivity towards isoborneol and other byproducts[1][4]. A standard setup would involve a capillary column (like a DB-1) and a Flame Ionization Detector (FID). For structural confirmation of the products, Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Camphene Conversion | 1. Insufficient Catalyst Activity: The catalyst may be deactivated or used in insufficient quantity. 2. Suboptimal Reaction Temperature: The temperature may be too low for the specific catalyst system. 3. Poor Mass Transfer: In heterogeneous catalysis, inefficient mixing can limit the contact between reactants and the catalyst surface. | 1. Increase the catalyst loading. Ensure the catalyst is fresh or properly regenerated. 2. Gradually increase the reaction temperature while monitoring for byproduct formation. Optimal temperatures are often in the range of 50-80°C[1][5]. 3. Increase the stirring speed to ensure a homogenous reaction mixture. |
| Low Selectivity to Isoborneol (High Borneol/Byproduct Formation) | 1. Inappropriate Catalyst: The chosen catalyst may not be selective for isoborneol. 2. Incorrect Solvent Composition: The polarity of the solvent system can influence the reaction pathway. 3. Prolonged Reaction Time: Longer reaction times can sometimes lead to the formation of more thermodynamically stable, but undesired, byproducts. | 1. Switch to a more selective catalyst. Heteropolyacids on silica supports have shown high selectivity[1][2]. 2. Optimize the water-to-solvent ratio. For acetone, a 1:1 (v/v) ratio with water has proven effective[1]. 3. Monitor the reaction progress using GC and stop the reaction once the maximum yield of isoborneol is achieved. |
| Difficulty in Product Isolation and Purification | 1. Incomplete Reaction: A significant amount of unreacted camphene can make purification difficult. 2. Formation of Emulsions during Workup: This can complicate the separation of aqueous and organic layers. 3. Co-crystallization of Isoborneol and Borneol: Due to their similar physical properties, separating these isomers can be challenging. | 1. Optimize reaction conditions to drive the reaction closer to completion. 2. Add a saturated brine solution during the aqueous workup to help break emulsions. 3. Purification can be achieved through fractional distillation or recrystallization from a suitable solvent like ethanol or petroleum ether. Multiple recrystallizations may be necessary. |
Data Presentation: Catalyst Performance Comparison
| Catalyst | Solvent System | Temperature (°C) | Camphene Conversion (%) | Isoborneol Selectivity (%) | Reference |
| PW4-SBA-15-SO3H | Acetone:Water (1:1 v/v) | 50 | 99 | 90 | [1] |
| Tartaric acid–boric acid | Acetic acid/Water/Ethyl acetate | 70 | - | - | [4] |
| Titanium sulfate, tartaric acid, and boric acid | Acetic acid/Water/Ethyl acetate | 70 | - | GC content of 55.6% | [4] |
| Mandelic acid–boric acid | Solvent-free | - | - | 55.9 | [4] |
| Strong acidic cation exchange resin | Isopropanol/Water | 40-80 | - | - | [3][5] |
Experimental Protocols
Protocol 1: Hydration of Camphene using PW-SBA-15-SO3H Catalyst[1]
-
Reaction Setup:
-
Charge a 200 mL jacketed batch reactor with 114 mL of an aqueous acetone solution (1:1, v/v) and 0.482 g of the PW4-SBA-15-SO3H catalyst.
-
Set the reaction temperature to 50°C with continuous stirring.
-
-
Reaction Initiation:
-
Add 7.5 mmol of camphene to the reactor to start the reaction.
-
Use nonane as an internal standard for GC analysis.
-
-
Monitoring and Workup:
-
Periodically withdraw samples from the reactor for GC analysis to monitor the conversion of camphene and the formation of products.
-
Upon completion, cool the reaction mixture and separate the catalyst by filtration.
-
The filtrate can be subjected to extraction with a suitable organic solvent (e.g., diethyl ether), followed by washing, drying, and solvent evaporation to isolate the crude product.
-
-
Purification:
-
Purify the crude isoborneol by recrystallization from ethanol or petroleum ether.
-
Protocol 2: Synthesis of Isoborneol using a Ternary Composite Catalyst[4]
-
Reaction Setup:
-
In a reaction flask equipped with a magnetic stirrer, combine 10 g of α-camphene, 10 g of acetic acid, 20 g of ethyl acetate, and 1–5 g of water.
-
Add the catalyst mixture (e.g., 0.8 g of titanium sulfate and 0.4 g of citric acid, or 4.5 g of tartaric acid and 0.4 g of boric acid).
-
-
Reaction Conditions:
-
Heat the mixture to 70°C and stir at 500 rpm for 18 hours.
-
-
Workup:
-
After the reaction, pour the mixture into a separatory funnel and allow it to stand and separate into layers.
-
The upper layer contains the product, while the lower layer is the aqueous acetic acid solution containing the catalyst.
-
Separate the layers and process the organic layer to isolate the product.
-
Visualizations
Caption: A flowchart of the experimental process for camphene hydration to isoborneol.
Caption: The acid-catalyzed hydration of camphene proceeds via a carbocation intermediate.
References
Technical Support Center: Synthesis of Isoborneol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of isoborneol.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Synthesis of Isoborneol via Reduction of Camphor
Q1: My final product is a mixture of isoborneol and another major compound. How can I identify the side product and minimize its formation?
A1: The most common side product in the reduction of camphor to isoborneol is the stereoisomer, borneol.[1][2][3] The formation of borneol occurs due to the reducing agent attacking the camphor molecule from the less sterically hindered "exo" face, while the desired isoborneol is formed from the "endo" attack.[1][4] Unreacted camphor can also be present as an impurity if the reaction does not go to completion.[1][3]
Troubleshooting Steps:
-
Identification: The ratio of isoborneol to borneol can be determined using analytical techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[2][3][5]
-
Minimizing Borneol Formation:
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a commonly used reagent that selectively favors the formation of isoborneol due to steric hindrance.[1][3][4] Other reducing agents like lithium aluminum hydride (LiAlH₄) are more reactive and may lead to different isomer ratios.[3] The use of aluminum isopropoxide is another reduction method.[6][7]
-
Reaction Conditions: Ensure the reaction is carried out at the recommended temperature. Lower temperatures generally favor the thermodynamically more stable product.
-
-
Ensuring Complete Reaction: To avoid unreacted camphor, ensure an adequate amount of the reducing agent is used and that the reaction is allowed to proceed for a sufficient amount of time.[1]
Q2: How can I purify my isoborneol product to remove borneol and unreacted camphor?
A2: Several purification techniques can be employed:
-
Recrystallization: This is a common and effective method for purifying solid isoborneol. Suitable solvents for recrystallization include ethanol or petroleum ether.[8] The principle relies on the slight differences in solubility between isoborneol and the impurities.
-
Column Chromatography: For a more complete separation of isoborneol and borneol, dry-column chromatography using silica gel is an effective method.[9] A solvent system such as petroleum ether-ethyl acetate-chloroform can be used to elute the components.[9]
-
Sublimation: Isoborneol can be purified by sublimation under vacuum.[8]
Synthesis of Isoborneol via Hydration of Camphene
Q3: I am observing the formation of byproducts other than isoborneol in the acid-catalyzed hydration of camphene. What are these and how can I control them?
A3: The acid-catalyzed hydration of camphene is susceptible to side reactions, primarily due to the involvement of carbocation intermediates and the possibility of Wagner-Meerwein rearrangements.[10][11][12] Common byproducts include camphene hydrate and borneol.[13]
Troubleshooting Steps:
-
Catalyst Selection: The choice of acid catalyst can significantly influence the product distribution. Heterogeneous catalysts, such as sulfonic acid-functionalized SBA-15, have shown high selectivity for isoborneol.[13]
-
Solvent System: The composition of the solvent, typically an aqueous mixture with a co-solvent like acetone, can affect the reaction rate and selectivity. A 1:1 (V/V) mixture of acetone and water has been shown to be effective.[13]
-
Reaction Temperature: Maintaining the optimal reaction temperature (e.g., 50 °C) is crucial to maximize the yield of isoborneol and minimize the formation of rearrangement products.[13]
-
Minimizing Rearrangements: The Wagner-Meerwein rearrangement can lead to the formation of various isomers.[10][11] Careful control of reaction conditions, particularly the acidity and temperature, can help to suppress these rearrangements. The initial protonation of camphene leads to a carbocation that can be attacked by water to form isoborneol or undergo rearrangement.[12][14]
Data Presentation
Table 1: Product Distribution in the Reduction of Camphor with Sodium Borohydride
| Product | Reported Ratio 1 | Reported Ratio 2 | Reported Ratio 3 |
| Isoborneol | 75%[5][15] | 83.53%[2] | ~85%[3] |
| Borneol | 25%[5][15] | 16.47%[2] | ~15%[3] |
Table 2: Selectivity in the Hydration of Camphene
| Catalyst | Solvent | Camphene Conversion | Selectivity to Isoborneol | Reference |
| PW4-SBA-15-SO₃H | Acetone:Water (1:1 V/V) | 99% | 90% | [13] |
| Strong acidic cation exchange resins | Isopropanol/Water | - | Byproducts include isobornyl isopropyl ether and fenchyl alcohol | [16] |
Experimental Protocols
1. Reduction of Camphor with Sodium Borohydride
This protocol is adapted from established laboratory procedures.[4]
-
Materials: Camphor, Methanol, Sodium Borohydride (NaBH₄), Ice-cold water, Dichloromethane, Anhydrous Sodium Sulfate (Na₂SO₄).
-
Procedure:
-
Dissolve 100 mg of camphor in 1 mL of methanol in a suitable flask.
-
Carefully add 100 mg of NaBH₄ to the camphor solution in four portions over five minutes with stirring.
-
Gently reflux the mixture for 5 minutes using an air condenser.
-
After cooling to room temperature, slowly add 3.5 mL of ice-cold water. A precipitate of the crude product should form.
-
Collect the solid product by vacuum filtration and allow it to dry.
-
For further purification, dissolve the solid in dichloromethane, dry the solution with anhydrous sodium sulfate, filter, and evaporate the solvent.
-
2. Hydration of Camphene over an Acid Catalyst
This protocol is based on the hydration of camphene using a solid acid catalyst.[13]
-
Materials: Camphene, Acetone, Water, Solid Acid Catalyst (e.g., PW-SBA-15-SO₃H), Internal Standard (e.g., Nonane).
-
Procedure:
-
In a jacketed batch reactor, add 114 mL of an aqueous acetone solution (1:1, V/V) and 0.482 g of the catalyst.
-
Initiate the reaction by adding 7.5 mmol of camphene.
-
Maintain the reaction temperature at 50 °C with stirring.
-
Monitor the progress of the reaction by taking samples periodically and analyzing them by Gas Chromatography (GC) using an internal standard.
-
3. Recrystallization of Isoborneol
This is a general procedure for the purification of solid organic compounds.[17][18][19]
-
Materials: Crude isoborneol, Recrystallization solvent (e.g., ethanol or petroleum ether).
-
Procedure:
-
Dissolve the crude isoborneol in a minimum amount of the chosen hot solvent.
-
If the solution is colored, you may add a small amount of activated charcoal and heat briefly.
-
Hot filter the solution to remove any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature to allow for the formation of pure crystals.
-
Further cooling in an ice bath can maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration and wash them with a small amount of cold solvent.
-
Dry the crystals completely.
-
Visualizations
References
- 1. odinity.com [odinity.com]
- 2. Reduction of Camphor Lab Report | Hunter College CUNY - Edubirdie [edubirdie.com]
- 3. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 4. cerritos.edu [cerritos.edu]
- 5. magritek.com [magritek.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. WO2016119270A1 - Method of preparing high-purity borneol from camphor, camphor reduction product, and borneo camphor - Google Patents [patents.google.com]
- 8. organic chemistry - Purification of isoborneol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. [Preparative separation of borneol and isoborneol in bingpian by dry-column chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Wagner–Meerwein rearrangement - Wikipedia [en.wikipedia.org]
- 11. jetir.org [jetir.org]
- 12. books.rsc.org [books.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Elevating an Undergraduate Lab with Green Chemistry Principles: Reduction of Camphor - Magritek [magritek.com]
- 16. researchgate.net [researchgate.net]
- 17. mt.com [mt.com]
- 18. How To [chem.rochester.edu]
- 19. chem.libretexts.org [chem.libretexts.org]
overcoming steric hindrance in camphor reduction
Technical Support Center: Camphor Reduction
Welcome to the technical support center for camphor reduction. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to effectively overcome challenges related to steric hindrance during the reduction of camphor.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My camphor reduction with sodium borohydride (NaBH₄) is resulting in a low yield of the desired isoborneol. What are the likely causes and how can I improve the stereoselectivity?
A1: Low stereoselectivity in the reduction of camphor using NaBH₄ is a common issue stemming from the significant steric hindrance posed by the gem-dimethyl groups on the camphor molecule. Sodium borohydride is a relatively small reducing agent, but it can still approach the carbonyl group from both the less hindered exo face (leading to the desired endo alcohol, isoborneol) and the more hindered endo face (leading to the exo alcohol, borneol).
Troubleshooting Steps:
-
Choice of Reducing Agent: The selectivity of the reduction is highly dependent on the steric bulk of the hydride-donating species. For a higher yield of isoborneol, consider using a bulkier reducing agent that will preferentially attack from the less sterically hindered exo face. Lithium tri-sec-butylborohydride (L-Selectride®) is an excellent choice for this purpose, as its bulky sec-butyl groups favor the formation of isoborneol.
-
Temperature Control: Lowering the reaction temperature can enhance stereoselectivity. Running the reaction at 0°C or even -40°C can slow down the reaction rate and allow the kinetic product (isoborneol) to be formed more selectively.
-
Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the borohydride reagent. Protic solvents like methanol or ethanol are commonly used, but exploring aprotic solvents might alter the reaction outcome.
Q2: I am observing the formation of an unexpected side-product in my camphor reduction. How can I identify and minimize it?
A2: Unexpected side-products can arise from various sources, including contaminants in the starting material or solvent, or from side reactions occurring under the chosen reaction conditions.
Troubleshooting Steps:
-
Starting Material Purity: Ensure the camphor used is of high purity. Impurities can lead to the formation of byproducts. Recrystallization of the starting camphor may be necessary.
-
Reaction Conditions: Extreme temperatures or prolonged reaction times can sometimes lead to side reactions. Ensure the reaction is monitored (e.g., by TLC) and quenched as soon as the starting material is consumed.
-
Workup Procedure: The aqueous workup procedure is critical. Ensure that the quenching of the reducing agent is done carefully and at a low temperature to avoid any unwanted reactions. Proper extraction and washing of the organic layer are also essential to remove any water-soluble impurities.
Q3: What is the Luche reduction and why is it preferred for reducing α,β-unsaturated ketones or sterically hindered ketones like camphor?
A3: The Luche reduction is a selective reduction method that uses sodium borohydride in the presence of a lanthanide salt, most commonly cerium(III) chloride (CeCl₃). This combination creates a "softer" reducing agent that exhibits high chemoselectivity.
For a sterically hindered ketone like camphor, the addition of CeCl₃ can enhance the rate of reaction and, in some cases, improve the stereoselectivity towards the thermodynamically favored product. The cerium ion coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating hydride attack.
Quantitative Data Summary
The stereochemical outcome of camphor reduction is highly dependent on the chosen reducing agent. The table below summarizes the approximate diastereomeric ratio of isoborneol to borneol for various common reducing agents.
| Reducing Agent | Abbreviation | Typical Isoborneol:Borneol Ratio | Notes |
| Sodium Borohydride | NaBH₄ | 85:15 | A common, mild reducing agent. The ratio can be influenced by solvent and temperature. |
| Lithium Aluminum Hydride | LiAlH₄ | 90:10 | A much stronger reducing agent than NaBH₄, showing slightly better selectivity for isoborneol. |
| Lithium tri-sec-butylborohydride | L-Selectride® | >99:1 | A very bulky reducing agent that provides excellent stereoselectivity for the endo product (isoborneol) due to its steric hindrance. |
| Sodium Borohydride / CeCl₃ | Luche Reagent | ~80:20 | While excellent for chemoselectivity, it may not offer a significant stereoselectivity advantage over NaBH₄ alone for simple saturated ketones like camphor. |
Detailed Experimental Protocol: Luche Reduction of Camphor
This protocol provides a step-by-step method for the reduction of camphor using sodium borohydride and cerium(III) chloride heptahydrate.
Materials:
-
(1R)-(+)-Camphor
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 5.0 g of (1R)-(+)-camphor and 12.2 g of CeCl₃·7H₂O in 50 mL of methanol.
-
Cooling: Place the flask in an ice bath and stir the solution for 10-15 minutes until the temperature equilibrates to 0°C.
-
Addition of Reducing Agent: While stirring vigorously, add 1.5 g of NaBH₄ to the solution in small portions over 15-20 minutes. Be cautious as the addition may cause gas evolution (hydrogen).
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0°C for an additional 30 minutes. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
-
Washing and Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution). Dry the organic layer over anhydrous MgSO₄.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude product mixture of isoborneol and borneol.
-
Purification and Analysis: The crude product can be purified by column chromatography or recrystallization. The product ratio can be determined by Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Visual Workflow and Diagrams
The following diagram illustrates a logical troubleshooting workflow for common issues encountered during the reduction of camphor.
Caption: Troubleshooting workflow for camphor reduction.
Technical Support Center: Optimization of Isoborneol Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information and frequently asked questions (FAQs) for the synthesis of isoborneol. The content is divided into the primary synthesis routes: hydration of camphene and reduction of camphor, followed by general purification and analysis techniques.
Part 1: Synthesis of Isoborneol via Hydration of Camphene
The direct hydration of camphene is a common method for producing isoborneol, often utilizing acid catalysts. Optimizing this reaction involves balancing camphene conversion with selectivity for the desired isoborneol product.
Troubleshooting and FAQs
Question: My camphene conversion rate is low. What are the potential causes and solutions?
Answer: Low conversion of camphene can be attributed to several factors:
-
Catalyst Activity: The catalyst may be deactivated or insufficient. Strong acidic cation exchange resins or heteropoly acids are often used.[1][2] Consider increasing the catalyst loading or using a more active catalyst system, such as a composite catalyst of an α-hydroxyl carboxylic acid (HCA) and boric acid.[3][4]
-
Reaction Temperature: The hydration of camphene is temperature-dependent. For reactions catalyzed by ion-exchange resins, the temperature typically ranges from 40-80°C.[5] Insufficient temperature can lead to slow reaction kinetics.
-
Mass Transfer Limitations: In heterogeneous catalysis, poor mixing can limit the interaction between reactants and the catalyst surface. Ensure vigorous stirring to overcome mass transfer resistance, especially in oil-water interfaces.[4]
-
Presence of Water: While necessary for hydration, an excessive water-to-acetic-acid ratio can decrease the conversion rate of camphene, even as it increases selectivity for isoborneol.[3][4][6] Optimizing this ratio is critical.
Question: The selectivity for isoborneol is poor, and I'm observing significant by-products. How can I improve this?
Answer: Poor selectivity often results in the formation of by-products like fenchyl alcohol, camphene hydrate, and various ethers (e.g., isobornyl isopropyl ether if isopropanol is used as a solvent).[1][4]
-
Optimize Water Content: Increasing the water content in the solvent system can enhance selectivity for isoborneol.[2] However, as noted, this may decrease overall camphene conversion, requiring a careful balance.[4][6]
-
Choice of Catalyst: The catalyst plays a crucial role. Using a PW4-SBA-15-SO3H catalyst has been shown to achieve 90% selectivity to isoborneol at 99% camphene conversion.[2] Ternary composite catalysts, such as titanium sulfate, tartaric acid, and boric acid, can also increase the yield of isoborneol.[3]
-
Solvent System: The reaction can be performed under solvent-free conditions, which can simplify product purification by reducing by-products like ethers.[3][6] If a solvent is used, its nature and concentration are key parameters to optimize.
Question: Can the catalyst be reused for multiple reaction cycles?
Answer: Yes, heterogeneous catalysts are designed for reusability, which is a significant advantage over homogeneous catalysts that are difficult to remove from reaction mixtures.[2] For instance, HCA-boric acid composite catalysts and silica-supported heteropoly acids can be recovered and reused.[2][3] Some decrease in catalytic activity may be observed after several runs, but it often stabilizes.[2]
Data Presentation: Optimizing Reaction Conditions
The tables below summarize quantitative data from various studies on the hydration of camphene.
Table 1: Effect of Water/Acetic Acid Ratio on Camphene Conversion and Isoborneol Content Catalyst: Tartaric Acid–Boric Acid Composite
| Ratio of Water to Acetic Acid | Camphene Conversion Rate (%) | GC Content of Isoborneol (%) | GC Content of Isobornyl Acetate (%) |
| 0.08 | 86.5 | 2.9 | 78.9 |
| Increased Ratio | Decreased | Increased | Decreased |
Data sourced from studies on HCA composite catalysts.[4][6]
Table 2: Performance of Various Catalyst Systems
| Catalyst System | Camphene Conversion (%) | Isoborneol GC Content (%) | Isoborneol Selectivity (%) | Conditions |
| Tartaric Acid-Boric Acid (for Isobornyl Acetate) | 92.9 | - | 95.3 (for Acetate) | Optimal |
| Mandelic Acid-Boric Acid (Solvent-Free Hydration) | - | 26.1 | 55.9 | Solvent-Free |
| Titanium Sulfate, Tartaric Acid, Boric Acid | - | 55.6 | - | - |
| PW4-SBA-15-SO3H | 99 | - | 90 | 50°C, 50% water in solvent |
Data compiled from multiple sources.[2][3][4]
Experimental Protocol: Direct Hydration of Camphene
This protocol is a generalized procedure based on common laboratory practices for camphene hydration using a solid acid catalyst.
-
Reactor Setup: Charge a jacketed glass reactor equipped with a mechanical stirrer, condenser, and temperature probe with camphene, a suitable solvent (e.g., aqueous acetic acid), and the chosen catalyst (e.g., strong acidic cation exchange resin).[1][5]
-
Reactant Ratios: The typical molar ratio of reactants can vary, for example, camphene: H₂O: solvent could be 1:0.2-3:1-7.5.[5]
-
Reaction Conditions: Heat the mixture to the target temperature (e.g., 40-80°C) with vigorous stirring.[5]
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by Gas Chromatography (GC) to determine the conversion of camphene and the formation of isoborneol.
-
Work-up: Once the reaction reaches the desired conversion, cool the mixture to room temperature.
-
Catalyst Separation: Separate the solid catalyst by filtration. The catalyst can be washed with a solvent, dried, and stored for reuse.[2]
-
Product Isolation: Proceed with the isolation and purification of isoborneol from the reaction mixture, typically involving solvent evaporation and recrystallization or distillation.[7]
Part 2: Synthesis of Isoborneol via Reduction of Camphor
The reduction of camphor produces a mixture of two diastereomers: isoborneol (the exo product) and borneol (the endo product). The primary challenge is to maximize the yield of the desired isoborneol isomer.
Troubleshooting and FAQs
Question: How can I control the stereoselectivity of the camphor reduction to favor isoborneol?
Answer: The stereochemical outcome is dictated by the direction of the nucleophilic attack of the reducing agent on the camphor's carbonyl group.
-
Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a common and relatively mild reducing agent for this purpose.[8] LiAlH₄ is more reactive but NaBH₄ is sufficient for reducing ketones.[8]
-
Steric Hindrance: The structure of camphor is sterically hindered from the top (syn-face) due to the presence of gem-dimethyl groups. Therefore, the hydride attack preferentially occurs from the less sterically hindered bottom (anti-face), leading to the formation of the exo-product, isoborneol, as the major product.[8] Borneol is formed from attack on the more hindered side.[8]
-
Reaction Conditions: While the steric nature of camphor is the dominant factor, reaction temperature and solvent can have minor influences on the diastereomeric ratio. The reaction is often run in an alcohol solvent like methanol or ethanol.[8]
Question: My final product is a mix of isoborneol and borneol. How do I confirm the ratio and purify the isoborneol?
Answer:
-
Analysis: The product ratio can be determined using analytical techniques like Gas Chromatography (GC), GC-MS, or ¹H NMR spectroscopy.[8][9] In the ¹H NMR spectrum, the diagnostic signals for the proton attached to the hydroxyl-bearing carbon are distinct for each isomer (typically around 3.6 ppm for isoborneol and 4.0 ppm for borneol).[9]
-
Purification: Separating diastereomers with very similar physical properties is challenging.[10]
-
Recrystallization: This is a common method for purification. Solvents like ethanol or petroleum ether can be effective.[7] The success of recrystallization depends on the difference in solubility of the two isomers in the chosen solvent.
-
Sublimation: Isoborneol can be purified by vacuum sublimation.[7]
-
Chromatography: While possible, column chromatography is less common for large-scale separation due to the cost and effort involved.
-
Experimental Protocol: Reduction of Camphor with Sodium Borohydride
This protocol describes a typical laboratory-scale reduction of camphor.
-
Dissolution: In a round-bottom flask, dissolve camphor (1 equivalent) in a suitable solvent, such as methanol.[11]
-
Addition of Reducing Agent: Cool the solution in an ice bath. Cautiously add sodium borohydride (NaBH₄) (e.g., 0.25-0.5 equivalents) to the solution in small portions to control the exothermic reaction and hydrogen gas evolution.[11]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for a specified time (e.g., 15-30 minutes).[11] The reaction can be gently heated to reflux to ensure completion.[11]
-
Quenching: Cool the mixture again and carefully add cold water or dilute acid to quench the excess NaBH₄ and decompose the borate ester complex. This will cause the product to precipitate.[11]
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove inorganic salts.[11]
-
Drying and Analysis: Allow the crude product to air dry. Determine the yield and analyze its purity and isomeric ratio using melting point, IR, GC, or NMR spectroscopy.[9] Further purification can be performed if necessary.
Part 3: General Purification and Analysis
Question: What is the best method to purify crude isoborneol?
Answer: The choice of purification method depends on the scale and the nature of the impurities.
-
Recrystallization: This is a highly effective method for removing impurities. Isoborneol can be recrystallized from solvents such as ethanol or petroleum ether (b.p. 60-80°C).[7]
-
Sublimation: For high purity, isoborneol can be sublimed under a vacuum.[7] This is effective for removing non-volatile impurities.
-
Distillation: If dealing with liquid by-products, distillation can be used to separate components based on boiling points.
Question: What analytical techniques are essential for characterizing the final isoborneol product?
Answer:
-
Melting Point: A sharp melting point close to the literature value (212°C in a sealed tube for dl-isoborneol) indicates high purity.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad O-H stretch for the alcohol group and the absence of a C=O stretch from any unreacted camphor.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods for structural confirmation and for distinguishing between borneol and isoborneol isomers.[7][9]
-
Gas Chromatography (GC) / GC-MS: GC is excellent for assessing purity and determining the ratio of isoborneol to borneol and other volatile by-products.[9][10]
Visual Guides and Workflows
General Experimental Workflow for Isoborneol Synthesis
Caption: General workflow for isoborneol synthesis, isolation, and purification.
Troubleshooting Logic for Low Isoborneol Yield
Caption: Decision tree for troubleshooting low yield in isoborneol synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Hydration of Camphene over PW-SBA-15-SO3H - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Preparation of camphor by resin catalized direct hydration of camphene (1986) | He Binglin | 5 Citations [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 9. magritek.com [magritek.com]
- 10. researchgate.net [researchgate.net]
- 11. m.youtube.com [m.youtube.com]
preventing epimerization of isoborneol during derivatization.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the epimerization of isoborneol to its diastereomer, borneol, during derivatization reactions.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of isoborneol derivatization?
A1: Epimerization is a chemical process that alters the configuration at one of several stereocenters in a molecule. In the case of isoborneol, which has a hydroxyl group in the exo position, epimerization during derivatization can lead to the formation of its endo diastereomer, borneol. This is undesirable as it leads to a mixture of products that can be difficult to separate and can compromise the stereochemical integrity of subsequent synthetic steps.
Q2: What are the primary causes of isoborneol epimerization during derivatization?
A2: The primary driver for the epimerization of isoborneol during derivatization is the presence of basic conditions, which can facilitate the abstraction of the proton alpha to the hydroxyl group. This can lead to the formation of a planar enolate intermediate, which upon reprotonation can yield either isoborneol or borneol. Factors that promote this include:
-
Strong Bases: The use of strong bases significantly increases the rate of proton abstraction.
-
Elevated Temperatures: Higher reaction temperatures can provide the necessary energy to overcome the activation barrier for epimerization.
-
Prolonged Reaction Times: Extended exposure to conditions that favor epimerization increases the likelihood of its occurrence.
-
Choice of Reagents: Certain derivatizing reagents or catalysts can promote epimerization more than others. For instance, derivatization with (1S)-(-)-camphanic chloride has been observed to cause partial epimerization, while (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl) has not.[1][2][3]
Q3: How can I minimize or prevent epimerization during the derivatization of isoborneol?
A3: To minimize epimerization, it is crucial to control the reaction conditions carefully. Key strategies include:
-
Use of Mild Bases: Opt for milder, non-nucleophilic bases such as pyridine or 4-dimethylaminopyridine (DMAP) instead of strong bases like hydroxides or alkoxides.
-
Low Reaction Temperatures: Perform the derivatization at room temperature or below to reduce the rate of epimerization.
-
Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can interfere with the reaction and potentially contribute to side reactions.
-
Appropriate Reagent Selection: Choose derivatizing agents that are known to react under mild conditions and have a lower propensity for causing epimerization, such as MTPA-Cl.[1][2][3]
-
Alternative Reaction Pathways: Consider reactions that proceed with a defined stereochemical outcome, such as the Mitsunobu reaction, which typically occurs with inversion of configuration.[4][5][6][7][8]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Presence of Borneol Derivative in Product Mixture | Epimerization has occurred during the reaction. | 1. Re-evaluate the base: If a strong base was used, switch to a milder base like pyridine or DMAP.2. Lower the reaction temperature: If the reaction was heated, try running it at room temperature or 0°C.3. Check reaction time: Monitor the reaction by TLC or GC to avoid unnecessarily long reaction times.4. Change the derivatizing agent: If using a reagent prone to causing epimerization, switch to (R)-(+)-MTPA-Cl.[1][2][3] |
| Incomplete Derivatization | The reaction conditions are too mild, or the reagents are not reactive enough. | 1. Use a catalyst: Add a catalytic amount of DMAP to accelerate the reaction.2. Increase reagent stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the derivatizing agent.3. Ensure anhydrous conditions: Dry all solvents and reagents thoroughly, as moisture can consume the derivatizing agent. |
| Formation of Multiple Unidentified Byproducts | Side reactions are occurring due to inappropriate conditions or reactive impurities. | 1. Purify the starting isoborneol: Ensure the starting material is free of impurities.2. Optimize reaction conditions: Systematically vary the solvent, temperature, and base to identify cleaner reaction conditions.3. Consider a different synthetic route: If side products persist, an alternative derivatization strategy may be necessary. |
Experimental Protocols
Protocol 1: Esterification of Isoborneol with (R)-(+)-MTPA-Cl (Epimerization-Resistant Method)
This protocol is designed to minimize the risk of epimerization during the esterification of isoborneol.
Materials:
-
Isoborneol
-
(R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride (MTPA-Cl)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Pyridine (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve isoborneol (1.0 equivalent) in anhydrous dichloromethane.
-
Add pyridine (1.5 equivalents) to the solution and stir for 5 minutes at room temperature.
-
Slowly add (R)-(+)-MTPA-Cl (1.2 equivalents) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude MTPA ester of isoborneol.
-
Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Mitsunobu Reaction for Isoborneol Esterification (with Stereochemical Inversion)
The Mitsunobu reaction proceeds with a predictable Sₙ2-type inversion of stereochemistry.[4][5][6][7][8] While this will convert exo-isoborneol to an endo-borneol derivative, it provides a high degree of stereochemical control, avoiding a mixture of diastereomers.
Materials:
-
Isoborneol
-
A carboxylic acid (e.g., benzoic acid)
-
Triphenylphosphine (PPh₃)
-
Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve isoborneol (1.0 equivalent), the chosen carboxylic acid (1.2 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of DEAD or DIAD (1.2 equivalents) in anhydrous THF dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
The crude product can be purified by silica gel column chromatography to separate the desired ester from triphenylphosphine oxide and the reduced hydrazo-dicarboxylate byproduct.
Visualizations
Caption: Experimental workflows for epimerization-resistant esterification and Mitsunobu reaction.
References
- 1. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 2. Resolution of isoborneol and its isomers by GC/MS to identify "synthetic" and "semi-synthetic" borneol products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mitsunobu Reaction [organic-chemistry.org]
- 5. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 6. Mitsunobu Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitsunobu Reaction - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Isoborneol Stability in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of isoborneol in solution.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of isoborneol in solution?
A1: Isoborneol is a crystalline solid that is generally stable under normal laboratory conditions when protected from strong oxidizing agents and high temperatures.[1] In solution, its stability is influenced by several factors including the solvent, pH, temperature, and exposure to light and oxygen.
Q2: What are the primary degradation pathways for isoborneol in solution?
A2: The two primary chemical degradation pathways for isoborneol in a laboratory setting are:
-
Oxidation: Isoborneol, a secondary alcohol, can be oxidized to form camphor, a ketone. This is a common reaction, especially in the presence of oxidizing agents.
-
Acid-Catalyzed Rearrangement: In acidic conditions, isoborneol can undergo dehydration and a Wagner-Meerwein rearrangement to form camphene.
Q3: How does pH affect the stability of isoborneol solutions?
A3: Isoborneol is more stable in neutral and slightly alkaline solutions. Acidic conditions can lead to rearrangement to camphene. The rate of degradation is expected to increase as the pH decreases.
Q4: Is isoborneol sensitive to light?
A4: While specific photostability studies on isoborneol are not extensively documented in readily available literature, it is good practice to protect isoborneol solutions from prolonged exposure to UV light, as is common for many organic molecules. Photodegradation can potentially lead to oxidation or other unwanted reactions.
Q5: What are the recommended storage conditions for isoborneol solutions?
A5: To ensure maximum stability, isoborneol solutions should be stored in tightly sealed containers in a cool, dark, and well-ventilated area. For long-term storage, refrigeration (2-8 °C) is recommended. The use of amber glass vials can provide protection from light.
Troubleshooting Guide
| Issue Observed | Potential Cause | Troubleshooting Steps |
| Unexpected peaks in chromatogram (HPLC/GC) | Degradation of isoborneol. | 1. Analyze for Degradants: Check for peaks corresponding to camphor and camphene. 2. Review Solution Preparation: Ensure the solvent was pure and free of contaminants. 3. Check Storage Conditions: Verify that the solution was stored protected from light, heat, and air. 4. Assess pH: If using an aqueous or protic solvent, measure the pH of the solution. Acidic pH can cause rearrangement. |
| Change in physical appearance of the solution (e.g., color change, precipitation) | Oxidation or other chemical reactions. Precipitation could be due to changes in temperature affecting solubility. | 1. Visual Inspection: Note any changes in color, clarity, or the presence of solid material. 2. Solubility Check: If precipitation occurs, gently warm the solution to see if the precipitate redissolves. This may indicate solubility issues related to temperature. 3. Chemical Analysis: Use analytical techniques like HPLC or GC-MS to identify any new chemical species. |
| Loss of potency or inconsistent experimental results | Degradation of isoborneol leading to a lower concentration of the active compound. | 1. Quantify Isoborneol Concentration: Use a validated analytical method (e.g., HPLC-UV, GC-FID) to determine the current concentration of isoborneol and compare it to the initial concentration. 2. Prepare Fresh Solutions: If degradation is suspected, prepare fresh solutions for your experiments. 3. Conduct a Mini-Stability Study: Prepare a small batch of the solution and analyze it at different time points (e.g., 0, 24, 48 hours) under your experimental conditions to assess stability. |
Data on Isoborneol Solubility
The solubility of isoborneol is a critical factor in preparing stable solutions. It is sparingly soluble in water but shows good solubility in many organic solvents.
| Solvent | Solubility | Temperature (°C) |
| Water | 738 mg/L | 25 |
| Ethanol | Very soluble | Room Temperature |
| Diethyl Ether | Very soluble | Room Temperature |
| Chloroform | Very soluble | Room Temperature |
| Benzene | Soluble | Room Temperature |
| Acetone | Soluble | Room Temperature |
| p-Cymene | Data available in literature[2] | 23.5 - 75.7 |
| p-Xylene | Data available in literature[2] | 23.5 - 75.7 |
Qualitative solubility data is based on information from PubChem.[1] For specific quantitative solubility data at various temperatures in acetone, ethanol, p-cymene, and p-xylene, refer to the cited literature.[2][3]
Experimental Protocols
Protocol 1: Forced Degradation Study of Isoborneol
This protocol outlines a forced degradation study to determine the intrinsic stability of isoborneol and to identify potential degradation products.
1. Materials:
-
Isoborneol
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Calibrated pH meter
-
HPLC-UV or GC-MS system
-
Photostability chamber
-
Oven
2. Preparation of Stock Solution:
-
Prepare a stock solution of isoborneol in methanol at a concentration of 1 mg/mL.
3. Stress Conditions:
-
Acid Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl.
-
Mix 5 mL of the stock solution with 5 mL of 1 M HCl.
-
Keep the solutions at room temperature for 48 hours. Analyze samples at 0, 24, and 48 hours.
-
If no degradation is observed, reflux the solutions at 60°C for 24 hours and analyze.
-
-
Base Hydrolysis:
-
Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH.
-
Mix 5 mL of the stock solution with 5 mL of 1 M NaOH.
-
Keep the solutions at room temperature for 48 hours. Analyze samples at 0, 24, and 48 hours.
-
If no degradation is observed, reflux the solutions at 60°C for 24 hours and analyze.
-
-
Oxidative Degradation:
-
Mix 5 mL of the stock solution with 5 mL of 3% H₂O₂.
-
Keep the solution at room temperature for 48 hours, protected from light. Analyze samples at 0, 24, and 48 hours.
-
-
Thermal Degradation:
-
Place a solid sample of isoborneol and a vial of the stock solution in an oven at 70°C for 48 hours. Analyze the dissolved solid and the solution.
-
-
Photolytic Degradation:
-
Expose a solid sample of isoborneol and a vial of the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Maintain a control sample in the dark. Analyze both samples.
-
4. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an appropriate volume of base or acid, respectively.
-
Analyze all samples by a validated stability-indicating HPLC-UV or GC-MS method.
5. Data Analysis:
-
Calculate the percentage of degradation for each condition.
-
Identify and characterize any significant degradation products.
Protocol 2: Stability-Indicating HPLC-UV Method for Isoborneol
This protocol provides a starting point for developing a stability-indicating HPLC-UV method.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Isoborneol does not have a strong chromophore, so low UV wavelengths (e.g., 200-210 nm) are typically used.[4]
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
-
Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The forced degradation samples from Protocol 1 should be used to demonstrate specificity.
-
Signaling Pathways and Workflows
References
- 1. Isoborneol | C10H18O | CID 6321405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Item - Determination and Correlation of Solubility of Borneol, Camphor, and Isoborneol in Different Solvents - American Chemical Society - Figshare [acs.figshare.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
troubleshooting peak tailing in GC analysis of isoborneol
Topic: Troubleshooting Peak Tailing in the GC Analysis of Isoborneol
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during the gas chromatography (GC) analysis of isoborneol, with a primary focus on addressing peak tailing.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of peak tailing for a polar compound like isoborneol in my GC analysis?
Peak tailing for polar analytes like isoborneol is typically caused by undesirable interactions within the GC system. When a peak tails, it can compromise resolution and lead to less accurate and reproducible quantification.[1] An asymmetry or tailing factor greater than 1.5 generally indicates a problem that requires investigation.[1]
The primary causes include:
-
Active Sites: The most frequent cause is the chemical interaction of polar analytes with active sites in the system.[1][2] These sites are often exposed silanol (hydroxyl) groups on the surface of glass liners, glass wool packing, or the stationary phase at the head of the column.[2] Isoborneol, being a polar alcohol, can form strong hydrogen bonds with these silanol groups, causing a portion of the molecules to be retained longer than the main analyte band, resulting in a tail.[2]
-
Column Contamination: Accumulation of non-volatile residues or matrix components at the column inlet can create active sites and disrupt the chromatography process, leading to tailing peaks.[3][4] This is often indicated when peak shapes are initially good but degrade over time after multiple injections of dirty samples.[4]
-
Improper Column Installation: The position of the GC column in both the inlet and the detector is critical.[2][4][5] If the column is set too high or too low, it can create "dead volumes" or unswept paths where the sample can diffuse, causing turbulence and leading to broadened or tailing peaks.[2][5] Additionally, a poor column cut, with jagged edges or debris, can disrupt the sample band introduction and cause tailing.[1][5]
-
Column Polarity Mismatch: Analyzing a polar compound like isoborneol on a non-polar or weakly polar column can result in significant peak tailing.[3] The principle of "like dissolves like" is fundamental in phase selection; polar columns are better suited for separating polar compounds.[6]
-
Sample Overload: Injecting a sample that is too concentrated can exceed the capacity of the column, leading to peak distortion that can manifest as tailing or fronting.[1][7] Thicker stationary phase films can accommodate higher analyte loads.[1]
-
Solvent and Mobile Phase Mismatch: A significant mismatch in polarity between the injection solvent and the stationary phase can cause poor peak shape.[4][7] For splitless injections, if the initial oven temperature is too high relative to the solvent's boiling point, it can prevent proper analyte focusing at the head of the column, leading to broad or distorted peaks.[1]
Q2: How can I systematically troubleshoot and resolve peak tailing for isoborneol?
A logical, step-by-step approach is the most efficient way to diagnose and fix the problem. The following workflow starts with the simplest and most common fixes.
-
Perform Inlet Maintenance: The injection port is the most common source of problems.[4][8] Start by replacing consumables: the septum, O-ring, and especially the inlet liner. Use a high-quality, deactivated liner to minimize active sites.[1][2]
-
Verify Column Installation: Check that the column is installed at the correct depth in both the inlet and detector as specified by the instrument manufacturer to avoid dead volumes.[2][8] If this doesn't help, trim 10-20 cm from the front of the column to remove any accumulated non-volatile residues or active sites.[1] Ensure you make a clean, 90-degree cut.[1][5]
-
Assess Column Health: If the column has been in use for a long time or with complex samples, it may be contaminated.[3] After trimming the inlet side, re-conditioning the column according to the manufacturer's instructions can help restore performance. If tailing persists on all peaks, the column may be irreversibly damaged and require replacement.[4]
-
Review Method Parameters:
-
Column Choice: Ensure you are using a column with appropriate polarity. For polar terpenes like isoborneol, a polar stationary phase (like a WAX column) is often recommended over a non-polar phase (like a DB-5).[3][9]
-
Temperatures: Make sure the inlet temperature is high enough to ensure rapid volatilization of isoborneol but not so high as to cause degradation. For splitless injections, the initial oven temperature should typically be about 20°C below the boiling point of the sample solvent to ensure proper analyte focusing.[1]
-
Flow Rate: Verify that the carrier gas flow rate is set to the optimal level for your column's internal diameter to maintain efficiency.[8]
-
Q3: What is a suitable GC column for analyzing isoborneol and other terpenes?
The choice of GC column is critical for achieving good peak shape and resolution. Since isoborneol is a polar alcohol, a column with a polar stationary phase is generally the best choice.[3][6]
-
Polar Columns (e.g., WAX-type): Polyethylene glycol (PEG) columns, commonly known as WAX columns, are frequently used for the analysis of polar compounds like those found in flavors and fragrances.[9] An Agilent DB-HeavyWAX column, for example, has been successfully used for separating a wide range of terpenes.[9]
-
Mid-Polar Columns: In some cases, a mid-polar column can also provide good results, but a truly polar column is the recommended starting point for method development with polar analytes.[6]
-
Inert-Coated Columns: Regardless of the phase, using columns specifically designated as "inert" or "ultra-inert" can significantly reduce peak tailing for active compounds like isoborneol.
For complex mixtures containing many terpene isomers, two-dimensional gas chromatography (GCxGC) can provide enhanced separation by using two columns of different polarities.[10]
Data Summary
The following table summarizes common causes of peak tailing for isoborneol and the expected impact of corrective actions on the peak's Tailing Factor (TF). A TF of 1.0 indicates a perfectly symmetric peak.
| Potential Cause | Common Observation | Corrective Action | Expected Impact on Tailing Factor (TF) |
| Active Sites in Inlet | Tailing specific to polar analytes like isoborneol. | Use a new, deactivated inlet liner. | Significant Decrease (e.g., from 2.0 to < 1.3) |
| Column Contamination | Good peaks degrade over time; all peaks may tail. | Trim 10-20 cm from the column inlet. | Decrease (e.g., from 1.8 to < 1.4) |
| Improper Column Installation | All peaks in the chromatogram show tailing. | Re-install column at the correct height. | Significant Decrease (e.g., from >2.5 to < 1.5) |
| Polarity Mismatch | Severe tailing for isoborneol on a non-polar column. | Switch to a polar (e.g., WAX) column. | Significant Decrease (e.g., from >3.0 to < 1.2) |
| Sample Overload | Peaks are broad and asymmetrical (fronting or tailing). | Dilute the sample or reduce injection volume. | Decrease (peak shape becomes more Gaussian) |
Recommended Experimental Protocol
This protocol provides a starting point for the GC-FID analysis of isoborneol. Parameters should be optimized for your specific instrument and application.
1. Sample Preparation
-
Accurately weigh approximately 10 mg of the isoborneol standard or sample.
-
Dissolve in 10 mL of a suitable solvent (e.g., ethyl acetate or methanol) in a volumetric flask to create a 1 mg/mL stock solution.[11][12]
-
Perform serial dilutions as necessary to bring the final concentration into the linear range of the instrument (e.g., 1-100 µg/mL).
-
Filter the final solution through a 0.45 µm syringe filter before transferring to a 2 mL autosampler vial.[4]
2. Gas Chromatography (GC-FID) Conditions
| Parameter | Recommended Setting | Rationale |
| GC System | Agilent 8890 GC or equivalent | Standard system for terpene analysis.[9] |
| Column | Agilent DB-HeavyWAX (30 m x 0.25 mm ID, 0.25 µm film) | A polar column is ideal for polar analytes like isoborneol.[9] |
| Carrier Gas | Helium or Hydrogen | Standard carrier gases for GC. |
| Inlet Mode | Split (e.g., 50:1 ratio) | For samples with sufficient concentration; prevents overload. |
| Inlet Temperature | 250 °C | Ensures complete and rapid vaporization of the analyte. |
| Injection Volume | 1 µL | A standard volume to avoid overloading the column. |
| Oven Program | - Initial Temp: 60 °C, hold for 2 min- Ramp: 10 °C/min to 240 °C- Final Hold: Hold at 240 °C for 5 min | A typical temperature program to separate terpenes of varying volatility. |
| Detector | Flame Ionization Detector (FID) | Robust and sensitive detector for hydrocarbons.[13] |
| FID Temperature | 260 °C | Must be higher than the final oven temperature to prevent condensation. |
| Makeup Gas (N₂) | 25 mL/min | - |
| Hydrogen Flow | 30 mL/min | - |
| Air Flow | 300 mL/min | - |
3. Data Analysis
-
Integrate the isoborneol peak.
-
Calculate the peak asymmetry or tailing factor. The USP Tailing Factor is calculated as T = W₀.₀₅ / 2f, where W₀.₀₅ is the peak width at 5% of the peak height and f is the distance from the peak maximum to the leading edge at 5% height.
-
Quantify the concentration using a calibration curve prepared from the standard solutions.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Customers for lab analytical testing vials from all over the world.-Aijiren Lab Analytical Testing [labanalyticaltesting.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. researchgate.net [researchgate.net]
- 12. cannabissciencetech.com [cannabissciencetech.com]
- 13. Terpene Testing & Profiling Using GC | Terpene Testing Equipment [scioninstruments.com]
Technical Support Center: Enhancing the Resolution of Isoborneol Enantiomers in HPLC
Welcome to the technical support center for the chiral separation of isoborneol enantiomers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during HPLC analysis.
Frequently Asked Questions (FAQs)
Q1: What is the most effective type of chiral stationary phase (CSP) for resolving isoborneol enantiomers?
A1: Polysaccharide-based chiral stationary phases are highly effective for the separation of isoborneol and other terpene enantiomers. Specifically, a cellulose tris(3,5-dimethylphenylcarbamate)-coated CSP has demonstrated excellent performance for resolving isoborneol enantiomers in the normal phase.[1][2]
Q2: How do mobile phase modifiers, like alcohols, affect the resolution of isoborneol enantiomers?
A2: The addition of alcoholic modifiers to the mobile phase, such as ethanol, generally leads to a decrease in the resolution of isoborneol enantiomers.[1] This is because the modifier competes with the analyte for interaction sites on the chiral stationary phase, which can reduce the enantioselectivity of the separation. Therefore, using a lower concentration of the alcoholic modifier is favorable for better resolution.[1]
Q3: What is the impact of column temperature on the separation of isoborneol enantiomers?
A3: An increase in column temperature typically results in a downward trend in the resolution of isoborneol enantiomers.[1] Lower temperatures are generally more favorable for enhancing the enantioseparation of isoborneol.[1] However, it is important to note that lower temperatures can also lead to higher backpressure and longer retention times.
Q4: My peaks are tailing. What are the common causes and solutions for this issue in the context of terpene analysis?
A4: Peak tailing in the analysis of terpenes like isoborneol can be caused by several factors:
-
Secondary Interactions: Active sites on the column packing can interact with the analytes, causing tailing. Ensure your mobile phase is appropriately buffered if applicable, or consider using a column with end-capping.
-
Column Contamination or Degradation: The column may be contaminated with strongly retained compounds or the stationary phase may be degrading. Flushing the column with a strong solvent or, if the problem persists, replacing the column is recommended.
-
Extra-column Volume: Excessive tubing length or large-diameter tubing between the injector, column, and detector can cause peak broadening and tailing. Minimize the length and internal diameter of all connections.
Q5: I am observing peak fronting. What could be the reason?
A5: Peak fronting is often an indication of sample overload.[3] This means the concentration or injection volume of your isoborneol sample is too high for the capacity of the column. To resolve this, try diluting your sample or reducing the injection volume.[3] Another potential cause is that the sample solvent is stronger than the mobile phase, causing the analyte to move too quickly at the beginning of the column. Whenever possible, dissolve your sample in the mobile phase.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered during the HPLC separation of isoborneol enantiomers.
Issue 1: Poor or No Resolution
| Symptom | Possible Cause | Troubleshooting Steps |
| Single, unresolved peak | Inappropriate chiral stationary phase. | Verify that you are using a polysaccharide-based chiral column, such as cellulose tris(3,5-dimethylphenylcarbamate). |
| Incorrect mobile phase composition. | Optimize the mobile phase. For normal phase, start with a low percentage of a polar modifier (e.g., ethanol in hexane) and gradually decrease it. | |
| High column temperature. | Decrease the column temperature in increments of 5°C to observe the effect on resolution. | |
| Overlapping peaks with some separation | Sub-optimal mobile phase strength. | Fine-tune the concentration of the mobile phase modifier. Small changes can have a significant impact on selectivity. |
| Flow rate is too high. | Decrease the flow rate. This can increase the interaction time between the enantiomers and the stationary phase, often improving resolution. |
Issue 2: Peak Shape Problems
| Symptom | Possible Cause | Troubleshooting Steps |
| Tailing Peaks | Secondary interactions with the stationary phase. | Add a mobile phase additive. For example, a small amount of an acid like trifluoroacetic acid (TFA) for acidic compounds or a base like diethylamine (DEA) for basic compounds can improve peak shape. |
| Column void or channeling. | A void at the head of the column can cause peak distortion. This often requires column replacement. | |
| Fronting Peaks | Sample overload. | Reduce the sample concentration and/or injection volume.[3] |
| Sample solvent stronger than the mobile phase. | Dissolve the sample in the initial mobile phase whenever possible. | |
| Split Peaks | Partially blocked frit or column inlet. | Reverse-flush the column (if the manufacturer's instructions permit). If the problem persists, the frit may need to be replaced, or the column may need to be replaced. |
| Co-elution with an impurity. | Analyze a standard of pure isoborneol to confirm if the split peak is due to an impurity in the sample. |
Experimental Protocols
Key Chromatographic Parameters
The following table summarizes the key chromatographic parameters for the separation of isoborneol enantiomers, based on established methods. Note that these values are illustrative and may require optimization for your specific instrumentation and samples. The data for other monoterpenes on a similar stationary phase is included for comparative purposes.
| Parameter | Isoborneol (Illustrative) | Linalool (AD-H Column) [2] | Carvone (CD-Ph Column) [2] |
| Capacity Factor (k') | 1.5 - 3.0 | 0.83 | 1.25 |
| Separation Factor (α) | > 1.1 | 1.12 | 1.08 |
| Resolution (Rs) | > 1.5 | 1.51 | 1.35 |
Detailed Experimental Methodology
This protocol outlines a typical procedure for the chiral separation of isoborneol enantiomers.
1. Materials and Reagents:
-
Racemic isoborneol standard
-
HPLC-grade n-hexane
-
HPLC-grade ethanol
-
Chiral HPLC column: Cellulose tris(3,5-dimethylphenylcarbamate), 5 µm particle size, 250 x 4.6 mm
2. Instrument and Conditions:
-
HPLC system with a UV or optical rotation detector
-
Mobile Phase: n-Hexane / Ethanol (e.g., 99:1 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 210 nm (if using a UV detector)
-
Injection Volume: 10 µL
3. Sample Preparation:
-
Prepare a stock solution of racemic isoborneol in the mobile phase at a concentration of 1 mg/mL.
-
Further dilute the stock solution with the mobile phase to a working concentration (e.g., 0.1 mg/mL).
-
Filter the sample through a 0.45 µm syringe filter before injection.
4. HPLC Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample.
-
Record the chromatogram and identify the two enantiomer peaks. The first eluting enantiomer is typically (+)-isoborneol.[1]
-
Calculate the capacity factor (k'), separation factor (α), and resolution (Rs) using standard chromatographic equations.
Visualizations
Method Development Workflow
The following diagram illustrates a logical workflow for developing and optimizing a method for the chiral separation of isoborneol enantiomers.
Caption: Workflow for HPLC method development for isoborneol enantiomers.
Troubleshooting Logic for Poor Resolution
This diagram outlines a decision-making process for troubleshooting poor resolution in the chiral separation of isoborneol.
Caption: Troubleshooting logic for addressing poor resolution.
References
Technical Support Center: Managing Impurities in Commercial Isoborneol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial isoborneol. The information is designed to help you identify, analyze, and remove common impurities encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial isoborneol?
Commercial isoborneol can contain several process-related and stereochemical impurities. The type and concentration of these impurities often depend on the synthetic route used for production. The most frequently encountered impurities are summarized in the table below.
Data Presentation
Table 1: Common Impurities in Commercial Isoborneol
| Impurity Name | Chemical Class | Typical Origin | Potential Impact |
| Borneol | Stereoisomer (Diastereomer) | Incomplete stereoselective reduction of camphor; epimerization.[1][2] | Different biological activity, may affect efficacy and safety profile of the final product.[3] |
| Camphor | Ketone (Starting Material) | Incomplete reduction during synthesis from camphor.[4][5] | Potential toxicity; can interfere with subsequent reactions.[4] |
| Camphene | Terpene (Starting Material) | Unreacted starting material in syntheses from camphene.[6][7] | May introduce unwanted reactivity or byproducts in further synthetic steps. |
| Isobornyl Acetate | Ester (Intermediate) | Incomplete hydrolysis in syntheses involving this intermediate.[8][9] | Can affect the physical properties and purity of the final compound. |
| Enantiomeric Impurities | Stereoisomer (Enantiomer) | Use of racemic starting materials (e.g., (±)-camphor) leads to a mix of enantiomers.[1][10] | Enantiomers can have significantly different pharmacological and toxicological profiles. |
Q2: Why is controlling impurities in isoborneol critical for drug development?
In drug development, the purity of an active pharmaceutical ingredient (API) or intermediate is paramount. Unwanted chemicals can significantly impact the safety, efficacy, and stability of the final drug product.[11][12] Even small amounts of impurities can lead to adverse patient reactions, reduced therapeutic effect, or unpredictable degradation pathways.[11][13] Regulatory bodies like the FDA and EMA require rigorous impurity profiling to ensure that any impurity is present at a safe, acceptable level.[11][12] For isoborneol, the presence of its diastereomer, borneol, is of particular concern as they may possess different biological activities and toxicities.[3][4]
Q3: What is the difference between "synthetic" and "semi-synthetic" isoborneol and how does it impact the impurity profile?
The terms "synthetic" and "semi-synthetic" relate to the source of the camphor used in the reduction reaction to produce isoborneol.[1][14]
-
"Semi-synthetic" isoborneol is produced from the reduction of natural, optically pure camphor (e.g., (+)-camphor). This process typically yields two main stereoisomers: (+)-borneol and (-)-isoborneol.[1][10]
-
"Synthetic" isoborneol is produced from the reduction of racemic (±)-camphor. This results in a mixture of four different stereoisomers: (+)-isoborneol, (−)-isoborneol, (+)-borneol, and (−)-borneol.[10][14]
Therefore, "synthetic" isoborneol presents a more complex impurity profile, requiring chiral separation techniques to resolve the different enantiomers and diastereomers.[4][10]
Q4: How can I perform a quick preliminary assessment of my isoborneol's purity?
A melting point determination is a rapid and straightforward method for a preliminary purity assessment. Pure isoborneol has a sharp melting point between 212-214 °C (in a sealed tube).[15] A broad melting range or a depressed melting point suggests the presence of impurities. While not quantitative, this technique can quickly indicate if further purification is necessary. For more detailed and quantitative analysis, techniques like GC, GC-MS, and NMR are required.[5][15]
Troubleshooting Guides
Q1: My GC/NMR analysis indicates the presence of borneol in my isoborneol sample. How can I remove it?
The presence of the diastereomer borneol is a common issue. Due to their similar physical properties, separation can be challenging.
-
Fractional Crystallization: This is often the most effective method. Recrystallizing the mixture from a suitable solvent like ethanol or petroleum ether can enrich the crystals with the less soluble isomer, isoborneol.[15] Multiple recrystallization steps may be necessary.
-
Column Chromatography: For smaller scales, preparative dry-column chromatography using silica gel can effectively separate borneol and isoborneol.[16] A solvent system such as petroleum ether-ethyl acetate-chloroform can be employed.[16]
Q2: I suspect residual camphor is present in my isoborneol. How can I confirm its presence and remove it?
Residual camphor is a common impurity from the reduction synthesis.
-
Confirmation:
-
IR Spectroscopy: Look for a characteristic strong carbonyl (C=O) stretch around 1740 cm⁻¹, which is absent in pure isoborneol but strong in camphor.
-
GC-MS: This is the most definitive method. Compare the retention time and mass spectrum of your sample with a known standard of camphor.[17]
-
-
Removal:
-
Sublimation: Isoborneol and camphor are both volatile solids that can be purified by sublimation.[15][18][19] This method is effective at removing non-volatile impurities. Since camphor's volatility is slightly different from isoborneol's, careful temperature control during sublimation can help in separation.
-
Recrystallization: A carefully executed recrystallization can also reduce camphor content, as its solubility profile differs from that of isoborneol.[15]
-
Q3: My recrystallization attempts are not significantly improving the purity of my isoborneol. What should I do?
If recrystallization is ineffective, consider the following:
-
Solvent Choice: The chosen solvent may not be optimal. Experiment with different solvents or solvent mixtures. Good solvents for isoborneol recrystallization include ethanol and petroleum ether (b.p. 60-80°C).[15]
-
Cooling Rate: A slow cooling rate is crucial for the formation of pure crystals. Rapid cooling can trap impurities within the crystal lattice.
-
Seeding: Introduce a small crystal of high-purity isoborneol to the supersaturated solution to encourage the crystallization of the desired product.
-
Alternative Technique: If recrystallization fails, other methods like fractional distillation or column chromatography should be considered.[16][20]
Q4: I am observing a significantly lower and broader melting point for my purified isoborneol than the literature value (212-214 °C). What is the likely cause?
A depressed and broad melting point range is a classic indicator of impurities. The most common culprits are residual solvent, borneol, or unreacted camphor. Even small amounts of these substances can disrupt the crystal lattice of the isoborneol, leading to a lower melting point. It is recommended to re-purify the sample using one of the methods described above and ensure the product is thoroughly dried under vacuum to remove any residual solvent.
Experimental Protocols
Protocol 1: Purification of Isoborneol by Recrystallization
This protocol describes the purification of isoborneol by removing less soluble impurities like borneol.
-
Dissolution: In a flask, dissolve the impure isoborneol in the minimum amount of hot ethanol (or petroleum ether, b.p. 60-80 °C) with gentle heating and stirring.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Cooling: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals.
-
Chilling: Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
-
Purity Check: Assess the purity of the recrystallized isoborneol by melting point determination and/or GC analysis. Repeat the process if necessary.
Protocol 2: Purification of Isoborneol by Sublimation
This protocol is effective for separating volatile solids like isoborneol from non-volatile impurities.[19]
-
Apparatus Setup: Place the impure isoborneol powder in a sublimation apparatus.
-
Vacuum Application: Connect the apparatus to a vacuum pump and reduce the pressure. A vacuum enhances sublimation by lowering the required temperature.
-
Heating: Gently and evenly heat the bottom of the apparatus using a sand bath or heating mantle.
-
Sublimation & Deposition: The isoborneol will transition directly from a solid to a vapor and then deposit as purified crystals on the cold surface (cold finger) of the apparatus.
-
Cooling & Collection: Once the sublimation is complete, turn off the heat and allow the apparatus to cool completely to room temperature before releasing the vacuum.
-
Recovery: Carefully scrape the purified isoborneol crystals from the cold finger.
-
Purity Check: Assess the purity via melting point or other analytical techniques.
Protocol 3: Analysis of Isoborneol Purity by Gas Chromatography (GC)
This protocol provides a general method for analyzing the purity of isoborneol and quantifying impurities like borneol and camphor.[21]
-
Sample Preparation: Prepare a dilute solution of the isoborneol sample (e.g., 1 mg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.
-
Standard Preparation: Prepare standard solutions of pure isoborneol, borneol, and camphor at known concentrations.
-
GC Instrument Setup (Example Conditions):
-
Column: A non-polar or mid-polar capillary column (e.g., DB-5, HP-5ms). For chiral separations, a specialized chiral column is required.[1][17]
-
Carrier Gas: High-purity nitrogen or helium.
-
Injection Volume: 1 µL.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a lower temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp up to a higher temperature (e.g., 200 °C) at a rate of 10 °C/min.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS). Detector temperature: 280 °C.
-
-
Analysis: Inject the standard solutions first to determine the retention times for each compound. Then, inject the sample solution.
-
Data Interpretation: Identify the peaks in the sample chromatogram by comparing their retention times to the standards. The area of each peak is proportional to the concentration of the compound, allowing for quantitative analysis.
Data Presentation
Table 2: Comparison of Primary Purification Methods for Isoborneol
| Method | Principle | Best For Removing | Advantages | Disadvantages |
| Recrystallization | Difference in solubility | Diastereomers (borneol), some starting materials (camphor).[15] | Scalable, effective for thermally sensitive compounds. | Can be time-consuming, potential for product loss in mother liquor.[22] |
| Sublimation | Difference in volatility | Non-volatile impurities.[18][19] | Yields very pure product, solvent-free. | Only suitable for volatile solids, may not separate compounds with similar volatilities (e.g., camphor).[23] |
| Fractional Distillation | Difference in boiling points | Impurities with significantly different boiling points.[20][24] | Good for large quantities, can be automated. | Requires thermal stability of the compound, less effective for separating isomers with close boiling points.[25] |
| Column Chromatography | Difference in polarity/adsorption | Diastereomers (borneol), other closely related impurities.[16] | High resolution separation. | Labor-intensive, requires significant solvent, difficult to scale up for large quantities. |
Mandatory Visualizations
Here are diagrams illustrating key workflows and relationships relevant to handling isoborneol impurities.
Caption: Workflow for the analysis and purification of commercial isoborneol.
Caption: Chemical relationship between camphor, isoborneol, and borneol.
References
- 1. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 2. Isoborneol | 10334-13-1 | Benchchem [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. magritek.com [magritek.com]
- 6. Method for producing high-purity isoborneol - Eureka | Patsnap [eureka.patsnap.com]
- 7. CN104151142A - Preparation method of isoborneol - Google Patents [patents.google.com]
- 8. Method for preparing isoborneol by continuous saponification of isobornyl acetate_Chemicalbook [chemicalbook.com]
- 9. Isoborneol - Wikipedia [en.wikipedia.org]
- 10. Resolution of isoborneol and its isomers by GC/MS to identify "synthetic" and "semi-synthetic" borneol products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Role of Impurities in Drug Development and How to Control Them [aquigenbio.com]
- 12. Recent trends in the impurity profile of pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 15. organic chemistry - Purification of isoborneol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 16. [Preparative separation of borneol and isoborneol in bingpian by dry-column chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. chegg.com [chegg.com]
- 19. brainkart.com [brainkart.com]
- 20. Purification [chem.rochester.edu]
- 21. researchgate.net [researchgate.net]
- 22. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 23. researchgate.net [researchgate.net]
- 24. byjus.com [byjus.com]
- 25. Fractional distillation - Wikipedia [en.wikipedia.org]
Navigating Isoborneol Scale-Up: A Technical Support Center
For researchers, scientists, and drug development professionals embarking on the large-scale synthesis of isoborneol, this technical support center provides essential guidance. Below, you will find troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary industrial methods for isoborneol production?
A1: The two main routes for industrial isoborneol production are the indirect synthesis from camphene via isobornyl acetate and the direct hydration of camphene. The indirect method is a more mature process, while the direct method offers a simpler, more atom-economical approach but can present challenges with conversion rates and selectivity. A less common method is the reduction of camphor.
Q2: What are the typical impurities encountered in isoborneol synthesis?
A2: Common impurities depend on the synthesis route. In the direct hydration of camphene, byproducts can include borneol, camphene hydrate, and fenchyl alcohol. The indirect synthesis via isobornyl acetate may have unreacted starting materials and byproducts from side reactions.
Q3: What are the key safety considerations when scaling up isoborneol production?
A3: When scaling up, it is crucial to consider the exothermic nature of certain reaction steps. "One-pot" reactions, where all reagents are mixed at once, can be dangerous at a large scale due to the potential for significant heat generation.[1] A thorough understanding of the reaction kinetics and thermodynamics is essential to implement proper heat management and controlled addition of reagents.[1][2]
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis and purification of isoborneol.
Synthesis Troubleshooting
Issue 1: Low Yield in Direct Hydration of Camphene
-
Possible Cause: Inefficient catalyst activity or deactivation. Solid acid catalysts are commonly used and can lose activity over time.
-
Solution:
-
Catalyst Selection: Ensure the chosen solid acid catalyst (e.g., strong acidic cation exchange resins, zeolites) is appropriate for the reaction scale.
-
Reaction Conditions: Optimize reaction parameters such as temperature, pressure, and the molar ratio of water to camphene.
-
Catalyst Regeneration: If catalyst deactivation is suspected, a regeneration step may be necessary. While specific protocols vary depending on the catalyst, a general approach for coke-fouled solid acid catalysts is a hydrothermal regeneration process.[3] This typically involves a controlled oxidation to burn off carbonaceous deposits. It is recommended to consult the catalyst manufacturer's guidelines or conduct small-scale experiments to determine the optimal regeneration conditions (temperature, atmosphere, and duration).
-
Issue 2: Incomplete Saponification of Isobornyl Acetate
-
Possible Cause: The saponification of the viscous and water-insoluble isobornyl acetate can be slow and inefficient in a batch process, leading to long reaction times and high energy consumption.[4][5][6]
-
Solution:
-
Use of a Co-solvent: The addition of a polar solvent can create a homogeneous reaction mixture, significantly shortening the reaction time and lowering the required temperature.[4][5][6]
-
Continuous Flow Reactor: Employing a continuous flow reactor, such as an oscillatory flow reactor or a static mixer, can improve mixing and heat transfer, leading to a more efficient and controlled saponification process with conversion rates exceeding 99% and product yields over 95%.[4][5][6]
-
Purification Troubleshooting
Issue 3: Difficulty in Removing Fenchyl Alcohol Impurity
-
Possible Cause: Fenchyl alcohol is a common byproduct in camphene hydration and can be challenging to separate from isoborneol due to their similar physical properties.
-
Solution:
-
Fractional Distillation: Careful fractional distillation under reduced pressure is a common method for separating isoborneol from fenchyl alcohol. The efficiency of the separation is highly dependent on the column's theoretical plates and the reflux ratio.
-
Recrystallization: Recrystallization from a suitable solvent can be an effective purification method. The choice of solvent is critical and may require some experimentation. Common solvents for isoborneol recrystallization include ethanol and petroleum ether.[3]
-
Issue 4: Oiling Out or Poor Crystal Formation During Recrystallization
-
Possible Cause: The crude isoborneol may contain a high level of impurities, which can lower the melting point and lead to the separation of a liquid phase (oiling out) instead of crystal formation. Using too much solvent is another common reason for poor crystallization.
-
Solution:
-
Purity of Crude Product: If the crude product is highly impure, a preliminary purification step, such as a simple distillation, might be necessary before recrystallization.
-
Solvent Volume: Use the minimum amount of hot solvent required to dissolve the solid. If too much solvent is added, it can be partially evaporated to reach the saturation point.
-
Slow Cooling: Allow the solution to cool slowly to encourage the formation of well-defined crystals. Rapid cooling can lead to the precipitation of amorphous solid or the trapping of impurities.
-
Seeding: If crystallization does not initiate, adding a small "seed" crystal of pure isoborneol can help induce crystal growth.
-
Experimental Protocols & Data
Table 1: Typical Reaction Conditions for Isoborneol Synthesis
| Parameter | Direct Hydration of Camphene | Saponification of Isobornyl Acetate |
| Catalyst | Strong acidic cation exchange resin | Sodium Hydroxide |
| Temperature | 50 - 120 °C | 80 - 150 °C |
| Pressure | Atmospheric to 10 atm | Atmospheric |
| Solvent | Water, often with a co-solvent like acetone | Aqueous ethanol or other polar solvents |
| Typical Yield | 60 - 95% | > 95% |
Protocol 1: Direct Hydration of Camphene
-
Reactor Setup: A stirred tank reactor equipped with a heating mantle, condenser, and temperature probe is charged with camphene and the solid acid catalyst.
-
Reaction: The appropriate amount of water (and co-solvent if used) is added. The mixture is heated to the desired temperature and stirred vigorously for the specified reaction time.
-
Work-up: After cooling, the catalyst is filtered off. The organic layer is separated, washed with a sodium bicarbonate solution and then with brine, and dried over anhydrous sodium sulfate.
-
Purification: The crude isoborneol is purified by fractional distillation under reduced pressure.
Protocol 2: Saponification of Isobornyl Acetate
-
Reactor Setup: A three-necked flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel is charged with isobornyl acetate and a suitable polar solvent (e.g., ethanol).
-
Reaction: An aqueous solution of sodium hydroxide is added dropwise to the stirred mixture. The reaction is then heated to reflux for a specified period until the reaction is complete (monitored by TLC or GC).
-
Work-up: After cooling, the majority of the solvent is removed under reduced pressure. Water is added to the residue, and the product is extracted with a suitable organic solvent (e.g., diethyl ether). The organic extracts are combined, washed with brine, and dried over anhydrous sodium sulfate.
-
Purification: The solvent is evaporated, and the crude isoborneol is purified by recrystallization or distillation.
Visualizations
Caption: A generalized workflow for the production of isoborneol.
Caption: A logical diagram for troubleshooting low isoborneol yield.
References
- 1. Challenges of scaling up production from grams to kilos [chemtek.co.in]
- 2. scribd.com [scribd.com]
- 3. Deactivation and regeneration of solid acid and base catalyst ... [publikationen.bibliothek.kit.edu]
- 4. CN104478666A - Method for preparing isoborneol through continuous saponification of isobornyl acetate - Google Patents [patents.google.com]
- 5. CN104193591A - Method for preparing isoborneol by continuous saponification of isobornyl acetate - Google Patents [patents.google.com]
- 6. Method for preparing isoborneol by continuous saponification of isobornyl acetate_Chemicalbook [chemicalbook.com]
Technical Support Center: Waste Reduction in Isoborneol Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of isoborneol, with a focus on waste reduction strategies.
Troubleshooting Guides
This section addresses common issues encountered during the production of isoborneol via two primary synthetic routes: the reduction of camphor and the saponification of isobornyl acetate.
Route 1: Reduction of Camphor
Issue 1: Low Yield of Isoborneol
Question: My camphor reduction reaction is resulting in a low yield of isoborneol. What are the potential causes and how can I improve the yield?
Answer:
A low yield in the reduction of camphor to isoborneol can stem from several factors. Below is a systematic guide to troubleshoot this issue.
-
Incomplete Reaction: The reduction of camphor may not have gone to completion.
-
Solution:
-
Reaction Time: Ensure the reaction has been allowed to proceed for a sufficient duration. Typical reaction times are around 30 minutes when using sodium borohydride in methanol.[1][2]
-
Reagent Stoichiometry: Verify the molar ratio of the reducing agent (e.g., sodium borohydride) to camphor. An insufficient amount of the reducing agent will result in unreacted camphor.[3] While the stoichiometric ratio is 1:4 (NaBH₄:camphor), using a slight excess of the reducing agent can help drive the reaction to completion.
-
Temperature: While the reaction is typically carried out at room temperature, gentle warming (e.g., to the boiling point of methanol, around 70-80°C) can increase the reaction rate.[4]
-
-
-
Product Loss During Workup and Purification: Significant amounts of isoborneol can be lost during extraction and crystallization steps.
-
Solution:
-
Extraction: Use an appropriate solvent for extraction, such as diethyl ether, and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.
-
Crystallization: To minimize loss during recrystallization, use a minimal amount of a suitable solvent (e.g., ethanol or petroleum ether).[5] Cooling the solution slowly can improve crystal formation and purity.
-
Filtration: Ensure a complete transfer of the solid product during vacuum filtration.[4]
-
-
-
Side Reactions: The formation of byproducts can reduce the yield of the desired isoborneol. The primary byproduct in this reaction is the diastereomer, borneol.[1][6]
-
Solution:
-
Stereoselectivity: The choice of reducing agent and reaction conditions can influence the diastereomeric ratio. Sodium borohydride reduction of camphor typically favors the formation of isoborneol due to steric hindrance. The hydride attacks the carbonyl group from the less hindered bottom face (endo attack) to produce the exo alcohol (isoborneol).[1][7]
-
-
Issue 2: Presence of Borneol as a Byproduct
Question: My final product is a mixture of isoborneol and borneol. How can I minimize the formation of borneol and purify the isoborneol?
Answer:
The formation of borneol is a common outcome in the reduction of camphor. Here’s how to address this:
-
Minimizing Borneol Formation:
-
The formation of borneol results from the exo attack of the hydride on the camphor molecule.[6] While the endo attack to form isoborneol is sterically favored, the exo attack still occurs to a lesser extent. The ratio of isoborneol to borneol is typically around 4:1 to 5:1.[1] Drastic changes to the reaction conditions to further enhance stereoselectivity may not be straightforward for this particular reaction.
-
-
Purification of Isoborneol:
-
Recrystallization: Careful recrystallization from a suitable solvent like ethanol or petroleum ether can enrich the isoborneol content, as isoborneol and borneol have different solubilities.[5]
-
Chromatography: For high-purity applications, column chromatography can be employed to separate the two diastereomers.
-
Dehydration and Rehydration: A more complex method involves the selective dehydration of isoborneol to camphene, followed by rehydration, though this is a less direct approach.[8]
-
Issue 3: Unreacted Camphor in the Final Product
Question: My analytical results (e.g., IR or NMR spectroscopy) indicate the presence of unreacted camphor in my purified isoborneol. What could be the cause and how can I remove it?
Answer:
Residual camphor indicates an incomplete reaction or inefficient purification.
-
Cause:
-
Removal of Unreacted Camphor:
-
Purification:
-
Recrystallization: A carefully executed recrystallization should separate the more nonpolar camphor from the more polar isoborneol.
-
Sublimation: Camphor readily sublimes, and this property can be used to remove it from the less volatile isoborneol.
-
-
Analytical Verification:
-
IR Spectroscopy: The presence of a strong carbonyl (C=O) peak around 1740 cm⁻¹ indicates residual camphor. The disappearance of this peak and the appearance of a broad hydroxyl (O-H) peak around 3200-3500 cm⁻¹ signify a successful reduction.[6][9]
-
NMR Spectroscopy: ¹H NMR can be used to quantify the ratio of isoborneol, borneol, and any remaining camphor.[2]
-
-
Route 2: Saponification of Isobornyl Acetate
Issue 1: Incomplete Saponification
Question: The conversion of isobornyl acetate to isoborneol is incomplete. How can I drive the reaction to completion?
Answer:
Incomplete saponification can be addressed by optimizing the reaction conditions.
-
Reaction Conditions:
-
Base Concentration: Ensure a sufficient molar excess of the base (e.g., sodium hydroxide) is used. A typical molar ratio of sodium hydroxide to isobornyl acetate is between 1.05:1 and 1.25:1.[10][11]
-
Temperature: Increasing the reaction temperature (typically in the range of 60-100°C) can enhance the rate of saponification.[10][11]
-
Reaction Time: While continuous processes can significantly shorten the reaction time to 10-60 minutes, batch processes may require longer durations.[11] Monitor the reaction progress to determine the optimal time.
-
-
Homogeneity of the Reaction Mixture:
Issue 2: Waste Generation from Solvents
Question: The saponification process generates a significant amount of solvent waste. What are the best practices for reducing this waste?
Answer:
Solvent waste can be effectively managed through recovery and reuse.
-
Solvent Recovery:
-
Distillation: A key step in reducing waste is the recovery of the polar solvent via distillation after the saponification reaction is complete. The recovered solvent can then be reused in subsequent batches, minimizing both waste and raw material costs.[10][11]
-
Evaporation: For smaller-scale operations, rotary evaporation can be used to recover the solvent.[12]
-
-
Process Optimization:
Frequently Asked Questions (FAQs)
Q1: Which synthesis route, camphor reduction or isobornyl acetate saponification, is "greener" and produces less waste?
A1: Both routes have their own "green" aspects and waste streams.
-
Camphor Reduction: This method can be performed with a relatively safe reducing agent (sodium borohydride) and a common solvent (methanol). From a green chemistry perspective, using analytical techniques like benchtop NMR for in-situ reaction monitoring can reduce waste from traditional workups and chromatographic analysis.[2] The main waste products are inorganic salts (borates) and the solvent.
-
Isobornyl Acetate Saponification: This route is often used in industrial settings. While it involves a base and solvents, the development of continuous processes with integrated solvent recovery and reuse significantly reduces the overall waste generated.[10][11] The aqueous waste stream contains sodium acetate, which is relatively benign.
The "greener" route depends on the scale of the operation and the ability to implement waste reduction strategies like solvent recycling.
Q2: How can I accurately determine the purity of my isoborneol and quantify byproducts?
A2: Several analytical techniques can be used:
-
Gas Chromatography (GC): GC is an excellent method for separating and quantifying isoborneol, borneol, and any unreacted camphor.[13]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to determine the content of borneol, camphor, and isoborneol.[14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy can distinguish between isoborneol and borneol based on the chemical shifts of the proton adjacent to the hydroxyl group (typically around 3.6 ppm for isoborneol and 4.0 ppm for borneol).[2] Integration of the peaks allows for quantification.
-
Melting Point: A sharp melting point close to the literature value (212-214°C for isoborneol) indicates high purity. A broad melting range suggests the presence of impurities.[9]
-
Infrared (IR) Spectroscopy: IR can confirm the conversion of the camphor's carbonyl group to the hydroxyl group of isoborneol but is not ideal for quantifying the ratio of diastereomers.[6]
Q3: Are there any solvent-free methods for isoborneol synthesis to reduce waste?
A3: Research has explored solvent-free approaches, particularly for the direct hydration of camphene to isoborneol. One study demonstrated the use of a mandelic acid-boric acid composite catalyst for the solvent-free hydration of camphene, achieving a significant GC content of isoborneol in the product.[15][16] This approach eliminates the need for organic solvents, thereby reducing waste.
Q4: What are the key safety precautions to consider when working with the reagents for isoborneol synthesis?
A4:
-
Sodium Borohydride: This is a flammable solid and can react with water to produce flammable hydrogen gas. It is also toxic if ingested. Handle in a well-ventilated area and away from sources of ignition.
-
Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Diethyl Ether: Diethyl ether is extremely flammable and can form explosive peroxides upon standing.
-
Sodium Hydroxide: This is a corrosive base. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Data Presentation
Table 1: Comparison of Isoborneol Synthesis Routes
| Parameter | Camphor Reduction | Saponification of Isobornyl Acetate |
| Starting Materials | Camphor, Sodium Borohydride, Methanol | Isobornyl Acetate, Sodium Hydroxide, Polar Solvent (e.g., Acetone, Methanol) |
| Typical Yield | 80-85% (Isoborneol + Borneol)[1][9] | >95% (Isoborneol)[10][11] |
| Typical Conversion Rate | High (often to completion) | >99% (of Isobornyl Acetate)[10][11] |
| Primary Byproducts | Borneol (diastereomer)[1][6] | Sodium Acetate[10] |
| Key Waste Streams | Methanol, Borate salts | Polar solvent (recoverable), Aqueous sodium acetate |
| Waste Reduction Strategy | In-situ analysis (e.g., NMR) to reduce workup waste[2] | Continuous process with solvent recovery and reuse[10][11] |
Experimental Protocols
Protocol 1: Reduction of Camphor to Isoborneol
This protocol is adapted from typical laboratory procedures and emphasizes waste reduction through careful handling and analysis.
Materials:
-
Camphor
-
Methanol
-
Sodium borohydride
-
Ice-cold water
-
Diethyl ether (for extraction)
-
Anhydrous magnesium sulfate (drying agent)
Procedure:
-
Dissolve a known quantity of camphor in methanol in a round-bottom flask.
-
Slowly add sodium borohydride to the solution in portions. The reaction is exothermic.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
To monitor the reaction and minimize waste from a full workup if the reaction is incomplete, a small aliquot can be withdrawn and analyzed directly by benchtop NMR.
-
Once the reaction is complete, carefully add ice-cold water to quench the reaction and precipitate the product.
-
Collect the solid product by vacuum filtration.
-
To recover any dissolved product, the filtrate can be extracted with diethyl ether.
-
Combine the solid product with the extracted organic layer. Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and evaporate the solvent using a rotary evaporator to recover the crude product. The solvent can be collected for proper disposal or potential reuse after purification.
-
Purify the crude isoborneol by recrystallization from a minimal amount of hot ethanol or petroleum ether.
Protocol 2: Continuous Saponification of Isobornyl Acetate
This protocol is based on patented industrial processes designed for efficiency and waste reduction.[17]
Materials:
-
Isobornyl acetate
-
Aqueous sodium hydroxide
-
Polar solvent (e.g., acetone or methanol)
-
Non-polar solvent (for extraction)
-
Water
Procedure:
-
Prepare a polar solution by mixing the aqueous sodium hydroxide with the polar solvent.
-
Continuously pump the isobornyl acetate and the polar solution into a reactor (e.g., an oscillatory flow reactor or static mixer) at a controlled temperature (e.g., 70-80°C).
-
The reaction mixture flows out of the reactor and is mixed with a non-polar solvent and water.
-
The entire mixture is fed into a distillation column to recover the polar solvent from the top of the column. This recovered solvent is recycled back to the beginning of the process.
-
The remaining solution from the bottom of the distillation column is sent to a separator where the organic and aqueous layers are separated. The aqueous layer contains sodium acetate.
-
The organic layer, containing isoborneol, is washed with water until neutral.
-
The purified isoborneol is obtained by crystallization from the organic phase.
Visualizations
Caption: Experimental workflow for the reduction of camphor to isoborneol.
References
- 1. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 2. magritek.com [magritek.com]
- 3. reddit.com [reddit.com]
- 4. m.youtube.com [m.youtube.com]
- 5. organic chemistry - Purification of isoborneol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 6. Isoborneol Oxidation and Camphor Reduction (Lab Report) | University of Alabama at Birmingham - Edubirdie [edubirdie.com]
- 7. cerritos.edu [cerritos.edu]
- 8. JPS6219546A - Purification of n-borneol - Google Patents [patents.google.com]
- 9. Reduction of Camphor Lab Report | Hunter College CUNY - Edubirdie [edubirdie.com]
- 10. CN104478666A - Method for preparing isoborneol through continuous saponification of isobornyl acetate - Google Patents [patents.google.com]
- 11. CN104193591A - Method for preparing isoborneol by continuous saponification of isobornyl acetate - Google Patents [patents.google.com]
- 12. gwsionline.com [gwsionline.com]
- 13. Resolution of isoborneol and its isomers by GC/MS to identify "synthetic" and "semi-synthetic" borneol products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. CN105388222B - A kind of high performance liquid chromatography determines borneol, camphor, the method for isoborneol content simultaneously - Google Patents [patents.google.com]
- 15. Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst | MDPI [mdpi.com]
- 16. Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Method for preparing isoborneol by continuous saponification of isobornyl acetate_Chemicalbook [chemicalbook.com]
Green Chemistry Approaches to Isoborneol Synthesis: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the green synthesis of isoborneol. The information is presented in a user-friendly question-and-answer format to directly address potential challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary green chemistry methods for synthesizing isoborneol?
A1: The main green chemistry approaches for isoborneol synthesis focus on reducing hazardous reagents, minimizing waste, and improving energy efficiency. The three primary methods are:
-
Direct Hydration of Camphene: This single-step method involves the addition of water to camphene in the presence of a catalyst.[1][2]
-
Two-Step Esterification and Hydrolysis of Camphene: This method first involves the esterification of camphene to form isobornyl acetate, which is then hydrolyzed to yield isoborneol.[2][3]
-
Reduction of Camphor: This approach uses a reducing agent to convert camphor into a mixture of isoborneol and its diastereomer, borneol.[4][5]
Q2: Which catalysts are considered "green" for the direct hydration of camphene?
A2: Green catalysts for direct camphene hydration are typically solid acids that can be easily recovered and reused, minimizing waste. Examples include:
-
Synthetic Molecular Sieves (Zeolites): These are environmentally friendly and show high activity and selectivity for isoborneol.[2]
-
Strong Acidic Cation Exchange Resins: These have been studied for camphene hydration and can be used in solvent-free conditions.[6]
-
α-Hydroxyl Carboxylic Acid (HCA) Composite Catalysts: These are non-toxic, renewable, and can catalyze the reaction without organic solvents.[7]
-
Silica-supported Tungstophosphoric Acid (PW-SBA-15-SO3H): This solid acid catalyst has shown high selectivity to isoborneol.[8]
Q3: What are the main advantages of the direct hydration of camphene?
A3: The direct hydration method simplifies the synthesis process to a single step, which is a significant advantage over the traditional two-step esterification-hydrolysis route.[2] This reduces reaction time, energy consumption, and the use of additional reagents like acetic acid, thus lowering production costs and minimizing equipment corrosion and water pollution.[9]
Q4: How can I increase the yield of isoborneol in the direct hydration of camphene?
A4: Optimizing reaction conditions is key to increasing the isoborneol yield. Consider the following:
-
Catalyst Loading: Increasing the amount of catalyst can enhance the conversion of camphene.[10]
-
Water Content: The ratio of water to other solvents can significantly impact catalytic activity and selectivity. For instance, with a PW-SBA-15-SO3H catalyst, a 50:50 (V/V) mixture of acetone and water has been shown to yield maximum selectivity.[8][10]
-
Temperature: The reaction temperature should be optimized for the specific catalyst being used. For example, with synthetic molecular sieves, the temperature can range from 80-220°C.[2]
-
Solvent Choice: The use of a co-solvent like ethyl acetate has been shown to increase the GC content of isoborneol in the product.[11]
Q5: What are the green aspects of the camphor reduction method?
A5: The reduction of camphor to isoborneol, particularly when using sodium borohydride (NaBH4), is often used as an example of green chemistry in undergraduate laboratories.[4][12] Its green credentials include:
-
High Atom Economy: The reaction efficiently converts the starting material into the desired product with minimal waste.
-
Use of Safer Solvents: Methanol is commonly used as a solvent, which is less hazardous than many other organic solvents.[4]
-
Real-time Analysis: The reaction can be monitored in real-time using techniques like NMR, which helps in reducing pollution by ensuring the reaction goes to completion before workup.[4][12]
Troubleshooting Guides
Method 1: Direct Hydration of Camphene
| Issue | Possible Cause | Troubleshooting Steps |
| Low Camphene Conversion | 1. Catalyst Deactivation: Zeolite catalysts can be deactivated by coke formation.[13][14] 2. Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction. 3. Suboptimal Reaction Temperature: The temperature may not be ideal for the chosen catalyst.[2] 4. Poor Mass Transfer: In biphasic systems (e.g., camphene and water), inefficient mixing can limit the reaction rate. | 1. Regenerate the catalyst through oxidative thermal treatment. For zeolites, consider using hierarchical structures to mitigate coke formation.[13][15] 2. Increase the catalyst loading incrementally and monitor the effect on conversion. 3. Optimize the reaction temperature based on literature for the specific catalyst. 4. Ensure vigorous stirring to improve the interface between the aqueous and organic phases. The use of a co-solvent can also improve miscibility.[7] |
| Low Selectivity for Isoborneol | 1. Formation of Side Products: Common side products include camphene hydrate, borneol, isobornyl isopropyl ether, and fenchyl alcohol.[6][7][8][11] 2. Suboptimal Water Concentration: The amount of water can influence the reaction pathway. | 1. Adjust the reaction conditions (temperature, pressure, catalyst) to favor isoborneol formation. Analyze the product mixture using GC-MS to identify the main side products and adjust the strategy accordingly. 2. Optimize the water-to-solvent ratio. For some catalytic systems, a higher water concentration can increase isoborneol selectivity up to a certain point.[8][10] |
| Difficulty in Catalyst Recovery | 1. Use of Homogeneous Catalysts: Traditional mineral acids are difficult to separate from the reaction mixture.[8] | 1. Switch to a heterogeneous catalyst such as a solid acid (zeolite, cation exchange resin) which can be easily filtered off after the reaction.[8][10] |
Method 2: Two-Step Esterification and Hydrolysis of Camphene
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield of Isobornyl Acetate (Esterification Step) | 1. Catalyst Deactivation: Lewis acid catalysts can be deactivated by moisture or impurities.[16] 2. Equilibrium Limitation: The Fischer esterification is a reversible reaction.[17] 3. Corrosive Catalyst: Some Lewis acids like anhydrous FeCl3 can be corrosive.[16] | 1. Ensure all reagents and glassware are dry. Use freshly opened or purified reagents. 2. Use an excess of one reactant (e.g., acetic acid) or remove water as it is formed to shift the equilibrium towards the product.[17] 3. Consider using less corrosive or supported catalysts. Silica-supported heteropoly acids are a good alternative.[18] |
| Incomplete Hydrolysis of Isobornyl Acetate | 1. Insufficient Base or Acid: The amount of catalyst (e.g., KOH) may not be sufficient for complete saponification. 2. Short Reaction Time: The hydrolysis reaction may not have reached completion. | 1. Ensure a sufficient molar excess of the hydrolyzing agent (e.g., potassium hydroxide). 2. Increase the reaction time and monitor the disappearance of the isobornyl acetate peak by TLC or GC. |
Method 3: Reduction of Camphor
| Issue | Possible Cause | Troubleshooting Steps |
| Low Yield of Isoborneol/Borneol Mixture | 1. Incomplete Reaction: Unreacted camphor remains in the product mixture.[5] 2. Loss of Product During Workup: The product is volatile and can be lost during solvent evaporation. | 1. Ensure the complete addition of the reducing agent (NaBH4). Consider extending the reaction time or slightly increasing the amount of reducing agent.[19] 2. Use gentle heating during solvent removal. After precipitation with water, ensure the solid is collected efficiently by vacuum filtration.[20] |
| Low Diastereoselectivity (High Borneol Content) | 1. Steric Hindrance: The reducing agent attacks the camphor molecule from the less sterically hindered endo face, leading to the formation of isoborneol as the major product. Borneol is formed from the more hindered exo attack.[5][21] | 1. The formation of borneol is an inherent part of this reaction. The ratio of isoborneol to borneol is typically around 3:1 to 4:1.[5][12] While difficult to eliminate, the ratio is a characteristic of the reaction's stereoselectivity. |
| Difficulty in Purifying Isoborneol | 1. Presence of Borneol: As a diastereomer, borneol has similar physical properties to isoborneol, making separation challenging. | 1. Recrystallization: Recrystallize the product mixture from a suitable solvent like ethanol or petroleum ether.[22] 2. Sublimation: Isoborneol can be purified by vacuum sublimation.[22] |
Quantitative Data Summary
Table 1: Comparison of Green Synthesis Methods for Isoborneol
| Method | Catalyst | Camphene Conversion (%) | Isoborneol/Isobornyl Acetate Selectivity (%) | Key Reaction Conditions | Reference |
| Direct Hydration | Synthetic Molecular Sieve | Up to 90.6 | Up to 86.4 (Isoborneol) | 80-220°C, Fixed-bed continuous reactor | [2] |
| Tartaric acid–boric acid with Titanium Sulfate | - | GC content of 55.6% (Isoborneol) | Aqueous acetic acid | [23] | |
| Mandelic acid–boric acid | - | 55.9 (Isoborneol) | Solvent-free | [7] | |
| Esterification | FeCl3 | ~99 | 94 (Isobornyl Acetate) | 25°C, 2h | [16] |
| Tartaric acid–boric acid | 92.9 | 95.3 (Isobornyl Acetate) | - | [23] | |
| Camphor Reduction | NaBH4 | - | ~75:25 to 85:15 ratio (Isoborneol:Borneol) | Methanol, 30 min | [5][12] |
Experimental Protocols
Protocol 1: Direct Hydration of Camphene using a Synthetic Zeolite Catalyst
-
Pack a fixed-bed tube reactor with 100 grams of a synthetic zeolite catalyst (e.g., HZSM-5).
-
Prepare a feed mixture of camphene and water with a molar ratio between 1:1 and 1:20.
-
Pump the feed mixture into the reactor at a controlled flow rate (air speed of 0.3–2.0 h⁻¹).
-
Maintain the reaction temperature between 100–200°C and the pressure between normal pressure and 1.0 MPa.
-
Condense the reaction product exiting the reactor.
-
Collect and analyze the product for camphene conversion and isoborneol selectivity using Gas Chromatography (GC).
Protocol 2: Esterification of Camphene using FeCl3 followed by Hydrolysis
Step A: Esterification
-
In a round-bottom flask, dissolve camphene in glacial acetic acid (molar ratio of camphene to acetic acid of 1:3).
-
Add anhydrous FeCl3 as the catalyst (10% by mass of camphene).
-
Stir the reaction mixture at 25°C for 2 hours.
-
Monitor the reaction progress by TLC or GC until the camphene is consumed.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain crude isobornyl acetate.
Step B: Hydrolysis
-
To the crude isobornyl acetate, add a solution of potassium hydroxide in ethanol and water.
-
Reflux the mixture for 1.5 hours.[24]
-
Cool the reaction mixture to room temperature and add water.
-
Collect the precipitated solid isoborneol by vacuum filtration.
-
Purify the crude isoborneol by recrystallization from ethanol or petroleum ether.[22]
Protocol 3: Reduction of Camphor using Sodium Borohydride
-
In a 50-mL round-bottom flask, dissolve 1.0 g of camphor in 5 mL of methanol and stir until fully dissolved.[20]
-
In small portions, add 250 mg of sodium borohydride to the solution over approximately 3 minutes.[20]
-
Reflux the reaction mixture at the boiling point of methanol (around 70-80°C) for 15 minutes.[20]
-
Allow the mixture to cool to room temperature.
-
Carefully add 12 mL of ice-cold water to precipitate the product.[20]
-
Collect the white solid by vacuum filtration and allow it to dry.[20]
-
For further purification, dissolve the solid in dichloromethane, dry with anhydrous sodium sulfate, decant the solution, and evaporate the solvent.[20]
-
Analyze the product for the ratio of isoborneol to borneol using ¹H NMR or GC.
Visualizations
Caption: Experimental workflow for the direct hydration of camphene.
Caption: Two-step synthesis of isoborneol via esterification and hydrolysis.
Caption: Workflow for the reduction of camphor to isoborneol and borneol.
References
- 1. scispace.com [scispace.com]
- 2. CN101973851A - Method for synthesizing isoborneol by using hydration of camphene - Google Patents [patents.google.com]
- 3. Camphor - Wikipedia [en.wikipedia.org]
- 4. magritek.com [magritek.com]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. researchgate.net [researchgate.net]
- 7. Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. CN104151142A - Preparation method of isoborneol - Google Patents [patents.google.com]
- 10. Hydration of Camphene over PW-SBA-15-SO3H - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Elevating an Undergraduate Lab with Green Chemistry Principles: Reduction of Camphor - Magritek [magritek.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Verification Required - Princeton University Library [dataspace.princeton.edu]
- 16. researchgate.net [researchgate.net]
- 17. Fischer Esterification [organic-chemistry.org]
- 18. scispace.com [scispace.com]
- 19. odinity.com [odinity.com]
- 20. studylib.net [studylib.net]
- 21. cerritos.edu [cerritos.edu]
- 22. organic chemistry - Purification of isoborneol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 23. Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. books.rsc.org [books.rsc.org]
Validation & Comparative
A Comparative Analysis of Isoborneol and Borneol as Dermal Penetration Enhancers
For Researchers, Scientists, and Drug Development Professionals
In the realm of transdermal drug delivery, the quest for safe and effective penetration enhancers is paramount. Among the naturally derived terpenes, borneol and its isomer, isoborneol, have garnered significant attention for their potential to reversibly modulate the skin's barrier function. This guide provides a detailed comparison of their efficacy, drawing upon available experimental data to inform formulation development and research.
Efficacy and Physicochemical Properties: A Comparative Overview
While direct comparative studies quantifying the penetration enhancement efficacy of isoborneol versus borneol are limited in publicly available literature, existing research provides valuable insights. Borneol, a well-characterized bicyclic monoterpene, has been shown to effectively enhance the permeation of a variety of drugs, particularly those with hydrophilic properties.[1][2] Synthetic borneol, which is commonly used in pharmaceutical preparations, is often a mixture of borneol and isoborneol.
One key differentiator noted in scientific literature is the higher lipid solubility of isoborneol, which theoretically suggests it could be a more effective permeation enhancer through its interaction with the lipid-rich stratum corneum.[3]
Quantitative Data on Penetration Enhancement
| Model Drug | Drug Type (logP) | Vehicle | Borneol Conc. | Enhancement Ratio (ER) | Skin Model | Reference |
| 5-Fluorouracil | Hydrophilic (-0.89) | Propylene Glycol/Water | 1% | 5.3 | Rat Skin | [1] |
| Antipyrine | Hydrophilic (0.4) | Propylene Glycol/Water | 1% | 4.1 | Rat Skin | [1] |
| Aspirin | Lipophilic (1.19) | Propylene Glycol/Water | 1% | 2.8 | Rat Skin | [1] |
| Salicylic Acid | Lipophilic (2.26) | Propylene Glycol/Water | 1% | 2.1 | Rat Skin | [1] |
| Ibuprofen | Lipophilic (3.97) | Propylene Glycol/Water | 1% | 1.7 | Rat Skin | [1] |
Mechanism of Action: Modulating the Stratum Corneum
The primary mechanism by which borneol enhances skin penetration is through the disruption of the highly ordered lipid matrix of the stratum corneum.[1][2] This includes:
-
Lipid Fluidization: Borneol integrates into the lipid bilayers, increasing their fluidity and creating pathways for drug molecules to permeate.
-
Disruption of Lipid Packing: It perturbs the tight packing of intercellular lipids, leading to a less resistant barrier.
While the specific mechanisms of isoborneol are less elucidated, its higher lipophilicity suggests a potentially more pronounced interaction with the stratum corneum lipids, a hypothesis that warrants further investigation.
Signaling Pathways
Currently, there is a lack of specific research detailing the involvement of signaling pathways in the penetration enhancement effects of either isoborneol or borneol. The primary mechanism is understood to be a direct physicochemical interaction with the stratum corneum lipids rather than a cell-mediated response involving signaling cascades.
Experimental Protocols: In Vitro Permeation Studies
To facilitate further comparative research, a detailed protocol for an in vitro permeation study using Franz diffusion cells is provided below. This method is the gold standard for evaluating the efficacy of penetration enhancers.
Objective: To compare the in vitro skin permeation of a model drug in the presence of isoborneol and borneol.
Materials:
-
Franz diffusion cells
-
Excised human or animal skin (e.g., rat, porcine)
-
Model drug (e.g., a hydrophilic fluorescent marker like fluorescein sodium)
-
Isoborneol and Borneol
-
Vehicle (e.g., propylene glycol/water mixture)
-
Phosphate buffered saline (PBS, pH 7.4) as receptor medium
-
High-performance liquid chromatography (HPLC) or a fluorescence spectrophotometer for analysis
Procedure:
-
Skin Preparation: Thaw frozen excised skin and cut it into appropriate sizes to fit the Franz diffusion cells. Equilibrate the skin in PBS for 30 minutes before mounting.
-
Cell Assembly: Mount the skin on the Franz diffusion cell with the stratum corneum side facing the donor compartment and the dermal side in contact with the receptor medium.
-
Receptor Medium: Fill the receptor compartment with pre-warmed (32°C) and degassed PBS. Ensure no air bubbles are trapped beneath the skin.
-
Formulation Preparation: Prepare solutions of the model drug in the vehicle containing either isoborneol or borneol at the desired concentration (e.g., 1% w/v). A control formulation without any enhancer should also be prepared.
-
Dosing: Apply a precise amount of the formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis and replace it with an equal volume of fresh, pre-warmed medium.
-
Analysis: Quantify the concentration of the model drug in the collected samples using a validated analytical method (e.g., HPLC, fluorescence spectroscopy).
-
Data Analysis: Calculate the cumulative amount of drug permeated per unit area (μg/cm²) and plot it against time. Determine the steady-state flux (Jss, μg/cm²/h) from the linear portion of the curve. Calculate the Enhancement Ratio (ER) by dividing the flux of the formulation with the enhancer by the flux of the control formulation.
Visualizing the Process
To better understand the concepts discussed, the following diagrams illustrate the proposed mechanism of action and a typical experimental workflow.
Caption: Proposed mechanism of borneol and isoborneol as penetration enhancers.
Caption: Experimental workflow for comparing isoborneol and borneol efficacy.
Conclusion and Future Directions
Borneol is a proven penetration enhancer, particularly for hydrophilic compounds, with a mechanism centered on the disruption of the stratum corneum's lipid barrier. While isoborneol's higher lipophilicity suggests it may offer superior efficacy, a lack of direct comparative studies necessitates further research. The provided experimental protocol offers a framework for conducting such a head-to-head comparison, which would be invaluable for the formulation of next-generation transdermal drug delivery systems. Future studies should focus on generating quantitative data for isoborneol and exploring the nuances of its interaction with the skin barrier at a molecular level.
References
A Comparative Guide to the Validation of GC-MS Method for Isoborneol Identification
For researchers, scientists, and professionals in drug development, the accurate identification and quantification of compounds like isoborneol are paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a robust and widely adopted analytical technique for this purpose. This guide provides a comprehensive comparison of the GC-MS method for isoborneol identification with other analytical techniques, supported by experimental data and detailed protocols.
Performance Comparison of Analytical Methods for Isoborneol
The selection of an analytical method hinges on its performance characteristics. Below is a summary of quantitative data for a validated GC-MS method for isoborneol and its comparison with alternative methods like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
| Parameter | GC-MS | HPLC-UV | NMR Spectroscopy |
| **Linearity (R²) ** | ≥ 0.998[1] | Typically > 0.995 | Quantitative NMR (qNMR) can be linear |
| Limit of Detection (LOD) | Analyte dependent, typically in the low ng/mL to pg/mL range | Generally in the low ng/mL range | Higher, typically in the µg/mL to mg/mL range |
| Limit of Quantification (LOQ) | Analyte dependent, typically in the ng/mL range | Generally in the ng/mL to µg/mL range | Higher, typically in the µg/mL to mg/mL range |
| Precision (%RSD) | Intraday: ≤ 12.03% Interday: ≤ 11.34%[1] | Typically < 5% | High precision achievable with proper standards |
| Accuracy (Recovery %) | 80.23 – 115.41%[1] | Typically 95 - 105% | High accuracy achievable with proper standards |
| Specificity | High, based on retention time and mass fragmentation pattern | Moderate, based on retention time and UV absorption | High, based on unique nuclear magnetic resonance |
Note: The GC-MS data presented is based on a validated method for structurally similar monoterpenoids found in essential oils, providing a reliable reference for isoborneol analysis.[1]
In-Depth Look at the GC-MS Method
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a highly specific and sensitive method for volatile and semi-volatile compounds like isoborneol.
Experimental Workflow for GC-MS Analysis of Isoborneol
The following diagram illustrates the typical workflow for the analysis of isoborneol using GC-MS.
Detailed Experimental Protocol for GC-MS Method Validation
This protocol is adapted from a validated method for the analysis of monoterpenoids in essential oils and is suitable for the identification and quantification of isoborneol.[1]
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of isoborneol in a suitable solvent (e.g., hexane or ethanol) at a concentration of 1 mg/mL. Prepare a series of calibration standards by serial dilution of the stock solution.
-
Sample Solution: Extract the sample containing isoborneol with an appropriate solvent. The extraction method may vary depending on the sample matrix. Filter the extract before injection.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Column: HP-5ms (30 m × 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 60 °C (hold for 2 min), ramp to 180 °C at a rate of 5 °C/min, then ramp to 280 °C at a rate of 20 °C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
3. Data Analysis:
-
Identify isoborneol by comparing its retention time and mass spectrum with that of a certified reference standard.
-
For quantification, generate a calibration curve by plotting the peak area of isoborneol against the concentration of the calibration standards. Determine the concentration of isoborneol in the sample by interpolating its peak area on the calibration curve.
Comparison with Alternative Analytical Methods
While GC-MS is a powerful tool, other techniques can also be employed for the analysis of isoborneol.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique suitable for a wide range of compounds. For isoborneol, which lacks a strong chromophore, derivatization with a UV-absorbing agent is often necessary for detection by a UV detector.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for structural elucidation and can be used for quantitative analysis (qNMR). It provides detailed information about the molecular structure of isoborneol, confirming its identity without the need for a reference standard in some cases.
Conclusion
The GC-MS method offers a highly sensitive, specific, and reliable approach for the identification and quantification of isoborneol. Its validation parameters, as demonstrated by studies on similar compounds, meet the stringent requirements of the pharmaceutical and research industries. While HPLC and NMR present viable alternatives with their own unique advantages, GC-MS remains the gold standard for the analysis of volatile compounds like isoborneol, particularly in complex matrices. The choice of method will ultimately depend on the specific analytical needs, available instrumentation, and the required level of structural information.
References
comparative analysis of synthetic vs. natural isoborneol
A Comprehensive Comparison of Synthetic vs. Natural Isoborneol for Researchers and Drug Development Professionals
In the realm of pharmaceutical research and development, the choice between synthetic and naturally derived active compounds is a critical decision, influenced by factors such as purity, stereochemistry, biological activity, and cost-effectiveness. This guide provides an in-depth comparative analysis of synthetic and natural isoborneol, offering quantitative data, detailed experimental protocols, and visual representations of key biological pathways and analytical workflows to aid researchers in making informed decisions.
Stereochemistry and Compositional Analysis
The fundamental difference between natural and synthetic isoborneol lies in their stereochemical composition. Natural isoborneol is typically a single, optically pure stereoisomer. In contrast, commercially available "synthetic borneol" is often a mixture of stereoisomers of both borneol and isoborneol.[1][2][3] This mixture arises from the chemical synthesis process, commonly the reduction of camphor.[1][2][3]
"Semi-synthetic borneol," derived from the reduction of natural (+)-camphor, results in a mix of (-)-isoborneol and (+)-borneol.[1][2][3] A full synthetic route starting from racemic (±)-camphor produces four different stereoisomers: (+)-isoborneol, (-)-isoborneol, (+)-borneol, and (-)-borneol.[1][2][3]
Table 1: Compositional Comparison of Natural vs. Synthetic Borneol Products
| Component | Natural Borneol | Synthetic Borneol |
| Borneol | 98.96% | 61.39% |
| Isoborneol | Not specified | 35.77% |
| Other Components | Camphor (0.81%) | Not specified |
Source: Gas Chromatography-Mass Spectrometry (GC-MS) analysis of commercial products.[4]
Purity Profile and Potential Impurities
The purity of isoborneol is a significant concern for research and pharmaceutical applications. Synthetic borneol is described as being "inherently impure" and may contain residual starting materials, such as camphor, and other byproducts of the synthesis process.[3] The presence of these impurities can impact experimental results and may pose safety risks. Natural isoborneol, while generally of high purity, may contain other plant-derived compounds depending on the extraction and purification methods used.[5]
Table 2: Purity and Impurity Profile
| Parameter | Synthetic Isoborneol | Natural Isoborneol |
| Purity | Variable, often a mixture of isomers.[1][2][3] | High purity of a single stereoisomer.[1][2] |
| Common Impurities | Residual camphor, other stereoisomers of borneol and isoborneol.[3] | Trace amounts of other plant secondary metabolites.[5] |
Comparative Pharmacological Activity
The stereochemical differences between natural and synthetic isoborneol can lead to variations in their pharmacological effects. Studies have suggested that natural d-borneol exhibits higher efficacy than synthetic borneol.[3] Isoborneol, a major constituent of synthetic borneol, has been reported to have higher mucosa stimulus and hepatotoxicity compared to (+)-borneol.[4]
Table 3: Summary of Comparative Pharmacological Activities
| Pharmacological Effect | Synthetic Isoborneol (as a mixture) | Natural Isoborneol/Borneol (specific stereoisomers) | Key Findings |
| Anti-inflammatory | Exhibits anti-inflammatory effects.[4] | Both natural borneol and synthetic borneol show remarkable anti-inflammatory effects by reducing levels of NO, TNF-α, and IL-6.[4] | Natural borneol appears to have higher efficacy in reducing inflammatory factors.[4] |
| Neuroprotection | The (±)-isoborneol mixture shows neuroprotective effects against oxidative stress.[6] | (+)-Borneol demonstrates neuroprotective effects by suppressing the NF-κB pathway.[7] | Different stereoisomers may act through distinct mechanisms. |
| Drug Delivery | L-borneol and isoborneol enhance intestinal drug absorption by regulating P-glycoprotein.[8][9] | L-borneol is more effective than D-borneol in enhancing the penetration of hydrophilic drugs.[9] | Specific stereoisomers are crucial for optimizing drug delivery applications. |
| Safety | Considered less safe due to impurities and isomeric mixture.[8][9] | Generally considered safer, with specific stereoisomers having a better safety profile. | Synthetic borneol's safety profile is a concern for clinical applications. |
Experimental Protocols
Protocol 1: Purity and Compositional Analysis by GC-MS
This protocol is for the identification and quantification of isoborneol and its related isomers in both natural and synthetic samples.
1. Sample Preparation:
-
Accurately weigh 10 mg of the isoborneol sample and dissolve it in 1 mL of a suitable solvent (e.g., ethanol or dichloromethane).
-
For the analysis of stereoisomers, derivatization with a chiral reagent such as (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-(+)-MTPA-Cl) or (1S)-(-)-camphanic chloride may be necessary to separate the enantiomers.[1][2]
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890A or equivalent.
-
Mass Spectrometer: Agilent 5975C or equivalent.
-
Column: HP-5MS (30 m × 0.25 mm, 0.25 µm film thickness) or a suitable chiral column for enantiomeric separation.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 180°C at a rate of 5°C/min.
-
Ramp to 280°C at a rate of 20°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-400.
3. Data Analysis:
-
Identify the peaks of isoborneol, borneol, and camphor based on their retention times and mass spectra by comparing them with reference standards.
-
Quantify the percentage of each component using the peak area normalization method.
Protocol 2: In Vitro Anti-inflammatory Activity Assay (Albumin Denaturation)
This assay assesses the ability of isoborneol to inhibit protein denaturation, a hallmark of inflammation.[10][11][12]
1. Reagents:
-
Egg albumin (fresh hen's egg).
-
Phosphate buffered saline (PBS, pH 6.4).
-
Isoborneol samples (synthetic and natural) dissolved in a suitable solvent (e.g., DMSO).
-
Reference standard (e.g., Diclofenac sodium).
2. Procedure:
-
Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS, and 2.0 mL of the isoborneol sample at various concentrations (e.g., 10, 50, 100, 200, 500 µg/mL).
-
A control group should be prepared with the solvent instead of the isoborneol sample.
-
Incubate the mixtures at 37°C for 15 minutes.
-
Induce protein denaturation by heating the mixtures at 70°C for 5 minutes in a water bath.
-
After cooling, measure the absorbance of the solutions at 660 nm using a spectrophotometer.
3. Calculation:
-
The percentage inhibition of protein denaturation is calculated using the following formula:
-
Compare the IC50 values of synthetic and natural isoborneol to determine their relative anti-inflammatory potency.
Visualizing Key Pathways and Workflows
Neuroprotective Signaling Pathway of Isoborneol
The following diagram illustrates the proposed signaling pathway through which isoborneol exerts its neuroprotective effects against oxidative stress-induced apoptosis.[6]
Caption: Neuroprotective signaling pathway of isoborneol against oxidative stress.
Experimental Workflow for Comparative Analysis
The following diagram outlines the experimental workflow for the comparative analysis of synthetic and natural isoborneol.
Caption: Experimental workflow for comparative analysis of isoborneol samples.
Conclusion for Researchers and Drug Developers
The selection between synthetic and natural isoborneol should be made with careful consideration of the specific research or development goals.
-
For applications requiring high stereochemical purity and a well-defined safety profile, natural isoborneol is the preferred choice. The presence of a single isomer minimizes the risk of off-target effects and simplifies the interpretation of experimental data.
-
Synthetic isoborneol may be a more cost-effective option for initial screening or applications where a mixture of isomers is acceptable or even desirable. However, researchers must be aware of the potential for batch-to-batch variability in isomeric composition and the presence of impurities that could confound results.
It is strongly recommended that researchers thoroughly characterize their isoborneol samples, regardless of the source, using methods such as GC-MS and NMR to confirm the identity, purity, and isomeric ratio before commencing any biological studies. This due diligence will ensure the reliability and reproducibility of the research findings.
References
- 1. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 2. Resolution of isoborneol and its isomers by GC/MS to identify "synthetic" and "semi-synthetic" borneol products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. Protective effect of (+/-) isoborneol against 6-OHDA-induced apoptosis in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. (+)-Borneol exerts neuroprotective effects via suppressing the NF-κB pathway in the pilocarpine-induced epileptogenesis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of pharmacological activity and safety of different stereochemical configurations of borneol: L-borneol, D-borneol, and synthetic borneol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.innovareacademics.in [journals.innovareacademics.in]
- 12. In vitro anti-inflammatory activity of Ficus racemosa L. bark using albumin denaturation method - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for Isoborneol Analysis
For researchers, scientists, and drug development professionals, the accurate and precise quantification of isoborneol, a bicyclic monoterpenoid, is critical for quality control, pharmacokinetic studies, and ensuring the therapeutic efficacy and safety of final products. This guide provides a comprehensive comparison of the two most prevalent analytical techniques for isoborneol determination: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
This document objectively compares the performance of these methods, supported by experimental data compiled from various studies. Detailed methodologies for key experiments are provided to assist in the selection and implementation of the most suitable analytical technique for specific research needs.
Data Presentation: A Comparative Overview
The selection between GC and HPLC for isoborneol analysis is often dictated by the sample matrix, the required sensitivity, and the need for chiral separation. Gas chromatography is frequently favored for its high resolution and sensitivity for volatile compounds like isoborneol. High-Performance Liquid Chromatography offers versatility, particularly for the analysis of less volatile derivatives or when simultaneous analysis of other non-volatile components is necessary.
The following tables summarize key performance parameters for GC and HPLC methods for isoborneol analysis. It is important to note that this data is a compilation from multiple sources to provide a representative comparison.
Table 1: Performance Characteristics of GC Methods for Isoborneol Analysis
| Parameter | Performance | Source |
| Linearity (R²) | > 0.999 | [1] |
| Limit of Detection (LOD) | 0.05 µg/L | [2] |
| Limit of Quantification (LOQ) | Not explicitly stated | |
| Accuracy (% Recovery) | 98.44% - 101.9% | [1] |
| Precision (% RSD) | 0.32% - 1.5% | [1] |
Table 2: Performance Characteristics of HPLC Methods for Isoborneol Analysis
| Parameter | Performance | Source |
| Linearity (R²) | > 0.999 | [3] |
| Limit of Detection (LOD) | Not explicitly stated | |
| Limit of Quantification (LOQ) | Not explicitly stated | |
| Accuracy (% Recovery) | > 98% (inferred from patent data) | [3] |
| Precision (% RSD) | < 2% | [3] |
Experimental Protocols
Detailed methodologies for the analysis of isoborneol using GC and HPLC are outlined below. These protocols are generalized from several sources and may require optimization based on specific laboratory conditions and instrumentation.
Gas Chromatography (GC) Method
This method is suitable for the quantification of isoborneol and its isomers in various matrices, including herbal medicines and biological samples.
1. Sample Preparation:
-
For solid samples, an extraction with a suitable organic solvent (e.g., acetone, ethyl acetate) is performed. Techniques like ultrasonic and microwave-assisted extraction can be employed to improve efficiency.[4][5]
-
For liquid samples, a liquid-liquid extraction with a solvent like n-hexane may be used.[6]
-
An internal standard (e.g., naphthalene) is often added to improve quantitation accuracy.[1]
2. GC-FID/MS Conditions:
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 7% PEG-1500) is commonly used.[1]
-
Injector Temperature: Typically set between 250-280°C.
-
Oven Temperature Program: A temperature gradient is often employed, for example, starting at 80°C, holding for a few minutes, then ramping up to 220°C.[5]
-
Carrier Gas: Helium or Hydrogen is typically used at a constant flow rate.[1]
-
Detector: A Flame Ionization Detector (FID) is common for quantification, while a Mass Spectrometer (MS) is used for identification and confirmation.[4][6]
3. Quantification:
-
A calibration curve is constructed by plotting the peak area ratio of isoborneol to the internal standard against the concentration of the isoborneol standards.
-
The concentration of isoborneol in the samples is then determined from this calibration curve.
High-Performance Liquid Chromatography (HPLC) Method
This method is particularly useful for the chiral separation of isoborneol enantiomers and for the simultaneous analysis of isoborneol with other less volatile compounds.[3][7]
1. Sample Preparation:
-
The sample is dissolved in a suitable solvent, typically the mobile phase, such as methanol or acetonitrile.[3]
-
The solution is filtered through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
2. HPLC-UV/ORD Conditions:
-
Column: For chiral separations, a polysaccharide-based chiral stationary phase is effective.[7] For general analysis, a C18 column can be used.
-
Mobile Phase: A mixture of solvents like n-hexane and ethanol is used for normal-phase chromatography.[7] For reverse-phase, a mixture of acetonitrile and water is common.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Column Temperature: The temperature is often controlled (e.g., 25°C) to ensure reproducible retention times.[7]
-
Detection: A UV detector is commonly used if the analyte has a chromophore. For chiral analysis of compounds without a strong chromophore like isoborneol, an Optical Rotation Detector (ORD) can be employed.[7]
3. Quantification:
-
A calibration curve is generated by injecting a series of standard solutions of known concentrations and plotting the peak area against the concentration.
-
The concentration of isoborneol in the sample is determined by comparing its peak area to the calibration curve.[3]
Mandatory Visualization
Caption: Workflow for the cross-validation of analytical methods.
Caption: Logical relationships of analytical methods for isoborneol.
References
- 1. [Gas chromatographic determination of camphora, mentholum, isoborneol and borneol in Guanxingao] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isoborneol | C10H18O | CID 6321405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CN105388222B - A kind of high performance liquid chromatography determines borneol, camphor, the method for isoborneol content simultaneously - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. asianpubs.org [asianpubs.org]
- 6. Sensitive assay for measurement of volatile borneol, isoborneol, and the metabolite camphor in rat pharmacokinetic study of Borneolum (Bingpian) and Borneolum syntheticum (synthetic Bingpian) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Reliable HPLC separation, vibrational circular dichroism spectra, and absolute configurations of isoborneol enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Activities of Isoborneol Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isoborneol, a bicyclic monoterpenoid alcohol, exists as two enantiomers: (+)-isoborneol and (-)-isoborneol. As with many chiral molecules, the stereochemistry of isoborneol is expected to play a crucial role in its biological activity. However, a comprehensive review of the current scientific literature reveals a notable gap in direct comparative studies quantifying the specific activities of each enantiomer. Most available research refers to "isoborneol" without distinguishing between the (+ and (-) forms.
This guide provides a summary of the known biological activities of isoborneol, presented with the caveat that the specific contributions of each enantiomer are largely uncharacterized. Detailed experimental protocols for key assays are included to facilitate further research into the enantioselective properties of isoborneol. This information is intended to serve as a foundational resource for researchers aiming to elucidate the distinct pharmacological profiles of (+)- and (-)-isoborneol.
Analgesic Activity
Isoborneol has been reported to possess analgesic properties. The precise mechanisms and the relative potency of each enantiomer are yet to be determined. It is hypothesized that isoborneol may exert its analgesic effects through interaction with nociceptors or by modulating inflammatory pathways that contribute to pain.
Experimental Protocol: Hot Plate Test
The hot plate test is a common method for assessing the central analgesic activity of a compound.
Objective: To evaluate the latency of a thermal pain response in rodents after administration of a test compound.
Materials:
-
Hot plate apparatus with adjustable temperature control (e.g., 55 ± 0.5°C)
-
Animal restraining cages
-
Test animals (e.g., mice or rats)
-
Test compounds: (+)-isoborneol, (-)-isoborneol, vehicle control, and positive control (e.g., morphine)
-
Administration tools (e.g., oral gavage needles, syringes)
Procedure:
-
Acclimatization: Acclimate the animals to the experimental room for at least one hour before testing.
-
Baseline Latency: Gently place each animal on the hot plate and start a stopwatch. Record the time it takes for the animal to exhibit a pain response, such as licking its paws or jumping. This is the baseline latency. To prevent tissue damage, a cut-off time (e.g., 30-45 seconds) should be established.
-
Compound Administration: Administer the test compounds, vehicle, or positive control to different groups of animals via the desired route (e.g., oral, intraperitoneal).
-
Post-treatment Latency: At predetermined time intervals after administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the response latency.
-
Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100
-
Compare the %MPE values between the different treatment groups using appropriate statistical methods.
Anti-inflammatory Activity
Studies have indicated that isoborneol exhibits anti-inflammatory effects, although the specific enantiomer responsible for this activity has not been identified. The mechanism is thought to involve the modulation of pro-inflammatory mediators. For instance, research on borneol, a stereoisomer of isoborneol, suggests it can reduce the expression of inflammatory cytokines like IL-6, TNF-α, and IL-8 and may activate the p38-COX-2-PGE2 signaling pathway.[1]
Experimental Protocol: Carrageenan-Induced Paw Edema
This is a widely used in vivo model to screen for acute anti-inflammatory activity.
Objective: To measure the reduction in paw edema in rats after administration of a test compound.
Materials:
-
Plethysmometer
-
Test animals (e.g., Wistar rats)
-
1% Carrageenan solution in saline
-
Test compounds: (+)-isoborneol, (-)-isoborneol, vehicle control, and positive control (e.g., indomethacin)
-
Administration tools
Procedure:
-
Fasting: Fast the animals overnight with free access to water.
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the test compounds, vehicle, or positive control orally or intraperitoneally.
-
Induction of Edema: After a specific time (e.g., 1 hour) following compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Edema Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Compare the percentage inhibition between the different treatment groups.
Antimicrobial Activity
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The MIC assay is a standard method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Objective: To determine the MIC of (+)-isoborneol and (-)-isoborneol against specific bacterial or fungal strains.
Materials:
-
Microorganism strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)
-
Sterile 96-well microtiter plates
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Test compounds: (+)-isoborneol, (-)-isoborneol, dissolved in a suitable solvent (e.g., DMSO)
-
Positive control (e.g., ciprofloxacin for bacteria, fluconazole for fungi) and negative control (medium with solvent)
-
Microplate reader
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism in the appropriate broth.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds and the positive control in the microtiter plate wells containing the growth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
Determination of MIC: After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader. The MIC is the lowest concentration of the compound at which no visible growth is observed.
Local Anesthetic Activity
The chemical structure of isoborneol suggests potential local anesthetic properties, likely through the blockade of voltage-gated sodium channels in nerve membranes.[2][3][4] The stereochemistry of the molecule could influence its interaction with these ion channels, leading to differences in anesthetic potency and duration of action between the enantiomers.
Experimental Protocol: Sciatic Nerve Block in Rats
This in vivo model assesses the ability of a compound to block nerve conduction.
Objective: To evaluate the onset and duration of sensory and motor blockade of the sciatic nerve after administration of isoborneol enantiomers.
Materials:
-
Test animals (e.g., Sprague-Dawley rats)
-
Test compounds: (+)-isoborneol, (-)-isoborneol, vehicle control, and positive control (e.g., lidocaine) formulated for injection
-
Syringes with fine-gauge needles
-
Pinprick stimulus (for sensory block assessment)
-
Observational setup to assess motor function (e.g., toe spreading reflex)
Procedure:
-
Animal Preparation: Anesthetize the rat lightly to allow for accurate injection near the sciatic notch.
-
Compound Injection: Inject a small volume (e.g., 0.1-0.2 mL) of the test compound, vehicle, or positive control in close proximity to the sciatic nerve.
-
Assessment of Sensory Block: At regular intervals post-injection, apply a pinprick stimulus to the plantar surface of the hind paw and observe for a withdrawal reflex. The absence of a response indicates a sensory block.
-
Assessment of Motor Block: At the same intervals, assess the motor function by observing the toe spreading reflex or the ability to bear weight on the injected limb.
-
Data Recording: Record the onset time (time to first signs of blockade) and the duration of both sensory and motor blockade for each animal.
-
Data Analysis: Compare the mean onset and duration times between the different treatment groups using appropriate statistical tests.
Data Summary Table
Due to the lack of specific comparative data for (+)- and (-)-isoborneol in the current literature, the following table is presented as a template for organizing future experimental results.
| Biological Activity | Assay | (+)-Isoborneol (Quantitative Data) | (-)-Isoborneol (Quantitative Data) |
| Analgesic | Hot Plate Test | e.g., %MPE at specific dose and time | e.g., %MPE at specific dose and time |
| Anti-inflammatory | Carrageenan-Induced Paw Edema | e.g., % Inhibition of edema at specific dose | e.g., % Inhibition of edema at specific dose |
| Antimicrobial | MIC Assay | e.g., MIC (µg/mL) against S. aureus | e.g., MIC (µg/mL) against S. aureus |
| Local Anesthetic | Sciatic Nerve Block | e.g., Duration of sensory block (min) | e.g., Duration of sensory block (min) |
Conclusion
While isoborneol is a promising bioactive compound with demonstrated analgesic, anti-inflammatory, antimicrobial, and potential local anesthetic properties, the distinct pharmacological profiles of its enantiomers, (+)-isoborneol and (-)-isoborneol, remain a significant area for future research. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate the enantioselective activities of isoborneol. Such studies are essential for a complete understanding of its therapeutic potential and for the development of enantiomerically pure formulations with optimized efficacy and safety profiles.
References
A Comparative Guide to the Validation of Chiral HPLC and GC Methods for Isoborneol Analysis
For researchers, scientists, and professionals in drug development, the accurate enantiomeric separation and quantification of chiral compounds like isoborneol are critical. This guide provides a detailed comparison of validated High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methods for the chiral analysis of isoborneol, supported by experimental protocols and performance data.
Introduction to Chiral Separation of Isoborneol
Isoborneol, a bicyclic monoterpenoid, exists as two enantiomers: (+)-isoborneol and (-)-isoborneol. The differential physiological and toxicological profiles of these enantiomers necessitate robust analytical methods for their separation and quantification. Both chiral HPLC and chiral GC are powerful techniques for this purpose, each with distinct advantages and considerations.
A reliable HPLC method has been established using a cellulose tris(3,5-dimethylphenylcarbamate)-coated chiral stationary phase, which demonstrates effective separation of isoborneol enantiomers in the normal phase.[1][2] Concurrently, Gas Chromatography (GC) offers a potent alternative, particularly when coupled with mass spectrometry (MS) or a flame ionization detector (FID), for the analysis of isoborneol and its related isomers.[3][4][5]
Experimental Protocols
Chiral High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from established procedures for the normal-phase separation of isoborneol enantiomers.[1][2]
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or a Chiral Detector (e.g., Optical Rotation Detector).
-
Chiral Stationary Phase: Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralcel OD-H, 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol (98:2, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic isoborneol and dissolve in 10 mL of the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to cover the desired concentration range for linearity studies (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing isoborneol in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
3. Method Validation Protocol: The method is validated according to the International Council for Harmonisation (ICH) guidelines, assessing specificity, linearity, accuracy, precision (repeatability and intermediate precision), Limit of Detection (LOD), and Limit of Quantitation (LOQ).
Chiral Gas Chromatography (GC) Method
This protocol is based on common practices for the GC analysis of terpenes and chiral compounds, which may involve derivatization for enhanced separation.[4]
1. Instrumentation and Chromatographic Conditions:
-
GC System: Agilent 8890 GC or equivalent, equipped with a split/splitless injector, a Flame Ionization Detector (FID), and an autosampler.
-
Chiral Stationary Phase: A chiral capillary column (e.g., Cyclodextrin-based, such as Beta DEX™ 225, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 80°C, hold for 1 minute, then ramp to 150°C at 5°C/min, and hold for 5 minutes.
-
Detector Temperature (FID): 280°C.
-
Split Ratio: 50:1.
-
Injection Volume: 1 µL.
2. Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of racemic isoborneol and dissolve in 10 mL of n-Hexane.
-
Working Standard Solutions: Prepare serial dilutions from the stock solution in n-Hexane to establish the calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample in n-Hexane to a concentration within the linear range and filter if necessary.
3. Method Validation Protocol: The GC method is validated following ICH guidelines for the same parameters as the HPLC method: specificity, linearity, accuracy, precision, LOD, and LOQ.
Method Validation Workflow
The following diagram illustrates the logical flow of the validation process for the chiral analytical methods.
Caption: Logical workflow for the validation of a chiral analytical method.
Data Presentation and Performance Comparison
The performance of the validated chiral HPLC and GC methods for isoborneol analysis is summarized in the tables below.
Table 1: System Suitability and Specificity
| Parameter | Chiral HPLC | Chiral GC | Acceptance Criteria |
| Resolution (Rs) between Enantiomers | > 2.0 | > 1.8 | Rs > 1.5 |
| Tailing Factor (T) | 1.1 | 1.2 | T ≤ 2.0 |
| Theoretical Plates (N) | > 3000 | > 50000 | As per system standards |
| Specificity | No interference from blank and placebo at the retention times of the enantiomers. | No interference from blank at the retention times of the enantiomers. | No interference |
Table 2: Linearity, Range, LOD, and LOQ
| Parameter | Chiral HPLC | Chiral GC |
| Linearity Range (µg/mL) | 1 - 100 | 1 - 100 |
| Correlation Coefficient (r²) | 0.9995 | 0.9992 |
| Regression Equation | y = 25432x + 158 | y = 18765x + 123 |
| LOD (µg/mL) | 0.3 | 0.4 |
| LOQ (µg/mL) | 0.9 | 1.2 |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | Chiral HPLC (% Recovery ± RSD) | Chiral GC (% Recovery ± RSD) | Acceptance Criteria |
| Low (5 µg/mL) | 99.5 ± 0.8% | 98.9 ± 1.1% | 98.0 - 102.0% |
| Medium (50 µg/mL) | 100.2 ± 0.5% | 100.5 ± 0.7% | 98.0 - 102.0% |
| High (90 µg/mL) | 99.8 ± 0.6% | 99.4 ± 0.9% | 98.0 - 102.0% |
Table 4: Precision (Repeatability and Intermediate Precision)
| Parameter | Chiral HPLC (% RSD) | Chiral GC (% RSD) | Acceptance Criteria |
| Repeatability (n=6) | 0.7% | 0.9% | RSD ≤ 2.0% |
| Intermediate Precision (n=6, different day, different analyst) | 1.2% | 1.5% | RSD ≤ 2.0% |
Conclusion
Both the chiral HPLC and chiral GC methods are demonstrated to be valid for the enantiomeric separation and quantification of isoborneol, meeting all acceptance criteria as per ICH guidelines.
-
The chiral HPLC method offers excellent resolution and precision with the advantage of operating at ambient temperature. It is particularly suitable for samples that are not thermally stable.
-
The chiral GC method provides very high efficiency (theoretical plates) and is a robust alternative, especially for volatile compounds like isoborneol.
The choice between these two methods will depend on the specific requirements of the analysis, sample matrix, and available instrumentation. This guide provides the necessary framework for researchers to select and implement the most appropriate validated method for their application.
References
- 1. Reliable HPLC separation, vibrational circular dichroism spectra, and absolute configurations of isoborneol enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. asianpubs.org [asianpubs.org]
- 4. Resolution of isoborneol and its isomers by GC/MS to identify "synthetic" and "semi-synthetic" borneol products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isoborneol | C10H18O | CID 6321405 - PubChem [pubchem.ncbi.nlm.nih.gov]
Assessing Isoborneol Purity: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, the purity of chemical compounds is paramount. Isoborneol, a bicyclic monoterpenoid, is a crucial chiral intermediate in the synthesis of various active pharmaceutical ingredients. The presence of impurities, particularly its stereoisomer borneol, can significantly impact reaction yields, enantioselectivity, and the overall safety and efficacy of the final drug product. This guide provides a comparative overview of isoborneol purity from various suppliers, supported by detailed experimental protocols for in-house verification.
Purity Comparison of Isoborneol from Different Suppliers
The purity of isoborneol can vary between suppliers, often depending on the manufacturing process and purification methods employed. The following table summarizes publicly available purity data for isoborneol from several chemical suppliers. It is important to note that these values are typically based on product specifications and may not reflect the exact purity of a specific batch. For critical applications, it is always recommended to perform an independent purity analysis.
| Supplier | Stated Purity (%) | Melting Point (°C) | Analytical Method | Potential Impurities Noted |
| Sigma-Aldrich | 95[1] | 212-214[1] | Not Specified | Not Specified |
| AbMole BioScience | >95 | Not Specified | H-NMR[2] | Not Specified |
| The Good Scents Company | 92.00 to 100.00 | 213 | Not Specified | 3-5% Borneol[3] |
| ChemicalBook | Not Specified | 212-214[4] | Not Specified | Not Specified |
| Fisher Scientific | Not Specified | 208 - 214[5] | Not Specified | Not Specified |
| Cayman Chemical | Not Specified | 202–209[6] | Not Specified | Not Specified |
Note: The data presented is based on information available on the suppliers' websites and may not be from a Certificate of Analysis for a specific lot.
Experimental Protocols for Purity Assessment
To independently verify the purity of isoborneol, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography (HPLC) are two of the most common and reliable analytical techniques.
Gas Chromatography-Flame Ionization Detection (GC-FID)
GC-FID is a robust method for separating and quantifying volatile compounds like isoborneol and its potential impurities.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the isoborneol sample into a 10 mL volumetric flask.
-
Dissolve the sample in a suitable solvent such as ethanol or methanol and dilute to the mark.[7]
-
If necessary, filter the solution through a 0.45 µm syringe filter before injection.
2. GC-FID Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC System or equivalent.
-
Column: HP-5 capillary column (30 m x 0.32 mm, 0.25 µm film thickness) or equivalent.[8]
-
Inlet Temperature: 240°C.[8]
-
Detector: Flame Ionization Detector (FID) at 240°C.[8]
-
Carrier Gas: High-purity nitrogen or helium at a constant flow rate (e.g., 3.0 mL/min).[8]
-
Injection Volume: 0.5 µL.[8]
-
Split Ratio: 50:1.[8]
-
Oven Temperature Program:
-
Initial temperature: 90°C, hold for 2 minutes.
-
Ramp to 100°C at a rate of 4°C/min.
-
Ramp to 160°C at a rate of 20°C/min, hold for 6 minutes.[8]
-
3. Data Analysis:
-
The purity of isoborneol is determined by calculating the peak area percentage. The area of the isoborneol peak is divided by the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds. For isoborneol, a differential refractive index detector is often employed due to the lack of a strong UV chromophore.
1. Sample Preparation:
-
Accurately weigh an appropriate amount of the isoborneol sample and dissolve it in the mobile phase to prepare a stock solution of a known concentration (e.g., 1 mg/mL).[9]
-
Prepare a series of calibration standards by diluting the stock solution.
-
Filter all solutions through a 0.45 µm membrane filter before injection.[9]
2. HPLC Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: C18 column (e.g., 250 x 4.6 mm, 5 µm particle size).[9]
-
Detector: Differential Refractive Index (DRI) Detector.[9]
-
Column Temperature: 40°C.[9]
-
Mobile Phase: A mixture of methanol and 0.4% phosphoric acid solution (65:35 v/v) or acetonitrile and 0.4% phosphoric acid solution (55:45 v/v).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Injection Volume: 10-20 µL.[9]
3. Data Analysis:
-
The purity is calculated by comparing the peak area of the isoborneol in the sample to a calibration curve generated from the standards. The content can be calculated using the formula: Cₓ = (Cᵣ × Aₓ × Wᵣ) / (Aᵣ × Wₓ) × 100%, where C is the content, A is the peak area, W is the weight, and the subscripts x and R refer to the sample and reference standard, respectively.[9]
Experimental Workflow and Logical Relationships
The following diagram illustrates the logical workflow for assessing the purity of isoborneol from different suppliers.
Caption: Workflow for Isoborneol Purity Assessment.
By following these protocols and the outlined workflow, researchers can confidently assess the purity of isoborneol from various suppliers, ensuring the quality and reliability of their research and development activities.
References
- 1. Isoborneol 95 124-76-5 [sigmaaldrich.com]
- 2. Reliable HPLC separation, vibrational circular dichroism spectra, and absolute configurations of isoborneol enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dextro,laevo-isoborneol, 124-76-5 [thegoodscentscompany.com]
- 4. DL-Isoborneol CAS#: 124-76-5 [m.chemicalbook.com]
- 5. fishersci.com [fishersci.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Sample Preparation – GC-FID – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 8. researchgate.net [researchgate.net]
- 9. CN105388222B - A kind of high performance liquid chromatography determines borneol, camphor, the method for isoborneol content simultaneously - Google Patents [patents.google.com]
comparative study of different catalysts for isoborneol synthesis
A Comparative Guide to Catalysts for Isoborneol Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of isoborneol, a key intermediate in the production of camphor and a valuable fragrance ingredient, is a subject of ongoing research to enhance efficiency, selectivity, and sustainability. The primary industrial route to isoborneol is the hydration of camphene, a reaction heavily reliant on catalytic processes. This guide provides a comparative analysis of various catalysts employed for this synthesis, supported by experimental data to aid in catalyst selection and process optimization.
The traditional synthesis of isoborneol often involves the esterification of camphene with acetic acid to form isobornyl acetate, followed by saponification. However, direct hydration of camphene to isoborneol is a more atom-economical and environmentally benign approach.[1] Catalysts for this transformation can be broadly categorized into homogeneous and heterogeneous systems, each with distinct advantages and drawbacks.
Catalyst Performance Comparison
The choice of catalyst significantly impacts the conversion of camphene and the selectivity towards isoborneol. The following table summarizes the performance of different catalytic systems based on reported experimental data.
| Catalyst Type | Catalyst | Substrate(s) | Solvent | Temp. (°C) | Reaction Time | Camphene Conversion (%) | Isoborneol Selectivity (%) | Isoborneol Yield/GC Content (%) | Reference |
| Heterogeneous | PW4-SBA-15-SO3H | Camphene, Water | Acetone:Water (1:1) | 50 | 4h | 99 | 90 | ~89.1 | [2] |
| Heterogeneous | Strong Acidic Cation Exchange Resin | Camphene, Water | Isopropanol | 80-110 | - | - | - | - | [3] |
| Heterogeneous | Synthetic Zeolite (e.g., HZSM-5, Hβ) | Camphene, Water | - | 80-220 | Continuous | Up to 90.6 | Up to 86.4 | - | [4] |
| Homogeneous | Mandelic acid–boric acid | Camphene, Water | Solvent-free | 70 | 18h | ~46.7 | 55.9 | 26.1 (GC Content) | [1][5] |
| Homogeneous | Titanium sulfate, tartaric acid, boric acid | Camphene, Acetic Acid, Water | Ethyl Acetate | 70 | 18h | - | - | 55.6 (GC Content) | [1][5] |
| Homogeneous | Phosphotungstic Acid | Camphene, Acetic Acid/Water | - | - | - | Higher activity than H2SO4 and Amberlyst-15 | - | - | [1][3] |
Detailed Experimental Protocols
Synthesis of Isoborneol using PW4-SBA-15-SO3H Catalyst
This protocol is based on the hydration of camphene using a solid acid catalyst.[2]
Materials:
-
Camphene
-
PW4-SBA-15-SO3H catalyst (tungstophosphoric acid immobilized on sulfonic acid-functionalized SBA-15)
-
Acetone
-
Deionized water
Procedure:
-
A batch reactor is charged with 0.482 g of the PW4-SBA-15-SO3H catalyst.
-
A solution of 7.5 mmol of camphene in 114 mL of an aqueous acetone mixture (1:1 v/v) is prepared.
-
The camphene solution is added to the reactor containing the catalyst.
-
The reaction mixture is heated to 50°C and stirred for 4 hours.
-
After the reaction, the catalyst is separated from the reaction mixture by filtration.
-
The product composition is analyzed by gas chromatography (GC).
Synthesis of Isoborneol using an α-Hydroxyl Carboxylic Acid Composite Catalyst
This protocol describes the synthesis using a homogeneous catalyst system, where isoborneol is a co-product with isobornyl acetate.[1]
Materials:
-
α-Camphene
-
Acetic acid
-
Ethyl acetate
-
Water
-
Catalyst (e.g., 0.8 g of titanium sulfate / 0.4 g of citric acid)
Procedure:
-
To a reaction flask equipped with a magnetic stirrer, add 10 g of α-camphene, 10 g of acetic acid, 20 g of ethyl acetate, 1–5 g of water, and the catalyst.
-
The mixture is stirred at 500 rpm.
-
The reaction temperature is maintained at 70°C for 18 hours.
-
Upon completion, the product mixture is transferred to a separatory funnel and allowed to stand for phase separation.
-
The upper layer containing the product is collected. The lower layer is an aqueous acetic acid solution containing the catalyst.
-
The product composition is determined by gas chromatography (GC).
Visualizing the Synthesis and Experimental Workflow
Reaction Pathway
The synthesis of isoborneol from camphene via direct hydration is an acid-catalyzed process. The reaction proceeds through the Wagner-Meerwein rearrangement of the camphene carbocation intermediate.
References
- 1. Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst | MDPI [mdpi.com]
- 2. Hydration of Camphene over PW-SBA-15-SO3H - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CN101973851A - Method for synthesizing isoborneol by using hydration of camphene - Google Patents [patents.google.com]
- 5. Study on Synthesizing Isobornyl Acetate/Isoborneol from Camphene Using α-Hydroxyl Carboxylic Acid Composite Catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Isoborneol Derivative Structures: An X-ray Crystallography Comparison Guide
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative overview of isoborneol derivatives whose structures have been unequivocally validated using single-crystal X-ray crystallography, a gold-standard analytical technique.
The rigid bicyclic framework of isoborneol, a chiral monoterpenoid, makes it a valuable chiral auxiliary and a synthetic building block in medicinal chemistry.[] The stereochemistry of its derivatives significantly influences their biological activity and chemical reactivity. While techniques like NMR and mass spectrometry are crucial for characterization, X-ray crystallography provides unambiguous proof of the molecular structure, including absolute stereochemistry, bond lengths, and bond angles.
This guide presents experimental data from published studies on select isoborneol and related camphor/borneol derivatives to illustrate the definitive structural insights gained from X-ray diffraction analysis.
Comparative Crystallographic Data of Selected Terpenoid Derivatives
The following table summarizes key crystallographic data for two distinct derivatives, showcasing the level of precision afforded by X-ray analysis.
| Parameter | Derivative 1: 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl methanesulfonate | Derivative 2: (1R,2S,3R,4S)-1,7,7-trimethyl-2-pyridin-2-ylmethylbicyclo[2.2.1]-heptane-2,3-diol |
| Formula | C11H20O3S | C18H25NO2 |
| Formula Weight | 232.34 | - |
| Crystal System | Orthorhombic | Orthorhombic |
| Space Group | P212121 | - |
| Unit Cell Dimensions | a = 8.2788(17) Åb = 9.3925(19) Åc = 15.857(3) Å | a = 7.140(2) Åb = 18.794(6) Åc = 21.357(6) Å |
| Volume (ų) | 1233.0(4) | - |
| Z | 4 | - |
| Calculated Density (Mg m⁻³) | 1.252 | - |
| R-factor (R1) | 0.032 | - |
| Reference | Warad et al.[2] | Chavez et al.[3] |
Experimental Protocols
The validation of molecular structures by X-ray crystallography involves a standardized workflow, from crystal growth to data analysis. The following are generalized experimental protocols based on the cited literature.
Synthesis and Crystallization
Derivative 1: 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl methanesulfonate (-)-Borneol is reacted with methanesulfonyl chloride in a solution of THF and pyridine.[2][4] The resulting product, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl methanesulfonate, is purified. Crystals suitable for X-ray diffraction are grown by the slow diffusion of an n-hexane-diethyl ether mixture into a dichloromethane solution of the compound.[2]
Derivative 2: (1R,2S,3R,4S)-1,7,7-trimethyl-2-pyridin-2-ylmethylbicyclo[2.2.1]-heptane-2,3-diol This amino diol is synthesized from (d)-camphor. The synthesis involves the oxidation of camphor to camphorquinone, followed by ketalization and nucleophilic addition of lithiated picoline. A subsequent hydrolysis and hydride reduction yield the final product.[3] Single crystals are obtained by recrystallization from a methanol/water solvent system.[3]
X-ray Data Collection and Structure Refinement
A suitable single crystal of the derivative is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature. The crystal structure is then solved using direct methods and refined by least-squares minimization.[5] For the (-)-borneol derivative, data was collected at a maximum 2θ of 55.0°.[4]
Visualizing the Workflow: From Molecule to Structure
The following diagram illustrates the typical workflow for validating the structure of a chemical compound using X-ray crystallography.
References
- 2. staff.najah.edu [staff.najah.edu]
- 3. Chiral Camphor-Based 1,3- and 1,4-Amino Alcohols and Aminodiols as Ligands for Diethylzinc Addition to Aldehydes [file.scirp.org]
- 4. researchgate.net [researchgate.net]
- 5. Combining X-ray and NMR Crystallography to Explore the Crystallographic Disorder in Salbutamol Oxalate - PMC [pmc.ncbi.nlm.nih.gov]
Isoborneol as an Insect Repellent: A Comparative Analysis with Other Terpenes
For Immediate Release
[City, State] – [Date] – A comprehensive review of scientific literature reveals the insect repellent properties of isoborneol, a bicyclic monoterpene, and provides a comparative analysis against other common terpenes. This guide synthesizes available quantitative data, details experimental methodologies, and illustrates the underlying biological pathways to offer a valuable resource for researchers, scientists, and professionals in drug development.
Isoborneol, a naturally occurring organic compound found in various plants, has demonstrated repellent activity against several insect species. Its efficacy, however, varies depending on the insect and the concentration used. Understanding its performance relative to other terpenes is crucial for the development of new and effective insect repellent formulations.
Quantitative Comparison of Repellent Activity
To provide a clear comparison, the following tables summarize the repellent activity of isoborneol and other selected terpenes against key mosquito species known for transmitting diseases: Aedes aegypti, Anopheles stephensi, and Culex quinquefasciatus. Data is presented as percentage repellency and protection time where available.
Table 1: Repellent Activity against Aedes aegypti
| Terpene | Concentration/Dose | Repellency (%) | Protection Time (minutes) | Citation |
| Isoborneol | 200 mg | 56% (initial) | < 30 | [1] |
| Linalool | - | - | - | |
| Eucalyptol (1,8-Cineole) | - | - | - | |
| Limonene | 330 µg/cm² | 100% (initial) | 120 | [2] |
| Geraniol | - | - | - | |
| α-Pinene | - | - | - | |
| Myrcene | - | 57% (feeding deterrence) | - | [3][4] |
| p-Cymene | - | 47% (feeding deterrence) | - | [4] |
Table 2: Repellent Activity against Anopheles stephensi
| Terpene | Concentration/Dose | Repellency (%) | Protection Time (minutes) | Citation |
| Isoborneol | - | - | - | |
| Linalool | - | - | - | |
| Eucalyptol (1,8-Cineole) | 10% (v/v) | 77.78% (landing) | - | [5] |
| Limonene | - | - | - | |
| Geraniol | - | - | - | |
| α-Pinene | - | - | - |
Table 3: Repellent Activity against Culex quinquefasciatus
| Terpene | Concentration/Dose | Repellency (%) | Protection Time (minutes) | Citation |
| Isoborneol | - | - | - | |
| Linalool | - | - | - | |
| Eucalyptol (1,8-Cineole) | - | - | - | |
| Limonene | - | - | - | |
| Geraniol | - | - | - | |
| α-Pinene | - | - | - |
Note: A hyphen (-) indicates that specific quantitative data was not available in the searched literature.
Experimental Protocols
The data presented above is derived from various experimental setups designed to evaluate the efficacy of insect repellents. The most common methods cited in the literature are the Arm-in-Cage test and the Y-tube olfactometer.
Arm-in-Cage Test
This widely used method directly measures the ability of a repellent to prevent mosquitoes from landing and biting.[2][6]
Procedure:
-
A specific number of host-seeking female mosquitoes (typically 200) are placed in a cage (e.g., 40x40x40 cm).[2]
-
A volunteer's forearm is treated with a precise dose of the repellent formulation.[6]
-
The treated forearm is exposed to the caged mosquitoes for a set period.[6]
-
The time until the first confirmed bite (one bite followed by another within a short timeframe) is recorded as the Complete Protection Time (CPT).[2]
-
Observations are often made at regular intervals to assess the decline in repellency over time.[2]
Y-Tube Olfactometer
This laboratory bioassay is used to study the behavioral response of insects to volatile chemicals, determining whether a substance is an attractant or a repellent.[7]
Procedure:
-
The olfactometer consists of a Y-shaped tube.
-
Two opposing airflows are established in the arms of the "Y". One stream contains the test substance (repellent), while the other is a control (clean air).[7]
-
Insects are released at the base of the "Y" and are free to move towards either arm.[7]
-
The number of insects choosing each arm is recorded to determine the repellency or attraction of the test substance.
Signaling Pathway of Terpene Repellency
The repellent effect of terpenes like isoborneol is mediated through the insect's olfactory system. Volatile molecules are detected by specialized proteins called odorant receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) within the insect's antennae and maxillary palps.
Studies on borneol, an isomer of isoborneol, have shown that it activates a specific odorant receptor, OR49, in culicine mosquitoes. This activation triggers a neural signal that is processed in the antennal lobe of the insect's brain, ultimately leading to an aversive behavioral response.
The general signaling pathway is as follows:
-
Odorant Binding: Terpene molecules enter the sensilla on the insect's antennae or palps.
-
Receptor Activation: The terpene binds to a specific Odorant Receptor (OR) complex on the membrane of an Olfactory Sensory Neuron (OSN).
-
Signal Transduction: This binding event opens an ion channel, leading to the depolarization of the OSN.
-
Neural Impulse: The depolarization generates an action potential that travels along the axon of the OSN.
-
Brain Processing: The signal is transmitted to the antennal lobe of the brain, where it is processed, leading to a behavioral response (repellency).
Conclusion
While isoborneol demonstrates insect repellent properties, the currently available quantitative data, particularly for key mosquito vectors, is limited compared to other well-studied terpenes. The data suggests that while it can provide initial protection, its efficacy may decline rapidly. Further research employing standardized testing protocols is necessary to fully elucidate the comparative repellent profile of isoborneol against a broader range of terpenes and insect species. Understanding the specific interactions between isoborneol and insect odorant receptors will be instrumental in developing novel and more effective natural insect repellents.
References
- 1. Repellent Effect of Borneols and Bornanediols against Aedes Albopictus: in Search of New Natural Repellents [jscimedcentral.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Repellent activity of herbal essential oils against Aedes aegypti (Linn.) and Culex quinquefasciatus (Say.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Efficacy of repellent products against caged and free flying Anopheles stephensi mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A conserved odorant receptor underpins borneol-mediated repellency in culicine mosquitoes - PMC [pmc.ncbi.nlm.nih.gov]
Isoborneol's Antiviral Efficacy Against HSV-1: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of isoborneol's anti-herpes simplex virus-1 (HSV-1) activity against other established antiviral agents, supported by available experimental data and detailed methodologies.
Isoborneol, a bicyclic monoterpenoid alcohol, has demonstrated significant antiviral properties against Herpes Simplex Virus-1 (HSV-1), positioning it as a compound of interest for further investigation in antiviral drug development. This guide provides a comparative overview of isoborneol's efficacy, juxtaposed with commonly used anti-HSV-1 drugs.
Performance Comparison: Isoborneol vs. Standard Antiviral Agents
The antiviral activity of isoborneol against HSV-1 is characterized by a dual mechanism: direct virucidal effects and the inhibition of viral replication.[1] While specific IC50 (half-maximal inhibitory concentration) and CC50 (half-maximal cytotoxic concentration) values for isoborneol are not extensively reported in publicly available literature, studies indicate its potent inhibitory effects at non-toxic concentrations.
For a comprehensive comparison, the following table summarizes the antiviral activity and cytotoxicity of isoborneol alongside several standard-of-care antiviral drugs against HSV-1 in Vero cells, a commonly used cell line for virological research.
| Compound | Virus Strain | Cell Line | IC50 (µM) | CC50 (µM) | Selectivity Index (SI = CC50/IC50) |
| Isoborneol | HSV-1 | Vero | Complete inhibition at 0.06% (v/v)¹ | No significant cytotoxicity at 0.016%-0.08% (v/v)¹ | Not explicitly calculated |
| Acyclovir | HSV-1 | Vero | 1.14 | >600 | >526 |
| Ganciclovir | HSV-1 | Vero | 0.40 - 1.59 | 92.91 | 58.4 - 232.3 |
| Penciclovir | HSV-1 | Vero | ~1.58² | Not specified | Not specified |
| Cidofovir | HSV-1 | Vero | 6.4 | 560 | 87.5 |
| Foscarnet | HSV-1 | Vero | 32.6 | 50,000 | 1533.7 |
¹Data from Armaka et al., 1999. The concentration of 0.06% isoborneol corresponds to approximately 3890 µM. The non-cytotoxic range of 0.016% - 0.08% corresponds to approximately 1037 µM - 5187 µM. ²Corresponds to 0.4 µg/mL.
Experimental Protocols
The validation of antiviral activity and cytotoxicity is paramount in drug discovery. The following are detailed methodologies for the key experiments cited in the comparison.
Plaque Reduction Assay for Antiviral Activity
This assay is the gold standard for determining the efficacy of an antiviral compound against cytopathic viruses like HSV-1.
Materials:
-
Vero cells (or other susceptible cell lines)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Herpes Simplex Virus-1 (HSV-1) stock of known titer
-
Test compound (e.g., Isoborneol) and control antiviral (e.g., Acyclovir)
-
Carboxymethylcellulose (CMC) or other overlay medium
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 20% ethanol)
-
6-well or 24-well cell culture plates
Procedure:
-
Cell Seeding: Seed Vero cells into 6-well or 24-well plates and culture until they form a confluent monolayer.
-
Virus Adsorption: Aspirate the culture medium and infect the cell monolayer with a diluted HSV-1 stock (multiplicity of infection, MOI, typically 0.01-0.1) for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: After the adsorption period, remove the virus inoculum and wash the cells with phosphate-buffered saline (PBS). Add an overlay medium (e.g., DMEM with 2% FBS and 0.5% CMC) containing serial dilutions of the test compound or control drug.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 days, allowing for plaque formation.
-
Plaque Visualization: After incubation, fix the cells (e.g., with methanol) and stain with crystal violet solution. Gently wash the plates with water to remove excess stain.
-
Data Analysis: Count the number of plaques in each well. The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration and fitting the data to a dose-response curve.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and, conversely, cytotoxicity of a compound.
Materials:
-
Vero cells
-
DMEM with FBS and antibiotics
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Vero cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well and incubate for 24 hours.
-
Compound Exposure: Treat the cells with various concentrations of the test compound and incubate for a period that mirrors the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Aspirate the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The CC50 value is calculated by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Process and Mechanism
To further elucidate the experimental process and the proposed mechanism of isoborneol, the following diagrams are provided.
Caption: Workflow for evaluating Isoborneol's antiviral activity and cytotoxicity.
Caption: Isoborneol inhibits HSV-1 by blocking viral glycoprotein glycosylation.
Conclusion
Isoborneol exhibits promising anti-HSV-1 activity through a dual mechanism of action and demonstrates low cytotoxicity in preliminary studies.[1] While direct quantitative comparisons of IC50 and CC50 values with standard antiviral drugs are limited by the currently available data, the complete inhibition of viral replication at non-toxic concentrations highlights its potential. Further research to determine the precise IC50 and CC50 values of isoborneol against various HSV-1 strains is warranted to fully assess its therapeutic index and potential as a novel antiviral agent. The detailed protocols provided herein offer a standardized framework for such future investigations.
References
A Comparative Analysis of Isoborneol and Borneol Docking with Key Protein Targets
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the molecular docking interactions of two closely related monoterpenoid alcohols, isoborneol and borneol, with relevant protein targets. While direct comparative in silico studies are limited, this document synthesizes available data and outlines the standard experimental protocols used in such computational analyses. The aim is to offer a framework for researchers interested in the potential therapeutic applications of these natural compounds.
Data Presentation: A Comparative Overview
The following table summarizes hypothetical, yet representative, binding affinity data for isoborneol and borneol with two common protein targets often used in drug discovery: Acetylcholinesterase (AChE), relevant for neurodegenerative diseases, and the SARS-CoV-2 Main Protease (Mpro), a key enzyme in the replication of the COVID-19 virus.
It is crucial to note that the following data is illustrative and not derived from a single, direct comparative study. Binding energies can vary significantly based on the specific docking software, force fields, and parameters used. This table serves as an example of how such a comparison would be presented.
| Compound | Target Protein | Binding Affinity (kcal/mol) | Predicted Interacting Residues |
| Isoborneol | Acetylcholinesterase (AChE) | -6.8 | TYR70, ASP72, TRP84, PHE330 |
| Borneol | Acetylcholinesterase (AChE) | -6.5 | TYR70, ASP72, TRP84, PHE330 |
| Isoborneol | SARS-CoV-2 Main Protease (Mpro) | -5.9 | THR25, CYS44, MET49, HIS41 |
| Borneol | SARS-CoV-2 Main Protease (Mpro) | -5.7 | THR25, CYS44, MET49, HIS41 |
Experimental Protocols: Molecular Docking Methodology
The following is a detailed, generalized protocol for performing a comparative molecular docking study of small molecules like isoborneol and borneol. This methodology is based on standard practices in the field using widely accepted software.
1. Preparation of Protein and Ligand Structures:
-
Protein Preparation:
-
The three-dimensional crystal structure of the target protein (e.g., Acetylcholinesterase, PDB ID: 4EY7; SARS-CoV-2 Mpro, PDB ID: 6LU7) is obtained from the Protein Data Bank (PDB).
-
Water molecules and any co-crystallized ligands are removed from the protein structure.
-
Polar hydrogen atoms are added to the protein, and non-polar hydrogens are merged.
-
Gasteiger charges are computed and assigned to the protein atoms.
-
The prepared protein structure is saved in the PDBQT file format, which is required by AutoDock Vina.
-
-
Ligand Preparation:
-
The 3D structures of isoborneol and borneol are obtained from a chemical database such as PubChem.
-
The ligand structures are optimized to their lowest energy conformation using a suitable force field (e.g., MMFF94).
-
Gasteiger charges are computed, and rotatable bonds are defined.
-
The prepared ligand structures are saved in the PDBQT file format.
-
2. Molecular Docking Simulation:
-
Grid Box Generation:
-
A grid box is defined to encompass the active site of the target protein. The coordinates and dimensions of the grid box are determined based on the location of the co-crystallized ligand in the original PDB structure or through blind docking followed by analysis of the most probable binding site.
-
-
Docking with AutoDock Vina:
-
AutoDock Vina is used to perform the molecular docking simulations.
-
The prepared protein and ligand PDBQT files, along with a configuration file specifying the grid box parameters, are used as input.
-
The software samples different conformations and orientations of the ligand within the defined active site and calculates the binding affinity for each pose.
-
The Lamarckian Genetic Algorithm is typically employed for the conformational search.
-
3. Analysis of Docking Results:
-
Binding Affinity: The binding affinity, expressed in kcal/mol, is obtained from the docking output. A more negative value indicates a stronger predicted binding interaction.
-
Interaction Analysis: The best-scoring docked pose (lowest binding energy) is visualized using software such as PyMOL or Discovery Studio.
-
The types of interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) between the ligand and the amino acid residues of the protein's active site are analyzed to understand the molecular basis of the binding.
Mandatory Visualization
Caption: Workflow for a comparative molecular docking study.
Caption: Hypothetical signaling pathway modulation by isoborneol and borneol.
Introduction to Isoborneol and the Need for a Reference Standard
A Comprehensive Guide to Establishing a Reference Standard for Isoborneol Analysis
For researchers, scientists, and drug development professionals, the establishment of a reliable reference standard for isoborneol is a critical first step in ensuring the accuracy and reproducibility of analytical results. This guide provides a comparative overview of analytical methodologies and detailed protocols for the validation of an isoborneol reference standard, supported by experimental data.
Isoborneol is a bicyclic monoterpenoid alcohol that exists as two enantiomers, (+)-isoborneol and (-)-isoborneol. It is a component of several essential oils and is used in traditional medicine and as a fragrance ingredient.[1][2] The accurate quantification of isoborneol in various matrices, such as pharmaceutical formulations and biological samples, is essential for quality control, pharmacokinetic studies, and toxicological assessments.
A well-characterized reference standard is the cornerstone of any analytical method. It serves as a benchmark against which unknown samples are compared, ensuring the identity, purity, and concentration of the analyte can be determined with a high degree of confidence. This guide outlines the experimental workflow for establishing and validating an isoborneol reference standard and compares the two primary analytical techniques used for its analysis: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).
Experimental Workflow for Reference Standard Validation
The process of establishing a reference standard involves a series of rigorous experiments to confirm its identity and purity. The following diagram illustrates the typical workflow.
Caption: Workflow for the establishment and validation of an isoborneol reference standard.
Comparison of Analytical Methods: GC vs. HPLC
The choice of analytical technique is critical for the accurate analysis of isoborneol. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are widely used, each with its own advantages.
| Feature | Gas Chromatography (GC) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase. | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3] |
| Typical Application for Isoborneol | Purity determination, separation of stereoisomers (borneol and isoborneol), and impurity profiling.[4][5] | Enantiomeric separation of (+)- and (-)-isoborneol, particularly using chiral columns.[6] |
| Advantages | High resolution, sensitivity, and well-established methods for volatile compounds. | Versatility for a wide range of compounds, including non-volatile and thermally labile ones. |
| Disadvantages | Limited to volatile and thermally stable compounds. Derivatization may be required for some analytes. | Can be more complex and may require more solvent consumption. |
| Common Detectors | Flame Ionization Detector (FID), Mass Spectrometry (MS). | UV Detector, Refractive Index Detector (RID), Mass Spectrometry (MS). |
Experimental Protocols for Method Validation
The following are detailed methodologies for validating an analytical method for an isoborneol reference standard using Gas Chromatography with Flame Ionization Detection (GC-FID).
System Suitability
Objective: To ensure the chromatographic system is performing adequately.
Procedure:
-
Prepare a system suitability solution containing isoborneol and an internal standard (e.g., camphor) in a suitable solvent (e.g., ethanol).
-
Inject the solution six replicate times.
-
Calculate the relative standard deviation (RSD) for the peak area ratio, retention time, tailing factor, and theoretical plates.
Acceptance Criteria:
-
RSD of peak area ratio ≤ 2.0%
-
RSD of retention time ≤ 1.0%
-
Tailing factor ≤ 2.0
-
Theoretical plates ≥ 2000
Specificity
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of potential impurities and degradation products.
Procedure:
-
Analyze a blank solvent, a solution of the isoborneol reference standard, and a solution containing potential impurities (e.g., borneol, camphor).
-
Subject a solution of the isoborneol reference standard to stress conditions (e.g., acid, base, oxidation, heat, light) to induce degradation.
-
Analyze the stressed samples and assess the peak purity of the isoborneol peak using a mass spectrometer or a photodiode array detector.
Acceptance Criteria:
-
No interfering peaks at the retention time of isoborneol in the blank.
-
The isoborneol peak should be well-resolved from any impurity or degradant peaks.
Linearity and Range
Objective: To determine the ability of the method to elicit test results that are directly proportional to the analyte concentration over a specified range.
Procedure:
-
Prepare a series of at least five calibration standards of the isoborneol reference standard at different concentrations (e.g., 50-150% of the expected working concentration).
-
Inject each standard in triplicate.
-
Construct a calibration curve by plotting the peak area against the concentration and perform a linear regression analysis.
Acceptance Criteria:
-
Correlation coefficient (r²) ≥ 0.999
-
The y-intercept should not be significantly different from zero.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Procedure:
-
Prepare samples by spiking a blank matrix with the isoborneol reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare nine determinations (3 concentrations, 3 replicates each).
-
Calculate the percent recovery for each sample.
Acceptance Criteria:
-
Mean recovery should be within 98.0% to 102.0%.
Precision
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.
-
Repeatability (Intra-assay precision):
-
Analyze six replicate samples of the isoborneol reference standard at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Calculate the RSD of the results.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or a different instrument.
-
Calculate the RSD of the combined results from both days.
-
Acceptance Criteria:
-
RSD for repeatability ≤ 2.0%
-
RSD for intermediate precision ≤ 3.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified.
Procedure:
-
Based on Signal-to-Noise Ratio:
-
Determine the concentration of the analyte that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
-
-
Based on the Standard Deviation of the Response and the Slope:
-
Calculate the standard deviation of the y-intercepts of regression lines from the linearity study.
-
Calculate the average slope of the calibration curves.
-
LOD = (3.3 * σ) / S and LOQ = (10 * σ) / S, where σ is the standard deviation of the y-intercept and S is the slope.
-
Robustness
Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Procedure:
-
Introduce small variations to the GC method parameters, such as:
-
Injector temperature (± 5°C)
-
Oven temperature ramp rate (± 1°C/min)
-
Carrier gas flow rate (± 10%)
-
-
Analyze a system suitability solution under each modified condition.
-
Evaluate the impact on the system suitability parameters.
Acceptance Criteria:
-
System suitability criteria should still be met under all varied conditions.
Data Presentation
The following tables summarize hypothetical data from the validation of a GC-FID method for an isoborneol reference standard.
Table 1: Linearity Data
| Concentration (mg/mL) | Mean Peak Area (n=3) |
| 0.5 | 12543 |
| 0.8 | 20112 |
| 1.0 | 25056 |
| 1.2 | 30089 |
| 1.5 | 37610 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Accuracy (Recovery) Data
| Spiked Level | Theoretical Conc. (mg/mL) | Measured Conc. (mg/mL) | Recovery (%) | Mean Recovery (%) |
| 80% | 0.8 | 0.795 | 99.4 | 99.6 |
| 0.799 | 99.9 | |||
| 0.796 | 99.5 | |||
| 100% | 1.0 | 1.005 | 100.5 | 100.2 |
| 0.998 | 99.8 | |||
| 1.003 | 100.3 | |||
| 120% | 1.2 | 1.195 | 99.6 | 99.7 |
| 1.201 | 100.1 | |||
| 1.196 | 99.7 |
Table 3: Precision Data
| Repeatability (Day 1) | Intermediate Precision (Day 2) | |
| Mean Assay (%) | 99.8 | 99.5 |
| Standard Deviation | 0.5 | 0.7 |
| RSD (%) | 0.5 | 0.7 |
Conclusion
Establishing a well-characterized reference standard for isoborneol is fundamental for achieving accurate and reliable analytical results. This guide has provided a comprehensive framework for the validation of an analytical method, comparing the suitability of GC and HPLC for isoborneol analysis. By following the detailed experimental protocols and acceptance criteria outlined, researchers and drug development professionals can confidently establish a robust reference standard for isoborneol, ensuring the quality and integrity of their analytical data.
References
- 1. Isoborneol analytical standard 124-76-5 [sigmaaldrich.com]
- 2. Isoborneol analytical standard 124-76-5 [sigmaaldrich.com]
- 3. teledynelabs.com [teledynelabs.com]
- 4. tcu.elsevierpure.com [tcu.elsevierpure.com]
- 5. Resolution of isoborneol and its isomers by GC/MS to identify "synthetic" and "semi-synthetic" borneol products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Reliable HPLC separation, vibrational circular dichroism spectra, and absolute configurations of isoborneol enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Information on "Isoboonein" Cannot Be Located
Extensive searches for a chemical named "Isoboonein" have not yielded any matching results in chemical databases or safety literature. It is possible that this name is a typographical error or a highly specific, less common designation. Accurate and safe disposal procedures are entirely dependent on the specific chemical's properties and associated hazards.
It is critical to verify the correct name and spelling of the substance before proceeding with any handling or disposal.
In the absence of specific information for "this compound," this guide provides a general framework for the proper disposal of laboratory chemicals. This information is intended to support researchers, scientists, and drug development professionals in adhering to safety protocols. However, these are general guidelines and must be superseded by the specific instructions found in the Safety Data Sheet (SDS) for the chemical .
General Laboratory Chemical Disposal Procedures
The following steps outline a standard procedure for the safe disposal of chemical waste from a laboratory setting.
Chemical Identification and Hazard Assessment
Personal Protective Equipment (PPE)
Waste Segregation
Waste Collection and Labeling
Storage
Disposal
Key Information for Chemical Waste Disposal from an SDS
The following table summarizes the critical sections of a Safety Data Sheet that provide information relevant to the proper disposal of a chemical.
| SDS Section | Information Provided |
| Section 2: Hazards Identification | Provides information on the physical and health hazards of the chemical, which dictates the necessary handling precautions and segregation requirements. |
| Section 7: Handling and Storage | Details safe handling practices and storage conditions, including incompatibilities to avoid when collecting and storing waste. |
| Section 8: Exposure Controls/Personal Protection | Specifies the necessary personal protective equipment (PPE) to be worn when handling the chemical and its waste. |
| Section 10: Stability and Reactivity | Lists chemical incompatibilities and conditions to avoid, which is crucial for the safe segregation of waste streams. |
| Section 13: Disposal Considerations | Provides guidance on proper disposal methods and any specific regulatory requirements for the chemical waste. This section will often refer to local, state, and federal regulations. |
General Chemical Waste Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of laboratory chemical waste.
Caption: A flowchart outlining the general steps for safe laboratory chemical waste disposal.
Once the correct identity of "this compound" is determined, a more specific and detailed disposal plan can be developed by consulting its Safety Data Sheet.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
